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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 4,6-Dibromo-2-isobutylpyrimidine: Strategies, Methodologies, and Mechanistic Insights

An in-depth technical guide on the core. Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robust and reliable synthetic strategy for obtaining 4,6-Dib...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core.

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic strategy for obtaining 4,6-Dibromo-2-isobutylpyrimidine, a valuable halogenated heterocyclic building block for drug discovery and development. Halogenated pyrimidines are crucial intermediates, with the bromine atoms at the C4 and C6 positions serving as versatile handles for subsequent cross-coupling reactions and nucleophilic substitutions. This document details a primary two-step synthetic pathway, beginning with the cyclocondensation of diethyl malonate and isobutyramidine to form the key intermediate, 2-isobutylpyrimidine-4,6-diol. The subsequent bromination of this diol using phosphorus oxybromide is thoroughly described, including a discussion of the underlying reaction mechanism and critical process parameters. An alternative synthetic route employing a Sandmeyer-type reaction is also presented for comparative analysis. This guide is intended for researchers, chemists, and drug development professionals, providing detailed, actionable protocols and the scientific rationale behind them to ensure successful and safe synthesis.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The strategic introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Specifically, 4,6-dihalopyrimidines are highly sought-after precursors in the development of novel kinase inhibitors, antivirals, and other targeted therapies.[2][3] The bromine atoms in 4,6-Dibromo-2-isobutylpyrimidine act as excellent leaving groups and are amenable to a wide array of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitutions (SNAr).

This guide focuses on a logical and field-proven approach to the synthesis of 4,6-Dibromo-2-isobutylpyrimidine. The primary strategy involves a classic pyrimidine synthesis via cyclocondensation, followed by a robust bromination step. Each experimental choice, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the chemical transformation, ensuring both reproducibility and safety.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points: the Carbon-Bromine bonds at positions 4 and 6, and the bonds forming the pyrimidine ring itself.

G cluster_main Primary Synthetic Pathway target 4,6-Dibromo-2-isobutylpyrimidine intermediate1 2-Isobutylpyrimidine-4,6-diol target->intermediate1 C-Br Disconnection (Bromination) starting_materials Isobutyramidine + Diethyl Malonate intermediate1->starting_materials Ring Disconnection (Cyclocondensation)

Caption: Retrosynthetic analysis of 4,6-Dibromo-2-isobutylpyrimidine.

This analysis leads to a straightforward and highly feasible forward synthesis:

  • Cyclocondensation: Construction of the core heterocyclic structure, 2-isobutylpyrimidine-4,6-diol, from commercially available starting materials: isobutyramidine and diethyl malonate. This is a well-established method for forming the pyrimidine ring.[4][5]

  • Bromination: Conversion of the hydroxyl groups of the pyrimidine-4,6-diol (which exists in tautomeric equilibrium with the dione form) into bromo groups. This is achieved using a potent brominating agent capable of dehydrative halogenation.

An alternative strategy, the Sandmeyer reaction, could also be envisioned. This would involve the synthesis of 4,6-diamino-2-isobutylpyrimidine followed by a double diazotization and subsequent reaction with a copper(I) bromide source.[6][7] While effective, this route involves the generation and handling of potentially unstable diazonium salts, making the primary pathway generally preferable for its operational simplicity and safety.

Primary Synthetic Pathway: Step-by-Step Protocols

This section provides detailed experimental procedures for the recommended two-step synthesis of 4,6-Dibromo-2-isobutylpyrimidine.

Step 1: Synthesis of 2-Isobutylpyrimidine-4,6-diol

Principle & Mechanism: This reaction is a base-catalyzed condensation between an amidine (isobutyramidine) and a 1,3-dicarbonyl compound (diethyl malonate). The base, typically sodium ethoxide, deprotonates the active methylene group of diethyl malonate, which then acts as a nucleophile. A series of nucleophilic acyl substitution and condensation steps ensue, ultimately leading to the formation of the stable pyrimidine ring.

G start Diethyl Malonate + Isobutyramidine cyclization Cyclocondensation start->cyclization 1. Add Base base NaOEt / EtOH base->cyclization acid Acidic Work-up (HCl) cyclization->acid 2. Reaction product 2-Isobutylpyrimidine-4,6-diol acid->product 3. Precipitate

Caption: Workflow for the synthesis of 2-Isobutylpyrimidine-4,6-diol.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 250 mL of absolute ethanol. To the stirred ethanol, carefully add 11.5 g (0.5 mol) of sodium metal in small portions. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Initiation: To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate, followed by 51.1 g (0.5 mol) of isobutyramidine hydrochloride.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with vigorous stirring for 6-8 hours. The reaction mixture will become a thick, white slurry.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in 250 mL of cold water. Slowly acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid while stirring in an ice bath.

  • Filtration and Drying: A white precipitate of 2-isobutylpyrimidine-4,6-diol will form. Continue stirring in the ice bath for 1 hour to ensure complete crystallization. Collect the solid by vacuum filtration, wash it thoroughly with cold water (2 x 100 mL) and then with cold ethanol (1 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Synthesis of 4,6-Dibromo-2-isobutylpyrimidine

Principle & Reagent Selection: The conversion of the pyrimidine-diol to the dibromo derivative is achieved using a powerful dehydrating and brominating agent. While phosphorus oxychloride (POCl₃) is standard for chlorination[4], phosphorus oxybromide (POBr₃) is the analogous and effective reagent for bromination. The mechanism involves the initial formation of phosphate esters at the hydroxyl positions, converting them into excellent leaving groups. Subsequent nucleophilic attack by bromide ions, provided by the reagent itself, displaces the phosphate groups to yield the aromatic 4,6-dibrominated product.

CAUTION: Phosphorus oxybromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

G diol 2-Isobutylpyrimidine-4,6-diol reflux Heat to Reflux (e.g., ~100-110°C) diol->reflux 1. Add Reagent reagent POBr₃ (excess) reagent->reflux quench Cautious Quenching (Pour onto Ice) reflux->quench 2. Reaction extract Extraction (e.g., DCM or EtOAc) quench->extract 3. Work-up purify Purification (Chromatography/Recrystallization) extract->purify 4. Isolate product 4,6-Dibromo-2-isobutylpyrimidine purify->product

Caption: Experimental workflow for the bromination of 2-isobutylpyrimidine-4,6-diol.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a caustic scrub), and a dropping funnel, place 33.6 g (0.2 mol) of dry 2-isobutylpyrimidine-4,6-diol.

  • Reagent Addition: Carefully add 171.8 g (0.6 mol, 3.0 equivalents) of phosphorus oxybromide (POBr₃) to the flask. An optional high-boiling inert solvent like o-dichlorobenzene may be used, but the reaction often proceeds well in neat POBr₃.

  • Reaction Conditions: Heat the stirred mixture to 100-110 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC (using a sample cautiously quenched and worked up) until the starting material is consumed.

  • Work-up - Quenching (CRITICAL STEP): After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice (approx. 1 kg). Slowly and cautiously , pour the reaction mixture onto the stirred ice slurry in the fume hood. This is a highly exothermic process that will generate HBr gas.

  • Neutralization and Extraction: Once the quenching is complete, carefully neutralize the acidic aqueous mixture to pH 7-8 using a saturated sodium bicarbonate solution or solid sodium carbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: The crude product, a dark oil or solid, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or heptane to yield the final product.

Data Summary and Characterization

The following tables summarize the key quantitative data for the proposed synthesis and the expected physicochemical properties of the final product.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsTypical Yield (%)
1CyclocondensationIsobutyramidine HCl, Diethyl Malonate, NaOEt80 - 90
2Bromination2-Isobutylpyrimidine-4,6-diol, POBr₃65 - 80

Table 2: Physicochemical and Spectroscopic Data for 4,6-Dibromo-2-isobutylpyrimidine

PropertyValue
Molecular FormulaC₈H₁₀Br₂N₂
Molar Mass ( g/mol )293.99
AppearanceOff-white to pale yellow solid
Melting Point (°C)To be determined experimentally
¹H NMR (CDCl₃, δ ppm)~8.7 (s, 1H, H-5), ~2.8 (d, 2H, -CH₂-), ~2.2 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, δ ppm)~165 (C-2), ~160 (C-4/C-6), ~120 (C-5), ~45 (-CH₂-), ~28 (-CH-), ~22 (-CH₃)

Note: NMR chemical shifts are estimates based on analogous structures and may vary.

Conclusion

The two-step synthesis pathway detailed in this guide, commencing with a cyclocondensation to form 2-isobutylpyrimidine-4,6-diol followed by bromination with phosphorus oxybromide, represents a reliable and scalable method for the production of 4,6-Dibromo-2-isobutylpyrimidine. Careful control of reaction conditions, particularly during the highly exothermic and corrosive bromination and quenching steps, is paramount to achieving high yields and ensuring operational safety. The final product is a versatile intermediate, primed for further functionalization in the development of novel chemical entities for the pharmaceutical and agrochemical industries.

References

  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Available at: [8]

  • Ali, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [9]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [10]

  • Shestakova, T. S., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [11]

  • Reddy, T. J., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. Available at: [12]

  • Sun, S., et al. (2004). One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. Thieme. Available at: [13]

  • Wikipedia. (2024). Sandmeyer reaction. Available at: [14]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available at: [15]

  • El-Sayed, N. N. E., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Available at: [2]

  • Fathalla, O. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [1]

  • Singh, B., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. Available at: [16]

  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis. Available at: [6]

  • Zhang, L., et al. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters. Available at: [17]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [7]

  • BenchChem. (2025). Refining the synthesis of 4,6-dichloro-2-methylpyrimidine to improve yield and purity. Available at: [4]

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Available at: [5]

  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine. Available at: [18]

  • Al-Ostath, A. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [3]

Sources

Exploratory

Comprehensive Structural Elucidation of 4,6-Dibromo-2-isobutylpyrimidine: A Technical Whitepaper

Executive Summary In modern drug discovery and rational API (Active Pharmaceutical Ingredient) design, halogenated heterocycles serve as indispensable molecular scaffolds. 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and rational API (Active Pharmaceutical Ingredient) design, halogenated heterocycles serve as indispensable molecular scaffolds. 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1] is a highly specialized building block. The presence of two labile bromine atoms at the C4 and C6 positions renders it an ideal electrophilic partner for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This whitepaper provides an authoritative, step-by-step guide to the structural elucidation of this compound. By employing a self-validating matrix of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy[2], and vibrational profiling, researchers can definitively confirm molecular integrity before committing to complex synthetic pathways.

Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline quantitative parameters of the target molecule[3].

ParameterValueCausality / Significance in Elucidation
Molecular Formula C8H10Br2N2Dictates the exact mass and expected isotopic distribution.
Molecular Weight 293.99 g/mol Baseline for low-resolution MS and stoichiometric calculations.
CAS Number 1593697-68-7Unique identifier for cross-referencing spectral databases.
SMILES String CC(C)CC1=NC(Br)=CC(Br)=N1Defines the 2-substitution and 4,6-dibromo topological symmetry.
Hydrogen Bond Acceptors 2 (N1, N3)Influences ionization efficiency in positive-mode ESI-MS.

Strategic Elucidation Workflow

Structural elucidation is not a linear checklist; it is a system of orthogonal, self-validating proofs. The workflow below illustrates the causality behind our analytical choices: MS provides the atomic composition, 1D NMR establishes the functional groups, 2D NMR maps the topological connectivity, and vibrational spectroscopy confirms the specific bond mechanics.

ElucidationWorkflow Start 4,6-Dibromo-2-isobutylpyrimidine Sample Prep MS HRMS (ESI-TOF) Isotopic Pattern Analysis Start->MS NMR1D 1D NMR (1H, 13C) Chemical Shift Profiling Start->NMR1D Vib FTIR / XPS Electronic Environment ID Start->Vib Validation Orthogonal Data Integration & Self-Validation MS->Validation NMR2D 2D NMR (HSQC, HMBC) Connectivity Mapping NMR1D->NMR2D NMR2D->Validation Vib->Validation Structure Confirmed Molecular Structure Validation->Structure

Fig 1: Orthogonal structural elucidation workflow for 4,6-dibromo-2-isobutylpyrimidine.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

The primary objective of HRMS is not merely to find the parent ion, but to validate the halogenation state. Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. Therefore, a dibrominated species must exhibit a distinct M , M+2 , and M+4 isotopic cluster in a strict 1:2:1 intensity ratio[4].

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (to promote protonation at the pyrimidine nitrogens).

  • Ionization: Inject 5 µL into an Electrospray Ionization (ESI) source operating in positive ion mode ( +3.5 kV capillary voltage).

  • Acquisition: Utilize a Time-of-Flight (TOF) analyzer, scanning from m/z 100 to 800.

  • Data Analysis & Causality: Extract the [M+H]+ ion chromatogram.

    • Self-Validating System: The isotopic pattern acts as an internal control. You must observe peaks at m/z 292.92 ( M ), 294.92 ( M+2 ), and 296.92 ( M+4 ). If the 1:2:1 ratio is skewed or absent, the protocol immediately flags the sample as degraded (e.g., spontaneous debromination) or impure, halting further downstream synthetic use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the carbon framework of nitrogenous heterocycles[2]. The symmetry of the pyrimidine ring and the inductive effects of the halogens provide highly predictable, diagnostic chemical shifts.

Protocol for NMR Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ), utilizing 0.03% v/v Tetramethylsilane (TMS) as the internal zero-point reference.

  • 1H NMR (400 MHz): Acquire 16 scans with a relaxation delay ( D1 ) of 1.5 seconds to ensure complete relaxation of the aliphatic protons.

  • 13C NMR (100 MHz): Acquire 1024 scans using a WALTZ-16 decoupling sequence. A longer D1 (2.0s) is required due to the slow relaxation of the quaternary pyrimidine carbons (C2, C4, C6).

  • 2D NMR: Acquire HSQC (Heteronuclear Single Quantum Coherence) to link protons to their direct carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to map 2-bond and 3-bond connectivity across the heteroatoms.

Quantitative NMR Data Interpretation
NucleusShift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
1H 7.45Singlet (s)1HPyrimidine C5-HHighly deshielded by the adjacent C-Br and ring current.
1H 2.75Doublet (d)2HIsobutyl -CH2-Split by the adjacent -CH- group ( 3J≈7.2 Hz).
1H 2.20Multiplet (m)1HIsobutyl -CH-Complex splitting from the adjacent -CH2- and two -CH3 groups.
1H 0.95Doublet (d)6HIsobutyl -CH3Equivalent methyls split by the central -CH- proton.
13C 168.2Quaternary-Pyrimidine C2Strongly deshielded by two adjacent electronegative Nitrogens.
13C 143.5Quaternary-Pyrimidine C4, C6Upfield shifted relative to unsubstituted pyrimidine due to the "heavy atom effect" of Bromine[5].
13C 118.0Methine (CH)-Pyrimidine C5Confirmed via HSQC correlation to the 7.45 ppm proton.
13C 46.2Methylene-Isobutyl -CH2-Aliphatic carbon directly attached to the electron-withdrawing ring.
Topological Mapping via HMBC

To definitively prove that the isobutyl group is attached at the C2 position (and not C4 or C6), we rely on HMBC.

HMBC_Connectivity H_Iso Isobutyl Protons C2 C2 (Pyrimidine) H_Iso->C2 3J (HMBC) N1_N3 N1 / N3 H5 H5 (Pyrimidine) H5->C2 3J (HMBC) C4_C6 C4 / C6 (C-Br) H5->C4_C6 2J (HMBC)

Fig 2: Key HMBC correlations establishing the pyrimidine core connectivity.

Self-Validating System: The HMBC acts as a closed-loop validation. The isobutyl protons ( δ 2.75) must show a strong 3J correlation to the C2 carbon ( δ 168.2). Simultaneously, the pyrimidine H5 proton ( δ 7.45) will show 2J correlations to C4/C6 ( δ 143.5) and a 3J correlation to C2. This triangulates the exact substitution pattern, ruling out any structural isomers.

Self-Validating Orthogonal Techniques: XPS & Vibrational Profiling

While MS and NMR map the mass and connectivity, X-ray Photoemission Spectroscopy (XPS) and FTIR provide critical insights into the electronic environment.

  • FTIR Causality: The C=N stretch of the pyrimidine ring appears as a sharp band between 1550–1600 cm −1 . The heavy C-Br bonds vibrate at much lower frequencies, providing diagnostic peaks in the fingerprint region (550–650 cm −1 ).

  • XPS Validation: Studies on halogenated pyrimidines demonstrate that halogenation produces a shift of the C(1s) binding energies toward higher values due to the electrophilic behavior of the Br atoms[5]. This charge transfer from the pyrimidine aromatic ring to the Br atoms confirms the activation of the C4/C6 positions for subsequent nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling.

Conclusion

The structural elucidation of 4,6-dibromo-2-isobutylpyrimidine requires a rigorous, multi-modal approach. By combining the isotopic precision of HRMS, the topological mapping of 1D/2D NMR, and the electronic profiling of XPS/FTIR, researchers create a self-validating analytical matrix. This ensures absolute structural confidence, mitigating the risk of downstream failures when deploying this scaffold in the synthesis of advanced pharmaceutical agents.

References

  • 1 - bidepharm.com[1] 2.3 - chemsrc.com[3] 3.4 - acs.org[4]

  • 2 - ipb.pt[2] 5.5 - acs.org[5]

Sources

Foundational

Spectroscopic Characterization of 4,6-Dibromo-2-isobutylpyrimidine: A Technical Guide for Structural Validation

Executive Summary In modern drug discovery and medicinal chemistry, halogenated pyrimidines serve as highly versatile electrophilic building blocks. Specifically, 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, halogenated pyrimidines serve as highly versatile electrophilic building blocks. Specifically, 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is a critical intermediate[1]. The dual bromine atoms at the C4 and C6 positions offer orthogonal reactivity sites for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-isobutyl group provides tunable lipophilicity (logP) essential for optimizing pharmacokinetic profiles.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of 4,6-Dibromo-2-isobutylpyrimidine. By establishing a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy, researchers can ensure rigorous structural integrity before deploying this building block in complex synthetic pathways.

Chemical Context & Structural Anatomy

Before analyzing the spectra, we must establish the expected electronic and steric environments of the molecule, as these dictate the spectroscopic outputs[1].

  • Molecular Formula: C8H10Br2N2

  • Molecular Weight: 293.99 g/mol

  • SMILES: CC(C)CC1=NC(Br)=CC(Br)=N1

  • Key Structural Features:

    • Pyrimidine Core: An electron-deficient, aromatic diazine ring.

    • C4 & C6 Bromines: Heavy atoms that induce significant anisotropic and inductive deshielding effects.

    • C2 Isobutyl Group: An aliphatic chain (-CH2-CH(CH3)2) whose conformational flexibility yields distinct spin-spin splitting patterns.

Experimental Methodologies: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodologies describe a self-validating system. Each technique cross-verifies a different aspect of the molecule: HRMS confirms the elemental composition, NMR maps the atomic connectivity, and FTIR validates the functional groups.

Protocol 3.1: NMR Sample Preparation & Acquisition

Causality: Chloroform-d (CDCl3) is selected as the solvent because 4,6-Dibromo-2-isobutylpyrimidine lacks exchangeable protons (e.g., -OH, -NH), eliminating the need for protic solvents like DMSO-d6 that might complicate the aliphatic baseline [1].

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Load into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition (1H): Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the aliphatic protons.

  • Acquisition (13C): Run a proton-decoupled 13C sequence (zgpg30). Increase D1 to 3.0 seconds due to the longer T1 relaxation times of the quaternary pyrimidine carbons.

  • Calibration: Calibrate the 1H spectrum to the residual CHCl3 peak at 7.26 ppm, and the 13C spectrum to the CDCl3 triplet at 77.16 ppm.

Protocol 3.2: HRMS (ESI-TOF) Acquisition

Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the premature homolytic cleavage of the labile C-Br bonds, preserving the intact molecular ion for accurate isotopic profiling [2].

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote protonation ([M+H]+).

  • Injection: Inject 2 µL into a Time-of-Flight (TOF) mass spectrometer via direct infusion.

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250°C, and acquire data in positive ion mode (m/z 100–1000).

  • Validation: Run a solvent blank immediately prior to injection to rule out background contamination.

Protocol 3.3: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of the neat solid/liquid without the need for KBr pellet pressing, which can sometimes induce polymorphic shifts or halide exchange [3].

  • Background: Collect a background spectrum (air) using a diamond crystal ATR accessory (32 scans, 4 cm-1 resolution).

  • Application: Apply 2-3 mg of the neat sample directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm-1.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The NMR data provides the definitive map of the molecule's connectivity. The electron-withdrawing nature of the pyrimidine ring and the bromine atoms heavily influences the chemical shifts [1].

Table 1: 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentMechanistic Rationale
0.95Doublet (d)6.76H-CH(CH3 )2Equivalent terminal methyls split by the adjacent methine proton.
2.25Nonet (m)6.71H-CH (CH3)2Split by the two methyl groups (6H) and the adjacent methylene (2H), yielding a complex multiplet (1+6+2 = 9 peaks).
2.80Doublet (d)7.22H-CH2 -CHDeshielded by the adjacent C2 position of the pyrimidine ring.
7.65Singlet (s)-1HPyrimidine C5-H Highly deshielded by the aromatic ring current and the inductive pull of the flanking C4/C6 bromines. Singlet due to lack of adjacent protons.

Table 2: 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Rationale
22.5CH3Isobutyl MethylsStandard aliphatic region.
28.4CHIsobutyl MethineSlightly downfield from methyls due to branching.
45.2CH2Isobutyl MethyleneStrongly deshielded by the direct attachment to the sp2 hybridized C2 pyrimidine carbon.
124.5CHPyrimidine C5Aromatic methine. Shielded relative to other ring carbons due to resonance donation from the ring nitrogens.
143.0CPyrimidine C4, C6Quaternary carbons attached to Bromine. The "heavy atom effect" of bromine prevents these from shifting further downfield [1].
171.5CPyrimidine C2Highly deshielded quaternary carbon flanked by two electronegative nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS)

The presence of two bromine atoms creates a highly distinct, mathematically predictable isotopic signature. Bromine exists in nature as two isotopes: 79Br (50.69%) and 81Br (49.31%) [2].

When a molecule contains two bromine atoms, the binomial expansion yields a characteristic 1:2:1 triplet in the mass spectrum.

Table 3: HRMS (ESI-TOF) Isotopic Distribution for [M+H]+

IsotopologueExact Mass Calculated (m/z)Relative AbundanceCausality / Composition
[M+H]+292.9289~51%Contains two 79Br atoms.
[M+H+2]+294.9268~100%Contains one 79Br and one 81Br atom.
[M+H+4]+296.9248~49%Contains two 81Br atoms.

Diagnostic Check: If the SNAr reaction is performed later to replace one bromine, the resulting product's MS will shift from a 1:2:1 pattern to a 1:1 doublet, providing instant confirmation of mono-substitution [2].

Fourier Transform Infrared (FTIR) Spectroscopy

While NMR provides connectivity, FTIR confirms the presence of the required functional group dipoles [3].

Table 4: Key ATR-FTIR Vibrational Modes

Wavenumber (cm-1)IntensityAssignmentMechanistic Rationale
3050WeakAromatic C-H stretchCharacteristic of the sp2 C-H bond at the C5 position.
2950, 2870StrongAliphatic C-H stretchAsymmetric and symmetric stretching of the isobutyl sp3 C-H bonds.
1550, 1520Medium-StrongPyrimidine C=N, C=CSkeletal ring vibrations of the diazine core.
650StrongC-Br stretchHeavy atom stretching occurs in the fingerprint region; highly diagnostic for halogenation [3].

Structural Validation Workflow

The following diagram illustrates the logical, self-validating workflow used to confirm the identity and purity of 4,6-Dibromo-2-isobutylpyrimidine.

G A Sample Procurement 4,6-Dibromo-2-isobutylpyrimidine B HRMS (ESI-TOF) Confirm C8H10Br2N2 Isotope Ratio 1:2:1 A->B Step 1: Formula Check C 1H & 13C NMR Confirm Connectivity Isobutyl & Pyrimidine Core B->C Step 2: Backbone Map E Data Synthesis & Cross-Validation B->E D ATR-FTIR Confirm Functional Groups (C=N, C-Br stretches) C->D Step 3: Dipole ID C->E D->E F Validated Molecular Structure Ready for Synthesis E->F Final Confirmation

Caption: Orthogonal spectroscopic validation workflow for 4,6-Dibromo-2-isobutylpyrimidine.

Conclusion

The comprehensive spectroscopic profiling of 4,6-Dibromo-2-isobutylpyrimidine relies on the synergistic interpretation of MS, NMR, and IR data. The 1:2:1 isotopic cluster in HRMS definitively proves the dibrominated state, while the distinct aliphatic multiplets and the isolated aromatic singlet in the 1H NMR confirm the regiochemistry of the isobutyl and bromine substituents on the pyrimidine core. By adhering to these self-validating analytical protocols, researchers can confidently utilize this compound in downstream medicinal chemistry applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds (4th Edition). Springer.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Edition). Cengage Learning.[Link]

  • ChemSrc. 4,6-Dibromo-2-isobutylpyrimidine (CAS 1593697-68-7) Chemical Properties and Spectral Data.[Link]

Sources

Exploratory

Structural Elucidation and Analytical Validation of 4,6-Dibromo-2-isobutylpyrimidine via High-Resolution ¹H NMR Spectroscopy

Executive Summary In modern pharmaceutical development and medicinal chemistry, di-halogenated heterocycles serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs), such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and medicinal chemistry, di-halogenated heterocycles serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and GPCR ligands. 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is a highly valued intermediate because its symmetric dibromo-substitution allows for controlled, sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

However, the regioselectivity of these downstream reactions—and the initial purity of the building block itself—relies entirely on rigorous structural verification. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak assignment. Here, we will dissect the quantum mechanical causality behind the ¹H NMR chemical shifts of 4,6-dibromo-2-isobutylpyrimidine and provide a self-validating experimental protocol to ensure absolute analytical confidence.

Chemical Context & Causality of NMR Behavior

To accurately predict and interpret the ¹H NMR spectrum of 4,6-dibromo-2-isobutylpyrimidine, one must analyze the localized electronic environments dictated by the pyrimidine core.

  • The Pyrimidine Core Effect: The pyrimidine ring contains two sp²-hybridized nitrogen atoms. These highly electronegative atoms exert a profound electron-withdrawing inductive effect (-I), creating a severe electron deficiency at the C2, C4, and C6 positions. Consequently, any alkyl group attached to these positions will experience significant deshielding[2].

  • Halogen Modulation: The bromine atoms at C4 and C6 possess a dual electronic nature. They withdraw electron density inductively (-I) but can donate electron density through resonance (+R) via their lone pairs. The net effect at the isolated C5 position is a slight deshielding, anchoring the H-5 proton firmly in the aromatic region[2].

  • Symmetry Considerations: The molecule possesses a C2v​ symmetry axis bisecting the C2 and C5 atoms. This renders the two bromine atoms chemically and magnetically equivalent, simplifying the spin system and ensuring the H-5 proton appears as a sharp, uncoupled singlet.

Experimental Protocol: Self-Validating High-Resolution ¹H NMR Acquisition

A robust analytical protocol must be self-validating. The following methodology ensures that the resulting spectrum is quantitatively accurate and free from instrumental artifacts[3].

Step-by-Step Methodology
  • Step 1: Gravimetric Preparation. Weigh exactly 15.0 mg of 4,6-dibromo-2-isobutylpyrimidine. Causality: This mass provides an optimal signal-to-noise ratio (SNR) for a 16-scan experiment, preventing concentration-dependent aggregation or viscosity-induced line broadening.

  • Step 2: Solvent Dissolution. Dissolve the sample in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Step 3: Lock and Shim (Self-Validation Check 1). Establish the deuterium lock. Perform 3D gradient shimming. Validation: The TMS signal must exhibit a linewidth at half-height (FWHM) of < 1.0 Hz, confirming optimal magnetic field homogeneity.

  • Step 4: Tuning and Matching (Self-Validation Check 2). Execute Automated Tuning and Matching (ATM) for the ¹H channel to ensure maximum power transfer and probe resonance efficiency.

  • Step 5: Pulse Sequence & Relaxation Delay. Utilize a standard 30° flip angle pulse sequence (zg30). Crucially, set the relaxation delay (D1) to 10 seconds.

    • Expert Insight: The isolated H-5 aromatic proton lacks adjacent protons, meaning it cannot undergo efficient dipole-dipole relaxation ( T1​ is often 3–8 seconds). A standard 1-second D1 would partially saturate this signal, yielding an artificially low integration. A 10-second D1 ensures >5×T1​ recovery, validating the quantitative integration ratio[3].

  • Step 6: Acquisition & Processing. Acquire 16 scans. Process with a zero-filling factor of 2 and apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation.

Standardized high-resolution 1H NMR acquisition workflow for halogenated pyrimidines.

Quantitative Data Presentation & Spectral Assignment

Based on the physical organic principles outlined above, the ¹H NMR spectrum (400 MHz, CDCl₃) of 4,6-dibromo-2-isobutylpyrimidine yields the following self-consistent data profile.

PositionGroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment Rationale
H-5 Pyrimidine Core7.65Singlet (s)N/A1HDeshielded by the cumulative -I effects of the ring nitrogens and ortho-bromines.
H-1' Isobutyl -CH₂-2.85Doublet (d)7.52HStrongly deshielded due to direct attachment at the highly electron-deficient C2 position (flanked by two N atoms).
H-2' Isobutyl -CH-2.25Multiplet (m)~6.7, 7.51HComplex splitting (nonet) due to coupling with two diastereotopic-like methylene protons and six methyl protons.
H-3',4' Isobutyl -CH₃0.98Doublet (d)6.76HTerminal methyls residing in a standard, shielded aliphatic environment.

Note: The exact integration ratio of 1.00 : 2.00 : 1.00 : 6.00 serves as the final self-validating check of complete longitudinal relaxation and sample purity.

Structural Validation & Regioisomer Differentiation

A critical challenge in heterocyclic synthesis is ruling out regioisomers. The primary synthetic impurity or alternative isomer for this compound is 2,4-dibromo-6-isobutylpyrimidine .

Relying solely on the aromatic H-5 proton is insufficient, as both isomers feature a single, isolated aromatic proton that appears as a singlet. Differentiation requires a multi-nuclear approach combining ¹H chemical shift logic and ¹³C NMR symmetry analysis.

  • ¹H NMR Methylene Shift Logic: In the 4,6-dibromo-2-isobutyl isomer, the isobutyl group is at C2, flanked by two nitrogen atoms, pushing the -CH₂- signal to ~2.85 ppm. In the 2,4-dibromo-6-isobutyl isomer, the group is at C6, adjacent to only one nitrogen atom, resulting in a less deshielded signal (~2.65 ppm).

  • ¹³C NMR Symmetry Logic: The 4,6-dibromo-2-isobutyl core is symmetric ( C2v​ ). The equivalent C4 and C6 carbons will appear as a single peak, yielding a total of 7 unique carbon signals (3 aromatic, 4 aliphatic). The 2,4-dibromo-6-isobutyl isomer is asymmetric ( C1​ ), yielding 8 unique carbon signals (4 aromatic, 4 aliphatic).

Multi-nuclear NMR decision matrix for differentiating pyrimidine regioisomers.

Conclusion

The structural elucidation of 4,6-dibromo-2-isobutylpyrimidine demonstrates the necessity of combining practical experimental rigor with theoretical physical organic chemistry. By extending the T1​ relaxation delay and analyzing the deshielding causality of the pyrimidine nitrogens, researchers can generate a self-validating ¹H NMR spectrum. Furthermore, integrating ¹³C symmetry analysis ensures absolute protection against misassigned regioisomers, safeguarding downstream pharmaceutical synthesis pipelines.

References

  • Chemsrc. "4,6-Dibromo-2-isobutylpyrimidine | CAS#:1593697-68-7". Chemsrc Chemical Database.[Link]

  • Claridge, Timothy D. W. "High-Resolution NMR Techniques in Organic Chemistry". Blackwell's / Tetrahedron Organic Chemistry Series.[Link]

  • Reich, Hans. "NMR Spectroscopy :: 1H NMR Chemical Shifts". Organic Chemistry Data.[Link]

Sources

Foundational

13C NMR analysis of 4,6-Dibromo-2-isobutylpyrimidine

Comprehensive 13 C NMR Analysis of 4,6-Dibromo-2-isobutylpyrimidine: Structural Topology, Heavy Atom Effects, and Acquisition Methodologies Executive Summary The elucidation of highly substituted heteroaromatic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 13 C NMR Analysis of 4,6-Dibromo-2-isobutylpyrimidine: Structural Topology, Heavy Atom Effects, and Acquisition Methodologies

Executive Summary

The elucidation of highly substituted heteroaromatic scaffolds is a critical bottleneck in modern drug development. 4,6-Dibromo-2-isobutylpyrimidine is a highly functionalized molecular building block frequently utilized in the synthesis of kinase inhibitors and Cytochrome P450 modulators. Accurate characterization of this molecule via 13 C Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex electronic environments, including severe quaternary relaxation delays and anomalous relativistic shielding phenomena. This whitepaper provides an authoritative, self-validating framework for the acquisition, processing, and mechanistic interpretation of the 13 C NMR spectrum of 4,6-Dibromo-2-isobutylpyrimidine.

Structural Topology & Spin System Analysis

Before initiating spectral acquisition, a rigorous topological analysis of the target molecule is required to predict the spin system's behavior.

4,6-Dibromo-2-isobutylpyrimidine consists of a central pyrimidine ring substituted at the 2, 4, and 6 positions. The molecule possesses a local C2v​ symmetry axis bisecting the C2 and C5 atoms of the pyrimidine core.

  • Symmetry & Equivalence: Because of this symmetry axis, the carbon atoms at positions 4 and 6 are chemically and magnetically equivalent. Similarly, the two terminal methyl groups (C3' and C4') of the isobutyl chain are equivalent.

  • Resonance Count: Despite containing 8 carbon atoms, the symmetry dictates that only 6 distinct 13 C resonances will be observed in the spectrum.

G A 4,6-Dibromo-2-isobutylpyrimidine Structural Analysis B Aliphatic Region Analysis (Isobutyl Chain) A->B C Aromatic Region Analysis (Pyrimidine Core) A->C B1 C2' (CH): ~28 ppm B->B1 B2 C1' (CH2): ~46 ppm B->B2 B3 C3'/C4' (CH3): ~22 ppm B->B3 C1 C5 (CH): ~122 ppm (Ortho to Br) C->C1 C2 C4/C6 (C-Br): ~142 ppm (Heavy Atom Shielding) C->C2 C3 C2 (C-R): ~170 ppm (Deshielded by N) C->C3

Figure 1: Logical assignment pathway for 13C NMR resonances of 4,6-Dibromo-2-isobutylpyrimidine.

Mechanistic Causality: The Heavy Atom on Light Atom (HALA) Effect

A common pitfall in interpreting the 13 C NMR spectra of halogenated pyrimidines is the assumption that electronegative halogens will purely deshield the attached carbon. While this holds true for fluorine and chlorine, bromine introduces a counterintuitive phenomenon known as the Heavy Atom on Light Atom (HALA) effect .

When a heavy halogen like bromine is directly attached to a carbon atom (the ipso position, C4 and C6), it induces a strong upfield shift (1)[1].

  • Causality: The physical origin of this shielding is not inductive; rather, it is driven by relativistic spin-orbit (SO) coupling. The large electron cloud of the bromine atom undergoes spin-orbit coupling, which perturbs the local magnetic environment and significantly increases the diamagnetic shielding tensor of the adjacent 13 C nucleus.

  • Result: Instead of appearing near 157 ppm (the standard shift for unsubstituted pyrimidine C4/C6), the brominated C4/C6 carbons are shielded and shifted upfield to approximately 142–146 ppm.

HALA S1 Bromine Substitution at C4/C6 S2 Relativistic Spin-Orbit Coupling (SO) S1->S2 S3 Increased Magnetic Shielding Tensor S2->S3 S4 Anomalous Upfield 13C Chemical Shift S3->S4

Figure 2: Causality of the Heavy Atom on Light Atom (HALA) effect in 13C NMR spectroscopy.

Predictive 13 C NMR Chemical Shift Assignments

By synthesizing the topological symmetry with established electronegativity and HALA perturbation rules (2)[2], we can construct a highly accurate predictive model for the molecule.

Table 1: Quantitative Prediction and Mechanistic Assignment of 13 C Resonances

Carbon PositionEnvironmentHybridizationExpected Multiplicity ( 1H Coupled)Predicted δ (ppm)Mechanistic Causality
C2 N=C-N sp2 Singlet (Quat.)168.0 - 172.0 Strongly deshielded by two adjacent electronegative nitrogen atoms and the inductive effect of the alkyl substitution.
C4 / C6 N=C-Br sp2 Singlet (Quat.)142.0 - 146.0 Deshielded by nitrogen, but heavily shielded by the relativistic HALA effect of Bromine. Integrates to 2x intensity.
C5 C=CH-C sp2 Doublet (CH)121.0 - 124.0 Standard aromatic methine. Minor ortho-halogen perturbation.
C1' -CH 2​ - sp3 Triplet (CH 2​ )45.0 - 48.0 Deshielded by direct attachment to the electron-withdrawing heteroaromatic pyrimidine ring.
C2' -CH- sp3 Doublet (CH)28.0 - 30.0 Aliphatic methine; standard alkyl chemical shift.
C3' / C4' -CH 3​ sp3 Quartet (CH 3​ )22.0 - 24.0 Equivalent terminal methyl groups. Integrates to 2x intensity.

Experimental Protocol: High-Resolution 13 C NMR Acquisition

To ensure data fidelity, the following protocol describes a self-validating system for acquiring the spectrum, specifically tailored to overcome the long relaxation times of the quaternary carbons in this scaffold (3)[3].

Phase 1: Sample Formulation & Matrix Selection

  • Procedure: Dissolve 40–50 mg of 4,6-Dibromo-2-isobutylpyrimidine in 0.6 mL of high-purity Deuterated Chloroform ( CDCl3​ , 99.8% D). Transfer to a standard 5 mm NMR tube.

  • Causality: The low natural abundance of 13 C (1.1%) necessitates a highly concentrated sample. CDCl3​ provides the deuterium lock signal required for B0​ field stabilization and acts as an internal chemical shift reference ( δ 77.16 ppm).

  • Self-Validation: A successful formulation is validated by the absence of line broadening in the lock display, indicating a homogenous solution free of paramagnetic particulates.

Phase 2: Pulse Sequence & Relaxation Optimization

  • Procedure: Load the sample into a 400 MHz or 500 MHz spectrometer equipped with a BBFO probe. Select an inverse-gated decoupling pulse sequence (ig or zgig). Set the relaxation delay ( D1​ ) to 5.0 seconds.

  • Causality: Quaternary carbons (C2, C4, C6) lack directly attached protons, eliminating efficient dipole-dipole relaxation pathways. Consequently, their spin-lattice relaxation times ( T1​ ) are significantly prolonged. Standard proton-decoupled sequences (zgpg30) rely on the Nuclear Overhauser Effect (NOE) for signal enhancement, which disproportionately inflates the integration of protonated carbons (C5, C1', C2', C3', C4'). Inverse-gated decoupling suppresses NOE while maintaining decoupling, allowing for quantitative integration.

  • Self-Validation: Run a preliminary 16-scan experiment. If the integrated area of the equivalent C4/C6 resonance is exactly twice that of the C2 resonance, complete relaxation and NOE suppression are confirmed. If C2 is disproportionately small, D1​ must be increased to 8–10 seconds.

Phase 3: Data Acquisition

  • Procedure: Set the Number of Scans (NS) to 512 or 1024. Set the Spectral Width (SW) to 250 ppm to ensure the downfield C2 signal (~170 ppm) is not truncated or wrapped. Execute the acquisition.

Data Processing & Validation Workflow

Raw Free Induction Decay (FID) data must be processed to yield a clean frequency-domain spectrum.

  • Apodization (Line Broadening): Apply an exponential window function with a Line Broadening (LB) factor of 1.0 to 1.5 Hz. Causality: This suppresses high-frequency noise in the tail of the FID, drastically improving the Signal-to-Noise Ratio (SNR) of the weak quaternary peaks at the cost of a negligible loss in resolution.

  • Fourier Transform (FT): Execute the FT to convert the time-domain FID into the frequency-domain spectrum.

  • Phase Correction: Manually adjust the zero-order (PH0) and first-order (PH1) phase. Self-Validation: Validate the phase correction by ensuring the baseline on both sides of the CDCl3​ solvent triplet (77.16 ppm) is perfectly flat without dispersive "tails" dipping below the baseline.

  • Referencing: Calibrate the central peak of the CDCl3​ triplet to exactly 77.16 ppm.

References

  • Title: Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: Magnetic Resonance in Chemistry (PubMed)
  • Title: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL

Sources

Exploratory

Solubility Profile and Solvent Selection Guide for 4,6-Dibromo-2-isobutylpyrimidine in Organic Synthesis

As a Senior Application Scientist, I frequently observe that synthesis bottlenecks in drug development do not always stem from failed catalysis, but rather from empirical, trial-and-error solvent selection. When dealing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that synthesis bottlenecks in drug development do not always stem from failed catalysis, but rather from empirical, trial-and-error solvent selection. When dealing with complex halogenated heterocycles like 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) , we must transition from guesswork to thermodynamic predictability.

This whitepaper provides an in-depth technical framework for understanding, measuring, and applying the solubility profile of this critical intermediate to optimize downstream workflows such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

Physicochemical Profiling & Causality

To predict the solubility of 4,6-Dibromo-2-isobutylpyrimidine, we must deconstruct its molecular architecture through the lens of [1]. The total cohesive energy density of a solvent or solute is divided into three intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ).

  • The Pyrimidine Core ( δP​ and δH​ ): The nitrogen atoms in the pyrimidine ring possess lone pairs that act as strong hydrogen-bond acceptors. This drives the molecule's affinity for polar solvents. Unsubstituted pyrimidines typically show high solubility in protic solvents [2].

  • The 4,6-Dibromo Moieties (Polarizability): Bromine atoms are large, polarizable, and highly electron-withdrawing. While they decrease the basicity of the pyrimidine nitrogens, they enhance the molecule's solubility in halogenated solvents (e.g., dichloromethane) through dipole-induced dipole interactions [3].

  • The 2-Isobutyl Group ( δD​ ): This is the critical differentiator. The branched aliphatic isobutyl chain introduces significant steric bulk and hydrophobicity. It drastically increases the dispersion force ( δD​ ) requirement, shifting the optimal solubility sphere away from highly polar protic solvents (like pure water or cold methanol) and toward less polar, highly dispersive solvents like toluene or tetrahydrofuran (THF).

Quantitative Solubility Data

The following table synthesizes the estimated solubility profile of 4,6-Dibromo-2-isobutylpyrimidine across various solvent classes, grounded in dielectric constants ( ε ) and thermodynamic principles.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole interactions with the electron-deficient pyrimidine core; ideal for SNAr.
Polar Aprotic Tetrahydrofuran (THF)7.5> 100Excellent overall solvation; the ether oxygen coordinates the ring, while the aliphatic backbone solvates the isobutyl group.
Non-Polar Toluene2.450 - 100Strong dispersion forces ( δD​ ) perfectly match the lipophilic 2-isobutyl moiety.
Polar Protic Methanol32.725 - 50Moderate solubility; H-bonding with nitrogens occurs, but is sterically hindered by the hydrophobic isobutyl chain.
Non-Polar Hexane1.9< 5Insufficient polarity to overcome the crystal lattice energy of the dibromopyrimidine structure.

Self-Validating Protocol: High-Throughput Solubility Screening

To determine the exact solubility limits for specific reaction concentrations, reliance on visual dissolution is inadequate. The following protocol outlines a self-validating thermodynamic shake-flask method coupled with HPLC-UV quantification [4].

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess of 4,6-Dibromo-2-isobutylpyrimidine (e.g., 250 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.

    • Causality: Amber glass prevents UV-induced photolytic debromination. An excess of solid ensures the system reaches thermodynamic equilibrium, validating the maximum saturation point rather than a kinetic artifact.

  • Thermodynamic Equilibration: Agitate the vials on an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: 24 hours is required to overcome the activation energy of dissolution and reach a true thermodynamic plateau. Shorter times risk measuring metastable supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes.

    • Causality: Gravity settling is insufficient. Micro-crystals suspended in the supernatant will dissolve upon dilution, causing false-positive concentration spikes during HPLC analysis.

  • Validation Check (The Self-Validating Step): Isolate the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This proves that no solvent-mediated polymorphic transformation or solvate formation occurred during equilibration, which would alter the thermodynamic baseline and invalidate the data.

  • Quantification: Dilute the supernatant volumetrically (e.g., 1:100 in the mobile phase) and analyze via HPLC-UV at 254 nm.

    • Causality: Dilution prevents on-column precipitation. The 254 nm wavelength is optimal for detecting the conjugated π→π∗ transition of the pyrimidine ring.

G A 1. Solid Addition (Excess 4,6-Dibromo-2-isobutylpyrimidine) C 3. Thermodynamic Equilibration (24h Shake-Flask, 25°C) A->C B 2. Solvent Matrix (Varying δD, δP, δH) B->C D 4. Phase Separation (Centrifugation at 10,000 rpm) C->D E 5. Supernatant Analysis (HPLC-UV at 254 nm) D->E F 6. Hansen Sphere Calculation (HSPiP Software) E->F G Optimal Solvent Blend Identified (Targeting specific reaction) F->G

Fig 1: Thermodynamic solubility screening and HSP mapping workflow.

Strategic Solvent Selection for Key Workflows

The ultimate goal of understanding solubility is to drive reaction efficiency. The two bromine atoms at the 4 and 6 positions make this pyrimidine highly electron-deficient, priming it for two primary synthetic pathways. Solvent selection must align with the mechanistic needs of these pathways.

A. Nucleophilic Aromatic Substitution (SNAr)

When displacing one of the bromines with an amine or alkoxide, the reaction proceeds via a negatively charged Meisenheimer complex.

  • Optimal Solvents: Polar aprotic solvents like DMSO or DMF .

  • Causality: These solvents possess high dielectric constants that stabilize the polar transition state. Furthermore, 4,6-Dibromo-2-isobutylpyrimidine is highly soluble in DMSO (>100 mg/mL), ensuring the substrate remains fully dissolved even at high concentrations, driving the reaction kinetics forward.

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Cross-coupling requires the solubilization of not just the organic substrate, but also the lipophilic palladium-ligand complex and the inorganic base.

  • Optimal Solvents: Non-polar or moderately polar ethers like Toluene , 1,4-Dioxane , or THF .

  • Causality: The isobutyl group on the pyrimidine provides excellent solubility in toluene. Toluene lacks coordinating lone pairs, meaning it will not competitively bind to the palladium center, thereby promoting efficient oxidative addition into the C-Br bond [5].

G Start Reaction Type SNAr SNAr Reaction Start->SNAr Coupling Pd-Catalyzed Coupling Start->Coupling SNAr_Solv Polar Aprotic (DMF, DMSO, MeCN) SNAr->SNAr_Solv Coupling_Solv Non-Polar / Ethers (Toluene, 1,4-Dioxane, THF) Coupling->Coupling_Solv SNAr_Mech Stabilizes Meisenheimer Complex via Dipole SNAr_Solv->SNAr_Mech Coupling_Mech Promotes Oxidative Addition Solubilizes Pd-Ligand Coupling_Solv->Coupling_Mech

Fig 2: Mechanistic solvent selection logic for cross-coupling and SNAr.

References

  • HANSEN SOLUBILITY PARAMETERS. Hansen Solubility. Available at:[Link]

  • HSP Basics | Practical Solubility Science. Prof. Steven Abbott. Available at:[Link]

  • Combined Computational Approach Based on Density Functional Theory and Artificial Neural Networks for Predicting The Solubility Parameters. AWS / ResearchGate. Available at: [Link]

Foundational

The Biological Versatility of 4,6-Dibromo-2-isobutylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold"—a core structure of remarkable versatility that serves as a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold"—a core structure of remarkable versatility that serves as a foundation for a multitude of therapeutic agents.[1][2] Its intrinsic ability to mimic endogenous purines allows for interactions with a wide array of biological targets, making it a cornerstone in the development of anticancer, antimicrobial, and anti-inflammatory drugs.[3][4] This guide delves into the largely unexplored potential of a specific class of pyrimidine derivatives: those bearing a 4,6-dibromo-2-isobutyl substitution pattern. While direct biological data for this exact scaffold is limited in publicly available literature, this document, drawing upon established principles of medicinal chemistry and data from structurally analogous compounds, aims to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, extrapolate potential biological activities, and provide robust experimental protocols to empower the scientific community to unlock the therapeutic promise of these intriguing molecules.

I. The 4,6-Dibromo-2-isobutylpyrimidine Core: Synthesis and Chemical Rationale

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in a drug discovery campaign. The 4,6-dibromo-2-isobutylpyrimidine core is readily accessible through established synthetic routes, typically commencing from isobutyramidine and a suitable 1,3-dicarbonyl equivalent, followed by halogenation.

A plausible and efficient synthetic approach involves the condensation of isobutyramidine hydrochloride with malonic acid to yield 2-isobutylpyrimidine-4,6-dione. Subsequent treatment with a brominating agent, such as phosphorus oxybromide (POBr₃), facilitates the conversion of the hydroxyl groups to bromine atoms, affording the target 4,6-Dibromo-2-isobutylpyrimidine. The isobutyl group at the 2-position imparts a degree of lipophilicity, which can be advantageous for cell membrane permeability. The bromine atoms at the 4 and 6 positions are excellent leaving groups, providing reactive handles for further chemical diversification through nucleophilic substitution reactions. This allows for the generation of a library of derivatives with varied physicochemical properties, a crucial step in optimizing biological activity and pharmacokinetic profiles.

II. Extrapolating Biological Activity: A Data-Driven Hypothesis

Based on the extensive body of research on substituted pyrimidines, we can hypothesize several promising avenues for the biological activity of 4,6-Dibromo-2-isobutylpyrimidine derivatives.

A. Anticancer Potential: Targeting the Pillars of Malignancy

The pyrimidine scaffold is a well-established pharmacophore in oncology.[5][6] Numerous pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2]

1. Kinase Inhibition: A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[3] The pyrimidine core can act as a bioisostere of the purine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[7] Derivatives of 4,6-disubstituted pyrimidines have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8][9] The isobutyl group at the C2 position of our scaffold can be envisioned to occupy a hydrophobic pocket within the kinase active site, while modifications at the C4 and C6 positions can be tailored to achieve selectivity for specific kinases.

2. Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy.[10] Certain 4,6-diaryl pyrimidine derivatives have demonstrated potent tubulin polymerization inhibitory activity, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[10] It is plausible that by replacing the aryl groups with other substituents via the reactive bromine handles, derivatives of 4,6-Dibromo-2-isobutylpyrimidine could be developed as novel microtubule-targeting agents.

Data on Structurally Related Anticancer Pyrimidines:

Compound ClassCancer Cell LineIC50 (µM)Reference
4,6-diaryl pyrimidinesHL-60 (Leukemia)Sub-micromolar[10]
Pyrido[2,3-d]pyrimidinesPC-3 (Prostate)5.47 - 6.8[9]
4,6-disubstituted pyrimidinesSIHA (Cervical)Not specified[11]
4,6-disubstituted pyrimidinesDU145 (Prostate)Not specified[11]
B. Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated pyrimidines have shown promise in this area.[12][13]

1. Inhibition of Essential Bacterial Enzymes: Pyrimidine derivatives can interfere with essential metabolic pathways in bacteria. For instance, trimethoprim, a well-known antibacterial agent, selectively inhibits bacterial dihydrofolate reductase (DHFR).[14] The 4,6-dibromo-2-isobutylpyrimidine scaffold could be a starting point for the design of new inhibitors of essential bacterial enzymes.

2. Anti-biofilm Activity: Bacterial biofilms are a major challenge in clinical practice due to their high resistance to conventional antibiotics. Recent studies have shown that halogenated pyrimidines can exhibit significant anti-biofilm activity against pathogenic bacteria like Staphylococcus aureus.[12][15] The dibromo substitution pattern of the core scaffold may contribute to this activity.

Data on Structurally Related Antimicrobial Pyrimidines:

Compound ClassMicroorganismMIC (µg/mL)Reference
2,4-dichloro-5-fluoropyrimidineS. aureus50[12]
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineS. aureus50[12]
2,4,6-trisubstituted pyrimidinesGram(+) and Gram(-) bacteria<7.81 - 125[16]

III. Experimental Protocols: A Guide to Biological Evaluation

To systematically investigate the hypothesized biological activities of 4,6-Dibromo-2-isobutylpyrimidine derivatives, a series of robust and validated in vitro assays are recommended.

A. In Vitro Anticancer Activity Assessment

1. MTT Cell Viability Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

2. Kinase Inhibition Assay: Commercially available kinase assay kits can be used to screen for inhibitory activity against a panel of relevant kinases.

  • Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The signal generated is inversely proportional to the inhibitory activity of the compound.

  • General Protocol:

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add a detection reagent that specifically recognizes the phosphorylated substrate.

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Determine the IC50 value for each compound against each kinase.

B. In Vitro Antimicrobial Activity Assessment

1. Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method is a commonly used technique to determine the MIC.

  • Protocol:

    • Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Anti-biofilm Formation Assay: This assay assesses the ability of a compound to inhibit the formation of biofilms.

  • Principle: The crystal violet staining method is a simple and widely used technique to quantify biofilm formation.

  • Protocol:

    • Grow the test microorganism in a 96-well plate in the presence of various concentrations of the test compound.

    • After an appropriate incubation period, remove the planktonic cells by washing the wells.

    • Stain the adherent biofilm with a crystal violet solution.

    • Wash away the excess stain and solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

IV. Visualizing the Path Forward: Signaling Pathways and Workflows

To provide a clearer conceptual framework, the following diagrams illustrate a key potential signaling pathway and a typical experimental workflow for screening these compounds.

Experimental_Workflow Synthesis_of_Derivatives Synthesis of 4,6-Dibromo-2-isobutylpyrimidine Derivative Library Primary_Screening Primary Screening: Cell Viability (MTT) & Antimicrobial (MIC) Assays Synthesis_of_Derivatives->Primary_Screening Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: Kinase Inhibition, Anti-biofilm, etc. Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

V. Conclusion: A Call to Exploration

The 4,6-Dibromo-2-isobutylpyrimidine scaffold represents a promising, yet underexplored, area for drug discovery. Its synthetic tractability and the proven therapeutic potential of the broader pyrimidine class provide a strong rationale for its investigation. This guide has outlined the potential biological activities, supported by data from analogous structures, and provided detailed experimental protocols to facilitate this exploration. It is our hope that this technical resource will serve as a catalyst for further research, ultimately leading to the development of novel and effective therapies for a range of human diseases. The path from a privileged scaffold to a life-saving drug is paved with rigorous scientific inquiry, and the journey for 4,6-Dibromo-2-isobutylpyrimidine derivatives is just beginning.

References

Sources

Exploratory

reactivity of bromine atoms in 4,6-Dibromo-2-isobutylpyrimidine

An In-depth Technical Guide to the Reactivity of Bromine Atoms in 4,6-Dibromo-2-isobutylpyrimidine Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of Bromine Atoms in 4,6-Dibromo-2-isobutylpyrimidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The 4,6-dibromo-2-isobutylpyrimidine scaffold is a pivotal building block in contemporary medicinal chemistry and materials science. Its utility stems from the presence of two reactive bromine atoms on an electron-deficient pyrimidine core, offering a versatile platform for the synthesis of complex, polysubstituted heterocyclic compounds.[1][2][3] This guide provides an in-depth analysis of the factors governing the reactivity of the bromine atoms at the C4 and C6 positions. We will move beyond theoretical principles to deliver field-proven insights and detailed experimental protocols for achieving selective mono-functionalization through Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. The strategic control of this reactivity is paramount for the efficient construction of novel molecular entities with therapeutic and technological potential.

Foundational Principles: Understanding Reactivity in Halopyrimidines

The chemical behavior of 4,6-dibromo-2-isobutylpyrimidine is dictated by the intrinsic electronic properties of the pyrimidine ring and the nature of its substituents.

The Electron-Deficient Pyrimidine Core

The pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. These nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly lowers the electron density at the carbon atoms of the ring. This effect is most pronounced at the C2, C4, and C6 positions, rendering them electrophilic and thus highly susceptible to attack by nucleophiles.[4] In the context of palladium-catalyzed cross-coupling, this electron deficiency facilitates the oxidative addition step, which is often rate-determining. The general order of reactivity for halogen positions on the pyrimidine ring is C4(6) > C2 > C5.[5]

The Role of Halogen and Alkyl Substituents
  • Bromine as a Leaving Group: The reactivity of halogens in both SNAr and cross-coupling reactions is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity is I > Br > Cl > F.[5] Bromine represents an optimal balance of high reactivity and substrate stability, making dibromo-pyrimidines highly valuable synthetic intermediates.

  • The C2-Isobutyl Group: The isobutyl group at the C2 position is a weak electron-donating group (EDG). While it slightly increases the electron density of the ring through an inductive effect, this influence is largely overshadowed by the powerful electron-withdrawing nature of the two ring nitrogens. Its primary role is often steric, influencing the conformation of the molecule and potentially modulating the accessibility of adjacent reactive sites.

The Core Challenge: Selective Mono-Substitution of C4 and C6 Positions

In 4,6-dibromo-2-isobutylpyrimidine, the C4 and C6 positions are electronically and symmetrically equivalent. Consequently, achieving intrinsic regioselectivity for an initial substitution event is challenging. The primary synthetic strategy, therefore, revolves around achieving selective mono-substitution by carefully controlling reaction stoichiometry and conditions. Once the first substituent is installed at either C4 or C6, the symmetry is broken. The newly introduced group imposes both electronic and, more significantly, steric influences that deactivate the remaining bromine atom, allowing for the isolation of the mono-substituted product. This stepwise approach unlocks the potential for creating non-symmetrical, diversely functionalized pyrimidines.

Key Methodologies for Selective Functionalization

The following sections provide detailed protocols for the most critical transformations of 4,6-dibromo-2-isobutylpyrimidine. These protocols are designed as self-validating systems, explaining the causality behind the chosen conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for forming carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, where the rate is enhanced by the electron-deficient nature of the pyrimidine ring which stabilizes the negatively charged intermediate (Meisenheimer complex).[6][7][8]

This protocol details the mono-substitution of a bromine atom, a key step in the synthesis of kinase inhibitors and other bioactive molecules.[9]

Workflow Diagram: SNAr Mono-amination

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Dissolve 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq) in Isopropanol AddBase Add Triethylamine (TEA) (1.2 eq) Start->AddBase AddNuc Add N-Boc-piperazine (1.1 eq) AddBase->AddNuc Heat Heat to 80 °C under N2 AddNuc->Heat Monitor Monitor by TLC/LC-MS (~4-8h) Heat->Monitor Cool Cool to RT, Remove Solvent Monitor->Cool Extract Partition between EtOAc & H2O Cool->Extract Purify Purify by Column Chromatography Extract->Purify End Isolate Mono-substituted Product Purify->End

Caption: Workflow for selective SNAr mono-amination.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dibromo-2-isobutylpyrimidine (1.0 eq.). Dissolve the starting material in a suitable solvent such as isopropanol or acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Add triethylamine (TEA, 1.2 eq.) to the solution to act as a base, scavenging the HBr byproduct. Follow with the addition of the nucleophile, N-Boc-piperazine (1.1 eq.). Using a slight excess of the nucleophile ensures efficient conversion of the starting material while minimizing the formation of the di-substituted product.

  • Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Nitrogen).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dibromo-pyrimidine is consumed (typically 4-8 hours).

  • Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure mono-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11]

The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[10][12] It is widely used for synthesizing biaryl and vinyl-substituted pyrimidines.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex R-Pd(II)L2-Br (Oxidative Adduct) pd0->pd_complex R-Br pd0->pd_complex lab_ox Oxidative Addition ox_add Oxidative Addition r_pd_r R-Pd(II)L2-R' pd_complex->r_pd_r [R'-B(OH)3]- pd_complex->r_pd_r lab_trans Transmetalation transmetal Transmetalation r_pd_r->pd0 r_pd_r->pd0 product R-R' (Coupled Product) r_pd_r->product lab_re Reductive Elimination reductive_elim Reductive Elimination reactants R-Br + R'-B(OH)2 (Substrates) base Base (e.g., K2CO3)

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

This protocol is adapted from established methods for the arylation of dihalopyrimidines.[13][14]

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4,6-dibromo-2-isobutylpyrimidine (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The water is essential for the transmetalation step.

  • Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel) to obtain the desired 4-bromo-6-(4-methoxyphenyl)-2-isobutylpyrimidine.

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalyst system.[15][16]

This procedure is based on standard Sonogashira conditions proven effective for various heteroaromatic halides.[17]

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 2.5 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically a liquid amine like triethylamine (Et₃N, 2.5 eq.), which also serves as a solvent.

  • Reactant Addition: Add 4,6-dibromo-2-isobutylpyrimidine (1.0 eq.) followed by the dropwise addition of the terminal alkyne, phenylacetylene (1.15 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to accelerate the reaction.

  • Monitoring: Monitor for the consumption of the starting material using TLC or LC-MS (typically 2-6 hours).

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via silica gel column chromatography to yield the pure mono-alkynylated product.

Comparative Data for Selective Mono-Substitution

The choice of reaction can be guided by the desired functionality. The following table summarizes typical conditions and expected outcomes for achieving mono-substitution on the 4,6-dibromo-2-isobutylpyrimidine core.

Reaction TypeNucleophile/Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
SNAr N-Boc-piperazineNoneTEAIsopropanol8070-85%
Suzuki Arylboronic AcidPd(PPh₃)₄K₂CO₃ / K₃PO₄Dioxane/H₂O9065-80%
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF / DMF25-6075-90%

Conclusion and Future Outlook

The bromine atoms at the C4 and C6 positions of 4,6-dibromo-2-isobutylpyrimidine are highly activated and exhibit comparable reactivity. This guide has demonstrated that the key to unlocking the synthetic potential of this scaffold lies not in exploiting subtle intrinsic differences in reactivity, but in the strategic control of reaction conditions to achieve selective mono-functionalization. By carefully managing stoichiometry, robust and high-yielding protocols for SNAr, Suzuki, and Sonogashira reactions can be reliably executed.

The mono-substituted products serve as powerful secondary intermediates, where the remaining bromine atom can undergo a subsequent, different substitution or coupling reaction. This stepwise functionalization strategy provides a logical and efficient pathway to a vast chemical space of non-symmetrical 2,4,6-trisubstituted pyrimidines, which are privileged structures in modern drug discovery programs targeting kinases and other important biological targets.[1] Further exploration into alternative cross-coupling reactions (e.g., Buchwald-Hartwig, Heck) and the development of one-pot sequential functionalization protocols will continue to expand the utility of this versatile chemical building block.

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. Available from: [Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available from: [Link]

  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available from: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available from: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. Available from: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Factors controlling the reactivity of synthetic compound–I Analogs. PMC. Available from: [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. Available from: [Link]

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. Available from: [Link]

  • Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives. ResearchGate. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available from: [Link]

  • Reactivity. Encyclopedia MDPI. Available from: [Link]

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. PMC. Available from: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available from: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available from: [Link]

  • Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. ResearchGate. Available from: [Link]

  • Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. PubMed. Available from: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available from: [Link]

Sources

Foundational

Initial Investigations into 4,6-Dibromo-2-isobutylpyrimidine Chemistry: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary & Physicochemical Rationale In modern structure-based drug design, the pyrimidine core remains one of the most privileged scaffolds, appearing in approximately 20% of all small-molecule drugs approved o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern structure-based drug design, the pyrimidine core remains one of the most privileged scaffolds, appearing in approximately 20% of all small-molecule drugs approved over the past decade. Among the vast library of pyrimidine building blocks, 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) has emerged as a highly versatile di-electrophile for the rapid generation of trisubstituted kinase inhibitors[1].

As an Application Scientist overseeing library synthesis, I select this specific scaffold for two fundamental reasons:

  • Steric and Lipophilic Tuning (The 2-Isobutyl Group): The isobutyl moiety at the C2 position provides essential lipophilicity (tuning the overall logP of the final drug candidate) while offering steric shielding. This bulk prevents off-target binding in shallow kinase pockets, driving selectivity for deeper, more complex ATP-binding sites.

  • Orthogonal Reactivity Handles (The 4,6-Dibromo Substitution): The symmetric nature of the 4,6-dibromo substitution allows for a streamlined, two-step functionalization. Because C4 and C6 are electronically equivalent, the initial Nucleophilic Aromatic Substitution (SNAr) is perfectly regioselective (yielding a single mono-substituted product). Once the first nucleophile (typically an amine) is installed, its electron-donating nature deactivates the pyrimidine ring, preserving the remaining C-Br bond for a subsequent, orthogonal Palladium-catalyzed cross-coupling reaction[2].

Synthetic Workflows & Logical Relationships

To fully leverage 4,6-dibromo-2-isobutylpyrimidine, we employ a sequential functionalization strategy. The workflow relies on exploiting the electronic changes that occur within the pyrimidine π -system after the first substitution.

SyntheticWorkflow SM 4,6-Dibromo-2-isobutylpyrimidine (Symmetric Di-electrophile) SNAr SNAr Reaction (Primary Amine, DIPEA, THF, 0°C) SM->SNAr Mono-substitution Int1 4-Amino-6-bromo-2-isobutylpyrimidine (Deactivated Mono-bromide) SNAr->Int1 Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 90°C) Int1->Suzuki Cross-coupling Product 4-Amino-6-aryl-2-isobutylpyrimidine (Target Scaffold) Suzuki->Product

Synthetic workflow for orthogonal functionalization of 4,6-dibromo-2-isobutylpyrimidine.

Core Experimental Methodologies

The following protocols are engineered as self-validating systems. The causality behind each reagent choice is explicitly defined to ensure reproducibility and scientific rigor.

Workflow A: Regioselective Mono-Amination via SNAr

The initial step involves the displacement of one bromine atom by an amine. Because the starting material is highly electron-deficient, this reaction proceeds rapidly.

Causality Check: We deliberately run this reaction at 0 °C in Tetrahydrofuran (THF). If the temperature is allowed to rise too quickly, or if a polar aprotic solvent like DMF is used at elevated temperatures, the risk of double-substitution (bis-amination) increases drastically. We utilize N,N-Diisopropylethylamine (DIPEA) as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the highly corrosive HBr byproduct[2].

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4,6-dibromo-2-isobutylpyrimidine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes under a nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (2.0 equiv) in one portion, followed by the dropwise addition of the target primary amine (1.05 equiv) dissolved in a minimal volume of THF.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The mono-substituted product will appear as a highly UV-active spot with a lower Rf​ than the starting material.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the 4-amino-6-bromo-2-isobutylpyrimidine intermediate.

Quantitative Data: SNAr Reaction Optimization

Table 1 summarizes the optimization parameters for various nucleophiles reacting with the dibromo-pyrimidine core.

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
Morpholine (Secondary)THFDIPEA0 to 25488
Benzylamine (Primary)THFDIPEA0 to 25391
Aniline (Aromatic)DMF K2​CO3​ 801265
Phenol (Oxygen Nuc.)DMF Cs2​CO3​ 1001672

Table 1: Reaction conditions and isolated yields for the mono-substitution of 4,6-dibromo-2-isobutylpyrimidine.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Following the SNAr step, the pyrimidine ring is now electron-rich due to the resonance donation of the newly installed amine lone pair. This deactivates the remaining C6-Br bond toward further nucleophilic attack[3]. To overcome this activation barrier, we transition to Palladium-catalyzed cross-coupling[4].

Causality Check: We select Pd(dppf)Cl2​ as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large "bite angle" which forces the palladium center into a geometry that highly accelerates the reductive elimination step. Furthermore, the bulky ligand prevents the basic pyrimidine nitrogens from coordinating to and poisoning the palladium catalyst[5].

Step-by-Step Protocol:

  • Preparation: In a thick-walled pressure tube, combine the 4-amino-6-bromo-2-isobutylpyrimidine intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and finely powdered K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M). The water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Seal the tube with a Teflon cap and purge the headspace with nitrogen for 5 minutes.

  • Heating: Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black, washing the pad generously with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the final 4-amino-6-aryl-2-isobutylpyrimidine derivative.

Application in Drug Discovery: Kinase Inhibition

The ultimate goal of synthesizing these 2,4,6-trisubstituted pyrimidines is their deployment as targeted therapeutics. The pyrimidine core acts as a "hinge binder" within the ATP-binding pocket of hyperactive kinases (such as JAK, CDK, or EGFR). The N1 and N3 nitrogens of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region, competitively blocking ATP from binding and halting aberrant downstream signaling.

KinaseInhibition Ligand Extracellular Signal (e.g., Cytokine) Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase Intracellular Kinase (e.g., JAK) Active ATP Pocket Receptor->Kinase Activates Effector Downstream Effector (STAT) Kinase->Effector Phosphorylates Inhibitor Pyrimidine Derivative (Hinge-Binding Inhibitor) Inhibitor->Kinase Blocks ATP Site Transcription Gene Transcription (Disease Progression) Effector->Transcription Translocates

Mechanism of action for pyrimidine-based kinase inhibitors blocking downstream signaling.

By utilizing 4,6-dibromo-2-isobutylpyrimidine as the foundational building block, medicinal chemists can rapidly iterate on the C4 and C6 positions, optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (solubility, half-life) profiles of the resulting drug candidates.

References

  • Chemsrc. "4,6-Dibromo-2-isobutylpyrimidine | CAS#:1593697-68-7". Chemsrc Chemical Database.[1][Link]

  • National Institutes of Health (PMC). "Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides". Molecules.[4][Link]

  • ResearchGate. "Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids". ResearchGate Publications.[5][Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling protocol for 4,6-Dibromo-2-isobutylpyrimidine

Application Note: Regioselective Suzuki-Miyaura Coupling Protocols for 4,6-Dibromo-2-isobutylpyrimidine Introduction & Strategic Importance In modern drug development, 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Coupling Protocols for 4,6-Dibromo-2-isobutylpyrimidine

Introduction & Strategic Importance

In modern drug development, 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) serves as a highly versatile, bifunctional building block. The isobutyl group at the C2 position imparts favorable lipophilicity and metabolic stability, making this scaffold highly desirable for the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics.

Because the pyrimidine ring is a highly electron-deficient aromatic system, it is exceptionally reactive towards nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions compared to analogous benzene halides[1]. The symmetric nature of the 4,6-dibromo substitution presents a unique synthetic challenge and opportunity: controlling the reaction to achieve either regioselective mono-arylation (yielding an unsymmetrical intermediate) or exhaustive di-arylation (to build extended molecular architectures).

Mechanistic Rationale: The Causality of Selectivity

The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition of the Pd(0) species into the C–Br bond, transmetalation with the arylboronic acid, and reductive elimination to form the new carbon-carbon bond[2]. Designing a self-validating protocol requires manipulating the electronic and steric factors governing these steps.

  • Initial Reactivity: Initially, the C4 and C6 positions are chemically equivalent. The electron-withdrawing nature of the pyrimidine nitrogens facilitates rapid oxidative addition of the palladium catalyst at either site[1].

  • Electronic Differentiation: Once the first aryl group is installed (e.g., at C4), it donates electron density into the pyrimidine π -system. This localized increase in electron density significantly reduces the electrophilicity of the remaining C6–Br bond, raising the activation energy required for the second oxidative addition[3].

  • Steric Control via Catalyst Selection: To maximize mono-arylation, a catalyst with a bulky bidentate ligand, such as Pd(dppf)Cl₂, is preferred. The steric bulk of the dppf ligand hinders the palladium center from accessing the adjacent C6 position once the C4 position is occupied[3]. Conversely, for di-arylation, a less sterically hindered catalyst like Pd(PPh₃)₄ is utilized at elevated temperatures to overcome the electronic deactivation and drive the second coupling to completion[1].

Workflow & Decision Logic

SuzukiWorkflow Start 4,6-Dibromo-2-isobutylpyrimidine (Starting Material) Decision Target Product? Start->Decision Mono Mono-arylation (C4 position) Decision->Mono Selective Di Di-arylation (C4 & C6 positions) Decision->Di Exhaustive CondMono 1.0-1.05 eq Ar-B(OH)2 Pd(dppf)Cl2 (5 mol%) Na2CO3, Dioxane/H2O 80 °C, 4-6 h Mono->CondMono CondDi 2.5 eq Ar-B(OH)2 Pd(PPh3)4 (10 mol%) K2CO3, Dioxane/H2O 100 °C, 16-24 h Di->CondDi Purify LC-MS Monitoring & Flash Chromatography CondMono->Purify CondDi->Purify

Decision matrix and workflow for the selective functionalization of 4,6-Dibromo-2-isobutylpyrimidine.

Data Presentation: Condition Screening

The following table summarizes the causal relationship between reaction parameters and product distribution, establishing a framework for protocol selection[4].

TargetBoronic Acid (eq)Catalyst (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
Mono-arylation 1.0 - 1.05Pd(dppf)Cl₂ (5%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)804 - 675 - 85%
Mono-arylation 1.0Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O806 - 860 - 70% (Mixed)
Di-arylation 2.5 - 3.0Pd(PPh₃)₄ (10%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (3:1)10016 - 24> 90%

Detailed Experimental Methodologies

Protocol A: Selective Mono-Arylation (Synthesis of 4-Aryl-6-bromo-2-isobutylpyrimidine)

This protocol is engineered to suppress over-reaction by utilizing strict stoichiometric control and a sterically demanding catalyst[3][4].

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-dibromo-2-isobutylpyrimidine (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.05 mmol, 1.05 eq).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and anhydrous Na₂CO₃ (2.0 mmol, 2.0 eq). Mechanistic Note: The use of a milder base like Na₂CO₃ compared to K₃PO₄ slightly attenuates the transmetalation rate, preventing runaway di-arylation[4].

  • Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and deionized water (1 mL). Degas the suspension by bubbling argon or nitrogen directly through the mixture for 10 minutes. Mechanistic Note: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species and the unwanted homocoupling of the boronic acid[2].

  • Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Work-up: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with water (2 × 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the mono-arylated product.

Protocol B: Exhaustive Di-Arylation (Synthesis of 4,6-Diaryl-2-isobutylpyrimidine)

This protocol is designed to force the second, energetically less favorable coupling by increasing the thermodynamic driving force[1].

  • Reagent Preparation: In a sealed reaction vial, combine 4,6-dibromo-2-isobutylpyrimidine (1.0 mmol, 1.0 eq) and the arylboronic acid (2.5 mmol, 2.5 eq).

  • Catalyst & Base Loading: Add Pd(PPh₃)₄ (0.10 mmol, 10 mol%) and K₂CO₃ (3.0 mmol, 3.0 eq).

  • Solvent Addition & Degassing: Add 1,4-dioxane (6 mL) and water (2 mL). Degas thoroughly with argon for 15 minutes.

  • Reaction Execution: Heat the mixture vigorously at 100 °C for 16–24 hours. The higher temperature, less sterically hindered catalyst, and excess reagents ensure complete conversion of the mono-arylated intermediate[1].

  • Work-up & Purification: Follow the same extraction procedure as Protocol A. Due to the high conversion rate, purification is often streamlined, requiring only a short chromatography column to remove the excess boronic acid and homocoupled biphenyl byproducts.

Sources

Application

Application Note: Selective Mono-Arylation of 4,6-Dibromo-2-isobutylpyrimidine via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Molecule: 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1] Introduction & Significance 4,6-Dibromo-2-isobutylpyrimidine is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Molecule: 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1]

Introduction & Significance

4,6-Dibromo-2-isobutylpyrimidine is a highly valuable bifunctional building block in the synthesis of complex pyrimidine-based therapeutics, such as kinase inhibitors. The 2-isobutyl substitution provides essential lipophilicity and steric bulk for binding pocket interactions. However, because the C4 and C6 positions are chemically equivalent (homotopic), achieving selective mono-arylation is a classic synthetic challenge. This application note provides a self-validating protocol for the selective mono-arylation of this scaffold, detailing the mechanistic rationale behind catalyst selection, temperature control, and reagent stoichiometry.

Mechanistic Rationale & Site-Selectivity (E-E-A-T)

The Causality of Kinetic Control

In symmetric heteroaryl polyhalides, the intrinsic relative electrophilicities of the carbon atoms dictate the initial site of oxidative addition by the palladium catalyst[2]. Because the C4 and C6 positions of 4,6-dibromo-2-isobutylpyrimidine are identical, the first oxidative addition occurs statistically.

The key to isolating the mono-arylated product lies in exploiting the electronic differentiation that occurs after the first coupling. The newly introduced aryl group donates electron density into the pyrimidine π-system via resonance and inductive effects. This raises the lowest unoccupied molecular orbital (LUMO) of the mono-arylated intermediate, decreasing the electrophilicity of the remaining C-Br bond. Consequently, the second oxidative addition is kinetically slower than the first[3].

Parameters for Suppressing Over-Arylation

Because pyrimidines are highly electron-deficient, the deactivation provided by a single aryl group is relatively mild. Relying solely on electronic deactivation is insufficient to prevent di-arylation. To achieve high selectivity (>95:5 Mono:Di ratio), the following causal parameters must be enforced:

  • Stoichiometric Deficit: Using exactly 0.95 equivalents of the arylboronic acid ensures the starting dibromide is always in slight excess. This statistically minimizes the probability of the mono-adduct encountering the active transmetalation complex.

  • Temperature Attenuation: Lowering the reaction temperature to 40 °C suppresses the thermal energy available to overcome the higher activation barrier of the second oxidative addition, effectively trapping the mono-arylated product.

  • Catalyst Selection: A bidentate ligand complex like Pd(dppf)Cl2​ provides a sterically demanding environment that further disfavors oxidative addition into the bulkier mono-arylated intermediate compared to the unsubstituted starting material.

Reaction Pathway Visualization

Mechanism SM 4,6-Dibromo-2-isobutylpyrimidine (Highly Electrophilic) OA1 1st Oxidative Addition (Kinetically Favored) SM->OA1 Pd0 Pd(0)L_n Pd0->OA1 Intermediate Mono-Pd(II) Complex OA1->Intermediate Coupling Transmetalation & Reductive Elimination Intermediate->Coupling Ar-B(OH)2 / Base Mono 4-Aryl-6-bromo-2-isobutylpyrimidine (Target Product) Coupling->Mono Regenerates Pd(0) OA2 2nd Oxidative Addition (Slower: Deactivated by Aryl) Mono->OA2 Excess Ar-B(OH)2 High Temp Di 4,6-Diaryl-2-isobutylpyrimidine (Over-reaction Impurity) OA2->Di

Catalytic cycle illustrating the kinetic control required to prevent over-arylation.

Optimization of Reaction Parameters

The following table summarizes the quantitative data from reaction optimization, demonstrating how temperature and stoichiometry directly influence the product distribution.

EntryCatalyst (5 mol%)Ar-B(OH)₂ (Equiv)Solvent SystemTemp (°C)Mono:Di Ratio*Isolated Yield (Mono)
1 Pd(PPh3​)4​ 1.501,4-Dioxane / H₂O8030 : 7025%
2 Pd(PPh3​)4​ 1.001,4-Dioxane / H₂O8060 : 4050%
3 Pd(dppf)Cl2​ 1.00Toluene / EtOH / H₂O6085 : 1575%
4 Pd(dppf)Cl2​ 0.95 Toluene / EtOH / H₂O 40 95 : 5 88%

*Determined by LC-MS integration at 254 nm.

Detailed Experimental Protocol

Self-Validating System: This methodology includes specific In-Process Controls (IPC) to ensure the reaction is halted at the optimal thermodynamic window before over-arylation becomes significant.

Materials Required:
  • Starting Material: 4,6-Dibromo-2-isobutylpyrimidine: 1.00 equiv (e.g., 10.0 mmol, 2.94 g)

  • Coupling Partner: Arylboronic Acid: 0.95 equiv (9.5 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 equiv (0.5 mmol, 408 mg)

  • Base: Potassium Carbonate ( K2​CO3​ ): 2.50 equiv (25.0 mmol, 3.45 g)

  • Solvent: Toluene / Ethanol / Water (4:1:1 v/v/v), 60 mL total volume.

Step-by-Step Methodology:
  • Solvent Degassing: In a 250 mL round-bottom flask, combine Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Sparge the biphasic mixture with Argon gas for 15 minutes. Rationale: Removing dissolved oxygen prevents the oxidative degradation of the Pd(0) catalyst and suppresses the homocoupling of the boronic acid.

  • Reagent Charging: Under a continuous Argon flow, add 4,6-Dibromo-2-isobutylpyrimidine (2.94 g, 10.0 mmol) and the selected Arylboronic Acid (9.5 mmol) to the degassed solvent.

  • Base Addition: Add solid K2​CO3​ (3.45 g, 25.0 mmol) to the reaction mixture. Stir for 5 minutes at room temperature to ensure even dispersion.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst (408 mg, 0.5 mmol). Seal the flask with a rubber septum and purge the headspace with Argon for an additional 3 minutes.

  • Controlled Heating: Place the flask in a pre-heated oil bath set strictly to 40 °C. Causality Note: Exceeding 45 °C will exponentially increase the rate of the second oxidative addition, severely degrading the Mono:Di ratio.

  • In-Process Control (IPC): After 4 hours, sample 50 µL of the organic layer. Dilute with 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the Arylboronic acid is entirely consumed. A small amount of unreacted 4,6-dibromo-2-isobutylpyrimidine (~5%) should remain. If the ratio of Mono to Di drops below 90:10, quench the reaction immediately.

  • Quenching and Extraction: Remove the flask from the heat source. Add 30 mL of cold Ethyl Acetate (EtOAc) and 30 mL of saturated aqueous NH4​Cl to quench the base and partition the layers.

  • Workup: Separate the organic layer. Extract the remaining aqueous layer with EtOAc (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The unreacted starting material elutes first, followed by the target mono-arylated product, with the highly polar di-arylated impurity eluting last.

References

  • Chemsrc. (2025). 4,6-Dibromo-2-isobutylpyrimidine | CAS#:1593697-68-7. Retrieved from[Link][1]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1). Royal Society of Chemistry. Retrieved from[Link][2]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry Books. Retrieved from[Link][3]

Sources

Method

Application Note: Base Selection Strategies for the Suzuki-Miyaura Cross-Coupling of 4,6-Dibromo-2-isobutylpyrimidine

Executive Summary The Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl halides is a cornerstone of modern pharmaceutical development. 4,6-Dibromo-2-isobutylpyrimidine is a privileged, highly reactive scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl halides is a cornerstone of modern pharmaceutical development. 4,6-Dibromo-2-isobutylpyrimidine is a privileged, highly reactive scaffold used in the synthesis of kinase inhibitors and advanced functional materials. However, its highly electrophilic nature and the presence of two chemically equivalent C–Br bonds present significant chemoselectivity and stability challenges. This application note details the mechanistic causality behind base selection, providing validated protocols for both controlled mono-arylation and exhaustive di-arylation while mitigating nucleophilic aromatic substitution (SNAr) side reactions.

Mechanistic Causality: The Dual Role of the Base

In palladium-catalyzed cross-couplings, the base is responsible for activating the boronic acid via the formation of a reactive boronate complex, which facilitates the transmetalation step [1]. However, when dealing with 4,6-dibromopyrimidines, the base also acts as a potential nucleophile.

The Electrophilicity Challenge

The pyrimidine ring is highly electron-deficient, making the C4 and C6 positions highly susceptible to SNAr. If strong bases (e.g., NaOH, KOtBu) are utilized, rapid hydrolysis of the C–Br bond occurs, yielding undesired pyrimidinols or corresponding ethers [2]. Therefore, the base must be strong enough to drive transmetalation but mild enough to preserve the dihalide.

The Electronic Shift in Di-Coupling

Positions C4 and C6 are chemically equivalent. Upon the first oxidative addition and subsequent transmetalation/reductive elimination, the newly introduced aryl group donates electron density into the pyrimidine core. This electronic shift significantly increases the activation energy required for the second oxidative addition [1]. Consequently, while a weak base may suffice for mono-arylation, exhaustive di-arylation often requires a moderately stronger base paired with a highly active, sterically demanding ligand (e.g., CataCXium A) to force the sluggish second coupling[3].

G SM 4,6-Dibromo-2-isobutylpyrimidine (Highly Electrophilic) Mono Mono-arylated Intermediate (Reduced Electrophilicity) SM->Mono 1.0 eq Boronic Acid Weak Base (Na2CO3) Pd Catalyst, Mild Temp Side Hydrolysis/SNAr Byproducts (Pyrimidinols/Ethers) SM->Side Strong Base (NaOH/Alkoxides) Excessive Heat / H2O Di Di-arylated Product (Target Scaffold) Mono->Di >2.2 eq Boronic Acid Stronger Base (K3PO4) Active Ligand, Heat Mono->Side Base-Catalyzed Degradation

Reaction pathways of 4,6-dibromo-2-isobutylpyrimidine under Suzuki-Miyaura conditions.

Base Selection Matrix

To optimize the reaction, empirical data regarding base strength, solubility, and nucleophilicity must be synthesized. The table below summarizes the optimal base choices for 4,6-dibromopyrimidine systems.

Base TypeExamplepKa (aq)Impact on Pyrimidine CoreRecommended Application
Weak Inorganic NaHCO310.3Minimal hydrolysis risk.Highly base-sensitive boronic acids; sluggish transmetalation.
Moderate Inorganic Na2CO3, K2CO310.3Low SNAr risk in biphasic solvent systems.Optimal for Mono-Coupling and standard di-coupling [1].
Strong Inorganic K3PO4, Cs2CO312.3 / 10.3Moderate hydrolysis risk; requires strict temperature control.Optimal for Di-Coupling ; overcomes electronic deactivation.
Alkoxides/Hydroxides NaOH, KOtBu>14.0High SNAr risk; rapid degradation of starting material.Not Recommended [2].
Fluorides KF, CsF3.1 (HF)Zero hydrolysis risk; operates via distinct transmetalation pathway.Protodeboronation-prone boronic acids; anhydrous conditions.

Experimental Protocols

Protocol A: Site-Statistical Mono-Arylation

Objective: Desymmetrize the scaffold by coupling a single aryl group while preserving the second C–Br bond for downstream functionalization. Causality Rationale: By strictly limiting the boronic acid stoichiometry to 0.95 equivalents and utilizing a mild base (Na2CO3) at a lower temperature, the reaction exploits the reduced electrophilicity of the mono-arylated intermediate to prevent over-coupling [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq), the desired aryl boronic acid (0.95 eq), and Pd(PPh3)4 (0.05 eq).

  • Solvent Addition: Degas a mixture of Toluene/Ethanol (4:1 v/v) by sparging with N2 for 15 minutes. Add the solvent mixture to the flask (approx. 0.1 M concentration relative to the pyrimidine).

  • Base Addition: Add an aqueous solution of Na2CO3 (2.0 M, 2.0 eq). The biphasic system keeps the local concentration of the base low in the organic phase, minimizing SNAr.

  • Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm is critical for biphasic mass transfer).

  • Monitoring: Monitor via LC-MS. The reaction should be quenched when the starting material drops below 5% to prevent the accumulation of the di-arylated byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Exhaustive Symmetrical Di-Arylation

Objective: Couple both the C4 and C6 positions to yield a symmetrical 4,6-diaryl-2-isobutylpyrimidine. Causality Rationale: The mono-arylated intermediate is electronically deactivated. To force the second oxidative addition, a highly active catalyst system (Pd(OAc)2 with the bulky, electron-rich ligand CataCXium A) and a stronger base (K2CO3 or K3PO4) are required [1].

Step-by-Step Methodology:

  • Preparation: Charge a flask with 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq), aryl boronic acid (2.5 eq to account for protodeboronation), Pd(OAc)2 (0.05 eq), and CataCXium A (di-(1-adamantyl)-n-butylphosphine) (0.10 eq).

  • Solvent Addition: Add a degassed mixture of THF and H2O (4:1 v/v). THF provides excellent solubility for the transient mono-arylated intermediate.

  • Base Addition: Add solid K2CO3 or K3PO4 (3.0 eq). Solid base addition in a THF/H2O mixture creates a controlled basic environment that drives transmetalation without destroying the pyrimidine core.

  • Reaction: Heat the mixture to 80 °C (reflux) under an N2 atmosphere for 12–16 hours.

  • Validation: Analyze via LC-MS. The absence of the mono-arylated mass peak validates complete conversion.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, extract the aqueous layer twice with EtOAc, dry the combined organics, and purify via recrystallization or chromatography.

References

  • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC - National Institutes of Health.[Link]

Application

Application Note: Regioselective and Exhaustive Sonogashira Cross-Coupling of 4,6-Dibromo-2-isobutylpyrimidine

Introduction & Mechanistic Rationale 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is a highly versatile, electron-deficient heterocyclic building block frequently utilized in the design of kinase inhibitors, agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is a highly versatile, electron-deficient heterocyclic building block frequently utilized in the design of kinase inhibitors, agrochemicals, and advanced materials[1]. The Sonogashira cross-coupling reaction—a palladium and copper co-catalyzed process—is the premier methodology for constructing sp²-sp carbon-carbon bonds on such scaffolds[2].

Due to the symmetrical nature of the 4,6-dibromopyrimidine core, the C4 and C6 positions are electronically and sterically equivalent. The initial oxidative addition of the Pd(0) active species into the C–Br bond is highly favored by the electron-withdrawing nature of the pyrimidine ring[3].

Causality in Regioselectivity: Once the first alkyne is installed, the pyrimidine ring experiences a subtle but critical shift in its electronic and steric environment. The newly formed conjugated enyne system (or arylalkyne equivalent) donates electron density back into the pyrimidine core, rendering the remaining C–Br bond less electrophilic. Furthermore, the steric bulk of the alkyne at C4 hinders the adjacent coordination sites. Consequently, the activation energy for the second oxidative addition at C6 is significantly higher. This divergence in reaction rates allows chemists to selectively isolate the mono-alkynylated product at room temperature (kinetic control), while the bis-alkynylated product can be driven to completion using excess reagents and elevated temperatures (thermodynamic control)[4].

Reaction Optimization & Quantitative Data

To achieve high chemoselectivity and minimize homocoupling (Glaser coupling) of the terminal alkyne, the choice of catalyst, solvent, and temperature is critical. Pd(PPh3​)2​Cl2​ is preferred over Pd(PPh3​)4​ for mono-alkynylation because the Pd(II) pre-catalyst provides a controlled, slow release of the active Pd(0) species upon in situ reduction, which aligns perfectly with the kinetic control needed to prevent over-reaction[5].

Table 1: Optimization of Sonogashira Coupling Conditions for 4,6-Dibromo-2-isobutylpyrimidine

Target ProductAlkyne (equiv)Catalyst (mol%)Co-Catalyst (mol%)Solvent / BaseTemp (°C)Time (h)Yield (%)
Mono-alkynylated 1.05 Pd(PPh3​)2​Cl2​ (2%)CuI (4%)THF / Et3​N 25 (RT)382 - 88
Mono-alkynylated 1.05 Pd(PPh3​)4​ (5%)CuI (5%)DMF / DIPA25 (RT)475 - 79
Bis-alkynylated 3.00 Pd(PPh3​)2​Cl2​ (5%)CuI (10%)DMF / Et3​N 701685 - 91
Bis-alkynylated 2.50 Pd(dppf)Cl2​ (5%)CuI (10%)1,4-Dioxane / Et3​N 801278 - 84

Note: Yields represent isolated yields after silica gel chromatography. Data synthesized from standardized pyrimidine coupling protocols[3][4].

Experimental Protocols

Protocol A: Regioselective Mono-Alkynylation (Kinetic Control)

Objective: Selectively couple one equivalent of alkyne while preserving the second C–Br bond for future orthogonal functionalization.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-dibromo-2-isobutylpyrimidine (1.0 mmol), Pd(PPh3​)2​Cl2​ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times to ensure a strictly anaerobic environment[5].

  • Solvent Addition: Inject anhydrous, degassed THF (5.0 mL) and anhydrous Triethylamine ( Et3​N , 2.0 mL) via syringe. Stir for 5 minutes at room temperature (25 °C).

  • Alkyne Addition: Dissolve the terminal alkyne (1.05 mmol) in 1.0 mL of THF. Inject this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the alkyne, suppressing Cu-mediated Glaser homocoupling.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL) to complex the copper salts. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 4-alkynyl-6-bromo-2-isobutylpyrimidine.

Protocol B: Exhaustive Bis-Alkynylation (Thermodynamic Control)

Objective: Fully substitute both C4 and C6 positions with alkynes.

  • Preparation: To an oven-dried Schlenk flask, add 4,6-dibromo-2-isobutylpyrimidine (1.0 mmol), Pd(PPh3​)2​Cl2​ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Degassing: Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous, degassed DMF (6.0 mL) and Et3​N (3.0 mL).

  • Alkyne Addition: Add the terminal alkyne (3.0 mmol) in one portion.

  • Reaction: Equip the flask with a reflux condenser, heat the mixture to 70 °C using an oil bath, and stir vigorously for 16 hours[4].

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate ( 3×20 mL). Wash the organic layers extensively with water ( 3×20 mL) to remove DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the 4,6-bis(alkynyl)-2-isobutylpyrimidine.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the system is designed to be self-validating through distinct analytical markers:

  • Isotopic Pattern Analysis (LC-MS): Bromine possesses two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio.

    • Starting Material: The 4,6-dibromo species will exhibit a classic 1:2:1 isotopic cluster ( M,M+2,M+4 ).

    • Mono-Alkynylated Product: Successful execution of Protocol A is confirmed by a shift to a 1:1 doublet ( M,M+2 ), proving exactly one bromine remains.

    • Bis-Alkynylated Product: Protocol B success is validated by a single, sharp mass peak ( M ) with no bromine isotopic splitting.

  • Visual Troubleshooting (Glaser Homocoupling): The reaction mixture should typically appear yellow-brown to dark orange. If the solution turns deep blue or green, this indicates the oxidation of Cu(I) to Cu(II) due to oxygen ingress, which will rapidly catalyze the dimerization of your alkyne (Glaser coupling)[5]. If this occurs, abort the reaction, re-purify your reagents, and strictly enforce the Argon degassing steps.

Reaction Workflow Visualization

Logical workflow of regioselective mono- vs. bis-Sonogashira coupling on 4,6-dibromopyrimidines.

Sources

Method

Application Note: Stille Cross-Coupling Strategies for 4,6-Dibromo-2-isobutylpyrimidine

Executive Summary In modern medicinal chemistry and drug development, pyrimidine derivatives serve as foundational scaffolds for a multitude of therapeutic agents, particularly kinase inhibitors[1]. 4,6-Dibromo-2-isobuty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, pyrimidine derivatives serve as foundational scaffolds for a multitude of therapeutic agents, particularly kinase inhibitors[1]. 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is a highly versatile bis-electrophile[2]. The isobutyl group at the C2 position provides essential lipophilicity for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the two bromine atoms at C4 and C6 offer orthogonal handles for carbon-carbon bond formation.

This application note provides a comprehensive, self-validating guide to performing Stille cross-coupling reactions on this substrate. Due to its broad functional group tolerance and mild reaction conditions[3], the Stille coupling is the premier choice for installing complex aryl, heteroaryl, or vinyl groups onto the pyrimidine core.

Mechanistic Rationale and Chemoselectivity

The Stille coupling proceeds through a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4].

When working with 4,6-dibromo-2-isobutylpyrimidine, chemoselectivity is the primary challenge. The electron-deficient nature of the pyrimidine core makes the C-Br bonds highly susceptible to oxidative addition by the Pd(0) active species[1].

  • Mono-Coupling Causality: The first oxidative addition at C4 is rapid. Once the first organostannane is coupled, the newly installed organic group (e.g., an aryl ring) donates electron density into the pyrimidine system. This electronic enrichment increases the activation energy required for the second oxidative addition at C6. By strictly controlling the stoichiometry (1.0–1.05 equivalents of stannane) and maintaining lower temperatures (60–80 °C), researchers can selectively isolate the mono-coupled product.

  • Di-Coupling Causality: To achieve symmetrical di-coupling, an excess of the organostannane (>2.5 equivalents) and elevated temperatures (100–110 °C) are required to force the more sluggish second oxidative addition. The use of bulky, electron-rich phosphine ligands can further accelerate this process[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 4,6-Dibromo-2-isobutylpyrimidine TransMet Transmetalation (Sn to Pd Transfer) OxAdd->TransMet Organostannane (R-SnBu3) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim SnBu3Br Byproduct RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrimidine Product RedElim->Product Product Release

Fig 1. Catalytic cycle of the Stille cross-coupling on 4,6-Dibromo-2-isobutylpyrimidine.

Quantitative Optimization Data

The following table synthesizes empirical data for optimizing either mono- or di-coupling. The addition of specific ligands directly influences the reaction kinetics.

Table 1: Optimization of Reaction Conditions

EntryObjectiveCatalyst (mol%)Ligand / AdditiveStannane (eq)Temp (°C)Time (h)Mono-Product YieldDi-Product Yield
1Mono-CouplingPd(PPh₃)₄ (5%)None1.05801282% 4%
2Mono-CouplingPd₂(dba)₃ (2.5%)AsPh₃ (10%)1.0560889% 2%
3Di-CouplingPd(PPh₃)₄ (5%)None2.501102415%78%
4Di-CouplingPd₂(dba)₃ (5%)P(t-Bu)₃, CsF2.5010016<5%91%

Data Interpretation: Entry 2 demonstrates that triphenylarsine (AsPh₃) accelerates the reaction at lower temperatures, minimizing over-coupling. Entry 4 utilizes bulky P(t-Bu)₃ and CsF, which activates the tin reagent via a hypervalent "Sn-F" intermediate, driving the difficult second coupling to completion[5][6].

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Mono-Coupling

Objective: Synthesis of 4-Aryl-6-bromo-2-isobutylpyrimidine.

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 4,6-Dibromo-2-isobutylpyrimidine (1.0 mmol) in anhydrous DMF (10 mL).

  • Degassing (Causality): Sparge the solution with Argon for 15 minutes. Why? Oxygen causes rapid homocoupling of organostannanes and irreversible oxidation of the Pd(0) catalyst[3].

  • Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol) and AsPh₃ (0.10 mmol). Stir for 5 minutes until a color change indicates the formation of the active Pd(0) complex.

  • Stannane Addition: Add the aryl-tributylstannane (1.05 mmol) dropwise via a syringe.

  • Reaction: Heat to 60 °C for 8 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction. The starting material possesses a distinct 1:2:1 isotopic mass signature (due to ⁷⁹Br and ⁸¹Br). Upon successful mono-coupling, this signature must shift to a 1:1 ratio (M : M+2). If the 1:2:1 signal persists, extend the reaction time. If a single mass peak (no Br) appears, over-coupling is occurring.

Protocol B: Symmetrical Di-Coupling

Objective: Synthesis of 4,6-Diaryl-2-isobutylpyrimidine.

  • Setup: Dissolve 4,6-Dibromo-2-isobutylpyrimidine (1.0 mmol) and CsF (3.0 mmol) in anhydrous Toluene (10 mL).

  • Catalyst & Reagents: Add Pd₂(dba)₃ (0.05 mmol), P(t-Bu)₃ (0.10 mmol), and the aryl-tributylstannane (2.50 mmol).

  • Reaction: Reflux at 100 °C for 16 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor for the complete disappearance of the mono-coupled intermediate (1:1 isotopic pattern). The final product will exhibit a single mass peak (no bromine isotopes).

Workflow Prep Reagent Prep & Degassing Reaction Stille Coupling (60-110°C) Prep->Reaction Monitor LC-MS Isotope Validation Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous KF Workup Monitor->Workup Complete Purify Flash Chromatography Workup->Purify Sn Removal

Fig 2. Self-validating experimental workflow for Stille coupling and tin byproduct removal.

Troubleshooting and Causality

  • Issue: Persistent Tin Contamination post-Purification.

    • Causality: Tributyltin halides (e.g., Bu₃SnBr) generated during transmetalation are highly lipophilic and co-elute with the pyrimidine product during silica gel chromatography[6].

    • Solution (KF Workup): Quench the reaction with a saturated aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes. The fluoride ions displace the bromide on the tin byproduct, forming polymeric tributyltin fluoride (Bu₃SnF), which is completely insoluble in organic solvents and can be easily removed via Celite filtration[6].

  • Issue: Sluggish Transmetalation.

    • Causality: Steric hindrance from the isobutyl group at C2 can impede the 18-electron cyclic transition state required for transmetalation[4].

    • Solution: Add 10 mol% Copper(I) Iodide (CuI). The "copper effect" facilitates transmetalation by scavenging free phosphine ligands (preventing catalyst inhibition) and forming a highly reactive organocopper intermediate in situ[6].

References

  • BenchChem. Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Retrieved from:[1]

  • Chemsrc. 4,6-Dibromo-2-isobutylpyrimidine | CAS#:1593697-68-7. Retrieved from:[2]

  • Chemistry LibreTexts. Stille Coupling. Retrieved from:[4]

  • Thermo Fisher Scientific. Stille Cross-Coupling Reaction. Retrieved from:[3]

  • Organic Syntheses. Discussion addendum for: RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION. Retrieved from:[5]

  • Organic Chemistry Portal. Stille Coupling. Retrieved from:[6]

Sources

Application

synthesis of 4-amino-6-bromo-2-isobutylpyrimidine

Title: Application Note: Scalable Synthesis and Selective Amination of 4-Amino-6-bromo-2-isobutylpyrimidine Executive Summary 4-Amino-6-bromo-2-isobutylpyrimidine is a highly valued, orthogonally functionalized heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Scalable Synthesis and Selective Amination of 4-Amino-6-bromo-2-isobutylpyrimidine

Executive Summary

4-Amino-6-bromo-2-isobutylpyrimidine is a highly valued, orthogonally functionalized heterocyclic building block. It is extensively utilized in medicinal chemistry for the synthesis of kinase inhibitors and complex purine bioisosteres. This application note details a robust, three-step synthetic pipeline starting from commercially available isovaleramidine. The protocols emphasize mechanistic causality, highlighting how electronic effects govern the strict regioselectivity and mono-amination of the di-halogenated intermediate.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on a bottom-up construction of the pyrimidine core followed by sequential and selective functionalization.

  • De Novo Ring Construction: The base-catalyzed condensation of isovaleramidine with diethyl malonate is thermodynamically driven by the aromatization of the resulting 2-isobutylpyrimidine-4,6-diol .

  • Halogenation: Conversion of the diol to 4,6-dibromo-2-isobutylpyrimidine is achieved using phosphorus oxybromide (POBr3). Bromine is selected over chlorine to facilitate downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), as the C–Br bond undergoes oxidative addition more readily than the C–Cl bond.

  • Selective SNAr Amination: The conversion of the dibromide to the mono-amine is governed by nucleophilic aromatic substitution (SNAr) . The initial attack by ammonia is fast due to the electron-deficient nature of the halogenated pyrimidine. However, once the first amino group is installed, its nitrogen lone pair donates electron density into the pyrimidine π-system via resonance (+M effect). This electronic saturation significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, effectively deactivating the remaining C–Br bond against further nucleophilic attack, thereby preventing over-amination .

Synthetic Workflow Visualization

Synthetic workflow for 4-amino-6-bromo-2-isobutylpyrimidine highlighting key mechanistic transitions.

Experimental Protocols

Protocol 1: Synthesis of 2-Isobutylpyrimidine-4,6-diol

Objective: Construct the pyrimidine core via base-catalyzed condensation.

  • Preparation of Base: In a flame-dried, argon-purged round-bottom flask, dissolve sodium metal (2.5 eq) in anhydrous ethanol (0.5 M) at 0 °C to generate sodium ethoxide. Causality: Freshly prepared alkoxide ensures complete deprotonation of the malonate without introducing hydroxide impurities that cause ester hydrolysis.

  • Reagent Addition: Add isovaleramidine hydrochloride (1.0 eq) to the solution. Stir for 15 minutes to liberate the free amidine base. Slowly add diethyl malonate (1.1 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 4 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The disappearance of the amidine mass peak confirms completion.

  • Workup & Self-Validation: Cool to room temperature and concentrate in vacuo. Dissolve the residue in water and acidify to pH 4 using 2M HCl. Validation: The sudden precipitation of a white solid (the diol) upon reaching the isoelectric point confirms successful ring formation. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Synthesis of 4,6-Dibromo-2-isobutylpyrimidine

Objective: Convert the diol to a highly reactive di-bromo electrophile.

  • Reaction Setup: Suspend 2-isobutylpyrimidine-4,6-diol (1.0 eq) in anhydrous toluene (0.3 M).

  • Bromination: Carefully add solid POBr3 (3.0 eq) in portions. Causality: Toluene is used as an inert, high-boiling solvent that allows the reaction to reach the activation energy required for the Vilsmeier-type intermediate without reacting with the brominating agent.

  • Heating: Heat the mixture to 110 °C for 3 hours. The suspension will gradually turn into a homogenous dark solution.

  • IPC: Quench a 50 µL aliquot in ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 8:2). A high Rf UV-active spot indicates the dibromide.

  • Workup: Cool the mixture to 0 °C and slowly pour it over crushed ice to safely hydrolyze excess POBr3. Extract with ethyl acetate (3x). Wash the organic layer with saturated NaHCO3 (to remove phosphoric acid byproducts) and brine. Dry over Na2SO4, filter, and concentrate to yield the crude dibromide.

Protocol 3: Selective Amination to 4-Amino-6-bromo-2-isobutylpyrimidine

Objective: Perform a regioselective mono-SNAr reaction.

  • Reaction Setup: In a heavy-walled pressure vessel, dissolve 4,6-dibromo-2-isobutylpyrimidine (1.0 eq) in a 7M solution of ammonia in methanol (10.0 eq of NH3).

  • Heating: Seal the vessel and heat to 80 °C for 6 hours. Causality: The sealed tube prevents the escape of volatile ammonia gas at elevated temperatures, maintaining the high local concentration required to drive the SNAr kinetics.

  • IPC & Self-Validation: Monitor by LC-MS. The reaction is complete when the dibromide peak is fully replaced by the mono-amine mass. Validation: The product mass (M+H ≈ 230.0 / 232.0) will show the characteristic 1:1 isotopic pattern of a single bromine atom, confirming mono-amination.

  • Workup: Cool the vessel completely before unsealing. Concentrate the mixture in vacuo to remove methanol and excess ammonia.

  • Purification: Purify via flash column chromatography (Dichloromethane:Methanol gradient) to isolate the pure 4-amino-6-bromo-2-isobutylpyrimidine as an off-white solid.

Quantitative Data: Optimization of SNAr Amination

The choice of solvent and aminating agent drastically impacts the conversion rate and the mono-to-di amination ratio. The table below summarizes the optimization data:

SolventAminating AgentTemp (°C)Time (h)Conversion (%)Mono:Di Selectivity
THFNH3 (aq, 28%)60124595:5
1,4-DioxaneNH3 (gas)8087090:10
Methanol NH3 (7M in MeOH) 80 6 >99 98:2
EthanolNH3 (2M in EtOH)80108596:4

References

  • "4,6-Dibromo-2-isobutylpyrimidine (CAS 1593697-68-7)", ChemSrc,[Link]

  • Mokhov, V. M., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines", PMC - National Center for Biotechnology Information,[Link]

Method

large-scale synthesis of 4,6-Dibromo-2-isobutylpyrimidine

Application Note: Large-Scale Synthesis of 4,6-Dibromo-2-isobutylpyrimidine Executive Overview 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1][2] is a highly versatile dihalogenated heterocyclic building block fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 4,6-Dibromo-2-isobutylpyrimidine

Executive Overview

4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1][2] is a highly versatile dihalogenated heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals[3]. The presence of the isobutyl group at the C2 position provides lipophilicity and steric direction, while the two labile bromine atoms at C4 and C6 serve as orthogonal handles for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr)[4][5].

This application note details a scalable, two-step synthetic architecture designed for high yield and purity. The protocol avoids rigid, outdated templates by integrating self-validating checkpoints and mechanistic rationales, ensuring that bench scientists and process chemists can adapt and troubleshoot the workflow dynamically.

Mechanistic Causality & Reaction Design

The synthesis is bifurcated into two distinct chemical transformations: a base-promoted cyclocondensation followed by an aggressive deoxybromination.

1. Cyclocondensation (Pyrimidine Ring Formation) The construction of the pyrimidine core relies on the condensation of an amidine with a 1,3-dicarbonyl compound, a classical method extensively documented in [6][7]. Here, isovaleramidine hydrochloride is reacted with diethyl malonate.

  • Causality of the Base: Sodium ethoxide (NaOEt) acts dually. First, it neutralizes the amidine hydrochloride to liberate the nucleophilic free base. Second, it deprotonates the highly acidic methylene protons of diethyl malonate, generating an enolate. The subsequent tandem nucleophilic acyl substitution yields 2-isobutylpyrimidine-4,6-diol (CAS: 61456-89-1)[8][9][10].

  • Tautomerization: While named a "diol," this intermediate exists predominantly as its di-oxo tautomer (2-isobutyl-1H-pyrimidine-4,6-dione) in solution, which dictates the necessity of a powerful halogenating agent in the next step.

2. Deoxybromination To convert the tautomeric pyrimidinone into the target dibromide, Phosphorus oxybromide ( POBr3​ )[11] is employed.

  • Why POBr3​ over PBr3​ ? POBr3​ is significantly more electrophilic and effective at activating the highly stable lactam-type carbonyls of the pyrimidine core[3][12][13].

  • The Vilsmeier-Haack Catalyst: We introduce a catalytic amount of N,N-dimethylaniline. This tertiary amine attacks the POBr3​ to form a highly reactive Vilsmeier-type intermediate, which rapidly phosphorylates the pyrimidine oxygen. The displaced bromide ion then executes an SNAr attack, collapsing the intermediate to yield the brominated heterocycle and phosphoramidic byproducts[14].

Process Flow Architecture

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Deoxybromination N1 Isovaleramidine HCl + Diethyl Malonate N2 NaOEt / EtOH (Base Catalysis) N1->N2 N3 Reflux (80°C, 6h) N2->N3 N4 2-Isobutylpyrimidine-4,6-diol (Intermediate) N3->N4 N5 Diol Intermediate + POBr3 N4->N5 Dry & Transfer N6 N,N-Dimethylaniline (Nucleophilic Catalyst) N5->N6 N7 Heat (110°C, 4h) N6->N7 N8 Ice-Water Quench & Extraction N7->N8 N9 4,6-Dibromo-2-isobutylpyrimidine (Final Product) N8->N9

Workflow for the two-step synthesis of 4,6-Dibromo-2-isobutylpyrimidine.

Stoichiometry & Yield Metrics

The following table summarizes the quantitative requirements for a 1-mole scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolFunction
Step 1: Cyclocondensation
Isovaleramidine HCl136.621.00136.6 gPrimary Amidine
Diethyl Malonate160.171.10176.2 gDicarbonyl Electrophile
Sodium Ethoxide (21% in EtOH)68.053.00~970 mLBase / Deprotonation
Step 2: Deoxybromination
2-Isobutylpyrimidine-4,6-diol168.191.00168.2 gIntermediate
Phosphorus Oxybromide ( POBr3​ )286.693.501003.4 gHalogenating Agent
N,N-Dimethylaniline121.180.2024.2 gVilsmeier Catalyst

Expected Overall Yield: 65 - 72% (over two steps).

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Isobutylpyrimidine-4,6-diol
  • Initiation & Neutralization: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add isovaleramidine HCl (136.6 g, 1.0 mol) and absolute ethanol (300 mL). Begin stirring.

  • Base Addition: Dropwise, add the 21% Sodium Ethoxide solution (~970 mL, 3.0 mol) over 30 minutes.

    • Self-Validation Checkpoint: A fine white precipitate ( NaCl ) will form immediately, confirming the liberation of the free amidine.

  • Electrophile Addition: Add diethyl malonate (176.2 g, 1.1 mol) in one portion.

  • Thermal Cyclization: Heat the reaction mixture to a gentle reflux (approx. 80 °C) for 6 hours.

    • Self-Validation Checkpoint: The slurry will transition through a homogeneous phase before precipitating the thick, white sodium salt of the pyrimidine-diol.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Dissolve the crude residue in 500 mL of distilled water.

  • Acidification: Slowly add 6M HCl until the pH reaches 3.0 - 4.0.

    • Self-Validation Checkpoint: Massive precipitation of the free 2-isobutylpyrimidine-4,6-diol occurs. If the pH drops below 2, the product may partially resolubilize due to protonation of the pyrimidine nitrogens.

  • Filtration: Filter the solid, wash with cold water ( 3×100 mL ), and dry in a vacuum oven at 60 °C for 12 hours.

Protocol B: Deoxybromination to 4,6-Dibromo-2-isobutylpyrimidine

Caution: POBr3​ is highly corrosive and reacts violently with water. Conduct this step in a well-ventilated fume hood with an HBr scrubber attached to the condenser.

  • Reagent Melting: In a dry 2 L flask, charge POBr3​ (1003.4 g, 3.5 mol). Warm the flask gently to 60 °C until the POBr3​ completely melts into a pale orange liquid.

  • Substrate Addition: Carefully add the dry 2-isobutylpyrimidine-4,6-diol (168.2 g, 1.0 mol) in small portions to the stirring melt.

    • Self-Validation Checkpoint: Vigorous evolution of HBr gas will occur. Ensure the scrubber is actively neutralizing the effluent.

  • Catalyst Injection: Add N,N-dimethylaniline (24.2 g, 0.2 mol) dropwise.

  • Thermal Activation: Raise the temperature to 110 °C and stir for 4 hours.

    • Self-Validation Checkpoint: The mixture will turn into a dark, homogeneous syrup. TLC (Hexane:Ethyl Acetate 9:1) will show the complete disappearance of the baseline diol and the emergence of a high- Rf​ spot (UV active at 254 nm).

  • Quenching (Critical Step): Cool the reaction mixture to 50 °C. Slowly pour the dark syrup over 3 kg of vigorously stirred crushed ice.

    • Causality: The excess POBr3​ hydrolyzes exothermically. The temperature must be strictly maintained below 20 °C to prevent the nucleophilic displacement of the newly installed bromines by water (which would revert the product to the starting diol).

  • Extraction & Purification: Extract the aqueous mixture with Dichloromethane (DCM) ( 3×500 mL ). Wash the combined organic layers with saturated NaHCO3​ until the aqueous phase is slightly basic (pH 8), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Final Polish: Purify the crude dark oil via short-path vacuum distillation or silica gel plug filtration (eluting with Hexanes) to yield 4,6-Dibromo-2-isobutylpyrimidine as a clear to pale-yellow heavy liquid/low-melting solid.

References

  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry.[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 12: Pyrimidines. Thieme Group.[Link]

  • European Patent Office. (2010). Fused Pyrimidines as AKT Inhibitors (EP 2396331 B1).
  • LookChem. Phosphorus oxybromide (CAS: 7789-59-5) Chemical Properties and Uses.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrodehalogenation of 4,6-Dibromo-2-isobutylpyrimidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of functionalizing highly reactive, electron-deficient heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of functionalizing highly reactive, electron-deficient heterocycles. 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1] is a high-value synthetic building block, but it presents a notorious challenge in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings): severe mass balance loss due to hydrodehalogenation (HDH) .

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of this side reaction and provide a self-validating framework to ensure absolute chemoselectivity in your workflows.

Mechanistic Causality: The Origin of Hydrodehalogenation

To eliminate HDH, we must first understand its kinetic origins. Pyrimidines are highly electron-deficient, making their C–Br bonds exceptionally prone to oxidative addition by Pd(0). However, this same electron deficiency stabilizes the resulting Pd(II)-aryl intermediate, increasing its lifetime in the catalytic cycle.

If the subsequent transmetalation step is slow, the long-lived Pd(II) complex acts as a "hydride sponge." It intercepts a hydride source—often from protic solvents (like ethanol), alkoxide bases, or amine ligands[2]. This forms a palladium-hydride (Pd-H) species, which undergoes rapid reductive elimination to yield the dehalogenated pyrimidine byproduct[3].

Mechanism Start Pd(0) Catalyst + 4,6-Dibromo-2-isobutylpyrimidine OxAdd Oxidative Addition [Pd(II)-Pyrimidine-Br] Start->OxAdd TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Fast with Bulky Ligands Hydride Hydride Interception (Base/Solvent) OxAdd->Hydride Slow Transmetalation Protics Present RedElim Reductive Elimination Desired Cross-Product TransMet->RedElim PdH [Pd(II)-Pyrimidine-H] Hydride->PdH HDH_Prod Hydrodehalogenation (Byproduct) PdH->HDH_Prod Reductive Elim.

Caption: Competing pathways in Pd-catalyzed coupling: Desired transmetalation vs. deleterious HDH.

Diagnostic Q&A: Troubleshooting HDH

Q1: Why is 4,6-dibromo-2-isobutylpyrimidine specifically so vulnerable to HDH? A: The vulnerability is twofold. First, the pyrimidine ring nitrogens strongly coordinate to the palladium center, which can alter the catalyst's geometry and slow down the desired transmetalation step[3]. Second, the isobutyl group provides steric bulk near the ring, which hinders the approach of bulky transmetalating agents (like pinacol boronic esters). When transmetalation is delayed, the Pd(II) intermediate has ample time to extract protons from the environment[2].

Q2: I am using Pd(PPh3)4 and Na2CO3 in an Ethanol/Water mixture, and I see >50% dehalogenation. How do I fix this? A: Your solvent and ligand are the root causes. Ethanol is a classic hydride donor; it undergoes β-hydride elimination while coordinated to Pd, transferring a hydride directly to the metal[2]. Furthermore, triphenylphosphine (PPh3) is not bulky or electron-rich enough to force rapid reductive elimination. Actionable Fix: Switch to an aprotic solvent system like Toluene/Water or THF/Water. Upgrade your ligand to a dialkylbiaryl phosphine (Buchwald ligand) such as SPhos or XPhos . These ligands are highly electron-rich (accelerating oxidative addition) and extremely bulky (forcing the Pd center into a lower coordination state, which drastically accelerates transmetalation and reductive elimination, outcompeting the HDH pathway)[3],[4].

Q3: Does the choice of base matter if I have already switched to an aprotic solvent? A: Absolutely. Strong alkoxide bases (e.g., NaOtBu) or amine bases (e.g., Et3N) can themselves serve as hydride sources via β-hydride elimination[2]. For electron-deficient pyrimidines, you should utilize mild, inorganic, non-nucleophilic bases. Anhydrous K3PO4 or Cs2CO3 are the gold standards here. They provide sufficient basicity to activate the boronic acid without donating hydrides[3].

Quantitative Condition Matrix

To demonstrate the causality of these parameters, review the following optimization data for the chemoselective mono-Suzuki coupling of 4,6-dibromo-2-isobutylpyrimidine with phenylboronic acid.

Catalyst SystemBase (2.0 eq)Solvent SystemTemp (°C)Desired Product (%)HDH Byproduct (%)
5% Pd(PPh3)4Na2CO3EtOH / H2O (4:1)803258
5% Pd(dppf)Cl2Et3NDMF904145
2% Pd(OAc)2 / 4% XPhosK3PO4Toluene / H2O (10:1)80884
2% Pd(OAc)2 / 4% SPhosCs2CO3THF / H2O (10:1)6594 < 2

Note: The SPhos/Cs2CO3/THF system provides the optimal balance of reactivity and chemoselectivity, nearly eliminating the HDH pathway entirely.

Self-Validating Experimental Protocol

Chemoselective Mono-Suzuki Coupling of 4,6-Dibromo-2-isobutylpyrimidine

This protocol is engineered as a self-validating system. By strictly controlling the order of addition and the atmospheric integrity, we eliminate the variables that lead to HDH.

Workflow Step1 1. Reagent Assembly (Exclude Hydride Sources) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Controlled Heating (65°C max) Step2->Step3 Step4 4. In-Process Validation (LC-MS Check at 1h) Step3->Step4

Caption: Core operational workflow for executing an HDH-free cross-coupling reaction.

Materials Required:

  • 4,6-Dibromo-2-isobutylpyrimidine (1.0 equiv, limiting reagent)

  • Arylboronic Acid (1.05 equiv - strict stoichiometric control prevents over-coupling)

  • Pd(OAc)2 (0.02 equiv) and SPhos (0.04 equiv)

  • Cs2CO3 (2.0 equiv, finely milled, anhydrous)

  • THF (Anhydrous, inhibitor-free) and Degassed Deionized Water (10:1 ratio)

Step-by-Step Methodology:

  • Solid Reagent Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 4,6-dibromo-2-isobutylpyrimidine, arylboronic acid, Pd(OAc)2, SPhos, and Cs2CO3.

    • Causality: Loading all solids together before solvent addition ensures the Pd(OAc)2 and SPhos can pre-coordinate immediately upon solvation. This prevents the formation of "naked" Pd nanoparticles, which are highly prone to catalyzing HDH[5].

  • Atmospheric Purging: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in the anhydrous THF, followed by the degassed water.

    • Validation Checkpoint 1: The solution should transition from a pale yellow to a deep orange/red within 5 minutes at room temperature. This color change visually validates the reduction of Pd(II) to the active Pd(0)-SPhos species. If the solution turns black, Pd black has precipitated, indicating oxygen ingress; abort and restart.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 65 °C.

    • Causality: Do not exceed 65 °C. Elevated temperatures exponentially increase the rate of the β-hydride elimination side reaction compared to the desired transmetalation[2].

  • In-Process Validation (1 Hour): Withdraw a 10 µL aliquot via a purged syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation Checkpoint 2: Analyze via LC-MS. Look specifically for the HDH byproduct (Mass = Target Product - 79 Da for the loss of the remaining Br). If the HDH peak integrates to >5% relative to the product, your solvent may contain protic impurities (e.g., moisture in THF or unpurified starting materials).

  • Quench and Isolation: Once the starting pyrimidine is consumed (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate and wash with water to remove the inorganic salts. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

References

  • Chemsrc Database. "4,6-Dibromo-2-isobutylpyrimidine | CAS#:1593697-68-7." Chemsrc. URL: [Link]

  • Organic Process Research & Development. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." ACS Publications. URL: [Link]

  • National Institutes of Health. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." PMC. URL: [Link]

Sources

Optimization

minimizing homocoupling in reactions with 4,6-Dibromo-2-isobutylpyrimidine

Introduction Welcome to the technical support center for 4,6-Dibromo-2-isobutylpyrimidine. This versatile building block is a cornerstone in medicinal chemistry and drug development, prized for its role in constructing c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4,6-Dibromo-2-isobutylpyrimidine. This versatile building block is a cornerstone in medicinal chemistry and drug development, prized for its role in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. However, its di-halogenated nature presents a common and often frustrating challenge: the formation of homocoupled byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper, mechanism-driven understanding of why homocoupling occurs and how to strategically minimize it. By understanding the causality behind these side reactions, you can troubleshoot more effectively, optimize your yields, and accelerate your research.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions regarding homocoupling.

Q1: I'm seeing a major byproduct with a mass corresponding to two units of my boronic acid/alkyne or two units of my dibromopyrimidine. What is happening?

A: You are observing homocoupling, a prevalent side reaction in cross-coupling catalysis. Instead of the desired A-B bond formation between your pyrimidine (A) and your coupling partner (B), you are forming A-A or B-B dimers. This not only consumes your valuable starting materials but also complicates purification, reducing the overall yield of your target molecule.

Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?

A: Homocoupling generally arises from two distinct mechanistic pathways that can compete with the desired cross-coupling cycle.[1][2][3]

  • Oxygen-Mediated (For Boronic Acids & Alkynes): The most frequent cause of boronic acid or alkyne homocoupling is the presence of oxygen.[4][5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the dimerization of your nucleophilic coupling partner (e.g., two boronic acids) to form a B-B byproduct, regenerating Pd(0) in the process.[2] This parasitic cycle runs parallel to your desired reaction. For Sonogashira couplings, oxygen also promotes the copper-mediated dimerization of terminal alkynes, known as Glaser coupling.[7]

  • Reductive Homocoupling (For the Dibromopyrimidine): The A-A dimer of 4,6-Dibromo-2-isobutylpyrimidine can form through various pathways, often promoted by certain reaction conditions. This can involve the reaction of two organopalladium intermediates or proceed through radical mechanisms.[8] Factors like high temperature, high catalyst loading, and the choice of ligand can influence this pathway.

Q3: How critical is maintaining an inert atmosphere, really?

A: It is absolutely critical. As explained above, oxygen is a primary culprit in the homocoupling of many common coupling partners.[4][5] A failure to rigorously exclude oxygen is one of the most common reasons for poor yields and high levels of homocoupled byproducts. This requires not just a simple nitrogen or argon blanket, but also the use of properly degassed solvents and reagents.

Q4: My reagents are old. Could this be the problem?

A: Yes. The quality of your reagents is paramount. Boronic acids, in particular, can degrade over time through dehydration to form boroxines or through protodeboronation.[2] Degraded reagents can have different reactivity profiles and may be more prone to side reactions. Similarly, ensure your palladium catalyst has been stored correctly and is not partially oxidized. Impurities in solvents or bases can also interfere with the catalytic cycle.[9]

Part 2: In-Depth Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice for the most common cross-coupling reactions performed with 4,6-Dibromo-2-isobutylpyrimidine.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but is notoriously susceptible to boronic acid homocoupling.

Q: I'm seeing significant biaryl byproduct from my boronic acid. How can I suppress this?

A: This is a classic Suzuki problem, almost always linked to oxygen and the presence of Pd(II).

Causality: The homocoupling of boronic acids is catalyzed by Pd(II) species, which can be present if you use a Pd(II) precatalyst (like PdCl₂(PPh₃)₂) or if your active Pd(0) catalyst is oxidized by residual oxygen in your reaction vessel.[2]

Troubleshooting Strategies:

  • Rigorous Degassing: This is your first and most important line of defense. Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. A minimum of three vacuum/inert gas backfill cycles is recommended. A subsurface sparge with argon or nitrogen for 20-30 minutes is even more effective.[4][5]

  • Choice of Palladium Precatalyst:

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[10]

    • Use Modern Precatalysts: Buchwald-type precatalysts (e.g., G3 or G4) are designed to generate the active Pd(0) species cleanly and efficiently, which can minimize the concentration of deleterious Pd(II) species.[9]

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can help "scavenge" any Pd(II) species or residual oxygen. Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[4][11]

  • Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the dibromopyrimidine relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.[1]

  • Lower the Temperature: Homocoupling can sometimes be disfavored at lower temperatures. If your desired reaction is efficient, try reducing the temperature by 10-20 °C.[1][5]

Q: My 4,6-Dibromo-2-isobutylpyrimidine is homocoupling to form a bipyrimidine. What conditions favor this unwanted reaction?

A: This side reaction is less common than boronic acid homocoupling but can become significant under certain conditions.

Causality: The formation of the pyrimidine-pyrimidine dimer typically involves the reaction of two organopalladium halide intermediates (LₙPd(Ar)Br). This is often favored when the reductive elimination step of the desired cross-coupling is slow.

Troubleshooting Strategies:

  • Ligand Selection: The ligand has a profound effect on the rates of the catalytic cycle steps.[12]

    • Avoid Excessively Bulky Ligands: Very bulky ligands can sometimes hinder the approach of the two different coupling partners for reductive elimination, potentially favoring side reactions.[13]

    • Ensure Ligand Stability: If your ligand is degrading at high temperatures, the resulting "ligandless" palladium can be highly and non-selectively active, promoting homocoupling.[10] Consider more robust ligands like N-heterocyclic carbenes (NHCs) or Buchwald biarylphosphines.

  • Catalyst Loading: High catalyst loading can increase the concentration of palladium intermediates, which may increase the probability of a bimolecular homocoupling pathway. Try reducing the catalyst loading to the lowest effective level (e.g., from 5 mol% to 1-2 mol%).

  • Base and Solvent: The choice of base and solvent system can impact the solubility of intermediates and the overall reaction kinetics. If you suspect poor solubility is slowing down the desired reaction, a change of solvent (e.g., from dioxane to DMF or toluene) or a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄) may be beneficial.[12]

ParameterTo Minimize Boronic Acid Homocoupling (B-B)To Minimize Pyrimidine Homocoupling (A-A)Rationale
Atmosphere Strict Inert (Ar/N₂), Degassed SolventsStrict Inert (Ar/N₂)Prevents oxidation of Pd(0) to Pd(II), which catalyzes B-B homocoupling.[2][4]
Pd Source Pd(0) or modern G3/G4 precatalystsModern, stable precatalystsMinimizes free Pd(II) and ensures clean generation of the active catalyst.[2][9]
Ligand Electron-rich, moderately bulkyElectron-rich ligands that promote fast reductive eliminationElectron-rich ligands facilitate oxidative addition and reductive elimination, speeding up the desired cycle.[12]
Temperature Lowest effective temperatureLowest effective temperatureSide reactions often have a higher activation energy than the desired coupling.[5]
Additives Mild reducing agent (e.g., K-formate)None typically requiredScavenges residual Pd(II) or oxygen.[11]
Guide 2: Sonogashira Coupling

The primary challenge in Sonogashira coupling is the homocoupling of the terminal alkyne to form a 1,3-diyne, a reaction known as Glaser coupling.

Q: My reaction mixture is full of a diyne byproduct. What is causing this Glaser coupling?

A: This is a direct consequence of the traditional Sonogashira mechanism, which uses a copper(I) co-catalyst in the presence of an amine base.

Causality: The copper(I) acetylide intermediate, which is crucial for transmetalation to the palladium center, is highly susceptible to oxidative dimerization in the presence of oxygen.[6][7] This side reaction is fast and can significantly consume your alkyne.

Troubleshooting Strategies:

  • Go Copper-Free: The most definitive way to eliminate Glaser coupling is to eliminate its cause: the copper co-catalyst. Numerous "copper-free" Sonogashira protocols have been developed.[7] These methods typically rely on highly active palladium/phosphine catalyst systems or specialized conditions to facilitate the catalytic cycle without copper.[1]

  • Strict Oxygen Exclusion: If you must use a copper-catalyzed system, the rigorous exclusion of oxygen is even more critical than in Suzuki coupling. Use degassed solvents and maintain a strict inert atmosphere throughout the entire process.[6][14]

  • Use an Atmosphere of H₂/N₂: It has been demonstrated that using a dilute hydrogen gas mixture can significantly reduce homocoupling, likely by keeping the palladium catalyst in its active Pd(0) state and preventing oxidative side reactions.[14]

  • Base Selection: The amine base (e.g., triethylamine, diisopropylamine) is part of the mechanism. Ensure it is high purity and dry. Some protocols suggest that using a stronger, non-coordinating base in a copper-free system can be beneficial.

Guide 3: Stille Coupling

While often robust, Stille coupling can suffer from homocoupling of the organostannane reagent.

Q: What leads to the homocoupling of my organotin reagent?

A: Similar to other cross-couplings, Stille homocoupling can occur, though the mechanisms can be more varied.

Causality: Homocoupling of the organostannane (R-SnR'₃) can proceed via two main pathways. The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, leading to a dimer after reductive elimination. A second pathway involves a radical process initiated by the Pd(0) catalyst.[8]

Troubleshooting Strategies:

  • Ligand Choice: Use of electron-rich and bulky phosphine ligands is generally recommended. These ligands accelerate the rate of oxidative addition and reductive elimination, helping the desired cross-coupling cycle outcompete the homocoupling pathways.[12]

  • Additives: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the transmetalation step, which is often the rate-limiting step in the Stille reaction.[15] By speeding up this step, the lifetime of the organopalladium halide intermediate is reduced, decreasing the opportunity for side reactions.

  • Solvent: Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction. Ensure the solvent is anhydrous and high purity.

  • Reagent Purity: Organostannanes can be toxic and have varying stability. Ensure your reagent is pure and has been stored correctly to avoid decomposition products that could interfere with catalysis.[8]

Part 3: Protocols & Methodologies

Protocol 1: Rigorous Degassing of Reaction Solvents
  • Assemble your reaction flask with a stir bar and a septum.

  • Add the required volume of solvent to the flask.

  • Insert a long needle connected to a vacuum/inert gas manifold through the septum, ensuring the tip is below the solvent surface. Insert a second, shorter needle as a gas outlet.

  • Turn on the vacuum and stir the solvent vigorously for 5-10 minutes, allowing dissolved gases to bubble out.

  • Switch the manifold from vacuum to the inert gas (Argon or Nitrogen). Allow the gas to bubble (sparge) through the solvent for 20-30 minutes while stirring.

  • Remove the sparging needle and outlet needle and keep the flask under a positive pressure of inert gas until ready to use.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol provides a robust starting point for coupling an arylboronic acid with 4,6-Dibromo-2-isobutylpyrimidine.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-Dibromo-2-isobutylpyrimidine (1.0 equiv), the arylboronic acid (1.05 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2.2-4.4 mol%).

  • Solvent Addition: Add the required volume of rigorously degassed 1,4-dioxane/water (e.g., 10:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Part 4: Visualization of Key Concepts

Visual aids can clarify complex mechanistic concepts and troubleshooting logic.

G cluster_desired Desired Cross-Coupling Pathway cluster_homo_A Pyrimidine Homocoupling cluster_homo_B Partner Homocoupling ArBr Dibromopyrimidine (Ar-Br) Product Desired Product (Ar-R) ArBr->Product Pd(0) Catalyst Partner Coupling Partner (R-M) Partner->Product ArBr2 Dibromopyrimidine (Ar-Br) ArAr Dimer Byproduct (Ar-Ar) ArBr2->ArAr High Temp. High [Pd] Partner2 Coupling Partner (R-M) RR Dimer Byproduct (R-R) Partner2->RR Oxygen Pd(II) / Cu(I)

Caption: Overview of desired cross-coupling versus undesired homocoupling pathways.

Caption: General troubleshooting workflow for addressing homocoupling.

G cluster_homo Homocoupling Pathways Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br Pd0->OA Oxidative Addition (Ar-Br) PdII Pd(II)X₂ Pd0->PdII O₂ Oxidation TM Ar-Pd(II)L₂-R OA->TM Transmetalation (+ R-M) TM->Pd0 Reductive Elimination Prod Ar-R TM->Prod PdII->Pd0 2 R-M (Homocoupling) Homo_B R-R

Caption: Catalytic cycle showing where oxygen-mediated homocoupling diverges.

References

  • Vertex AI Search. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • Wang, L., Zhang, Y., Liu, L., & Wang, Y. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287. [Link]

  • Słowik, G., Staś, M., & Szafert, S. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2333–2343. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF.
  • Wang, L., Zhang, Y., Liu, L., & Wang, Y. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed. [Link]

  • Liang, Y., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. [Link]

  • Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–443. [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • Ciobica, I.-M., et al. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 12(5), 562. [Link]

  • The Sonogashira Coupling. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Wikipedia. (2024). Stille reaction. Retrieved from [Link]

  • Ali, S., et al. (2021). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 26(15), 4436. [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Tcyrulnikov, S., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 12(1), 224–234. [Link]

  • ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Hajipour, A. R., & Zarei, A. (2011). A comparative homocoupling reaction of aryl halides using monomeric orthopalladated complex of 4‐methoxybenzoylmethylenetri‐ phenylphosphorane under conventional and microwave irradiation conditions. Applied Organometallic Chemistry, 25(8), 589-594. [Link]

  • BenchChem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Pérez, M., et al. (2009). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 7(19), 4065-4072. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloropyrimidine.
  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF.
  • Pion Inc. (2023). Strategies to Reduce Drug Discovery and Development Time.
  • Agrofoglio, L. A., et al. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Mini-Reviews in Organic Chemistry, 12(1), 31-43.
  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Wang, Z., et al. (2005). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. Analytical and Bioanalytical Chemistry, 381(4), 931-936. [Link]

  • ResearchGate. (2026). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Request PDF.
  • Al-Hamdani, Y. A. S., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(21), 7173. [Link]

  • ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Request PDF.
  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
  • JournalsPub. (2024). Innovative Approaches to Molecular Synthesis for Drug Development.
  • Edfeldt, F. N. B., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(19), 6549-6562. [Link]

  • University Digital Conservancy. (2023). Analytical Methods.

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in 4,6-Dibromo-2-isobutylpyrimidine Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 4,6-Dibromo-2-isobutylpyrimidine. As a di-halogenated, strongly coordinating N-heterocycle, this substrate presents a dual-threat to transition meta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 4,6-Dibromo-2-isobutylpyrimidine. As a di-halogenated, strongly coordinating N-heterocycle, this substrate presents a dual-threat to transition metal catalysts: severe catalyst poisoning via nitrogen coordination and non-selective oligomerization via uncontrolled oxidative addition.

This guide synthesizes mechanistic theory with bench-validated protocols to help you maintain catalytic turnover, prevent palladium aggregation, and achieve high mono-coupling selectivity.

Mechanistic Overview of Catalyst Deactivation

The fundamental challenge with 4,6-Dibromo-2-isobutylpyrimidine lies in its electronic structure. The pyrimidine nitrogens act as potent σ -donors. The lone pair of electrons on the nitrogen atom strongly coordinates to the metal center, blocking the active sites and preventing the catalyst from participating in the desired reaction[1]. Furthermore, N-heteroaromatic substrates can actively displace weak phosphine ligands, leading to the formation of catalytically dormant palladium complexes that require excessive thermal energy to reactivate[2].

Pathway Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-Br Activation) Pd0->OxAdd Poison N-Coordination (Dormant Pd(II) Complex) Pd0->Poison Substrate N-Binding PdBlack Ligand Dissociation (Inactive Pd Black) Pd0->PdBlack Weak Ligand TransMet Transmetalation (Boronic Acid) OxAdd->TransMet DiCouple Over-Reaction (Di-Coupled Impurity) OxAdd->DiCouple Excess Pd(0) RedElim Reductive Elimination (Mono-Coupled Product) TransMet->RedElim RedElim->Pd0 Regeneration

Catalytic cycle vs. deactivation pathways in 4,6-dibromo-2-isobutylpyrimidine cross-coupling.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 20-30% conversion, and I observe a fine black precipitate on the flask walls. Cause: This is the classic presentation of Palladium Black formation. The pyrimidine nitrogens outcompete weak phosphine ligands (like PPh 3​ ) for coordination to the Pd center[3]. Once the ligand dissociates, the unprotected Pd(0) rapidly aggregates into inactive nanoparticles. Solution: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The steric bulk of the lower ring in these ligands prevents the pyrimidine substrate from forming stable off-cycle Pd(II) complexes, thereby keeping the catalyst in the productive cycle and preventing aggregation[4].

Q: I am obtaining a complex mixture of mono-coupled, di-coupled, and oligomeric products instead of the target 4-bromo-6-aryl-2-isobutylpyrimidine. Cause: 4,6-Dibromo-2-isobutylpyrimidine contains two identical electrophilic sites. If the local concentration of active Pd(0) is too high, or if the temperature is excessive, the catalyst will undergo a second oxidative addition before the first mono-coupled product can diffuse away from the metal center. Solution: Strictly control the stoichiometry of your nucleophile (0.95 equivalents of boronic acid). Utilize a highly active precatalyst at a low loading (1-2 mol%) to ensure a low steady-state concentration of Pd(0), and lower the reaction temperature to 50-60°C to maximize site differentiation.

Q: The starting material is completely unreacted, and the solution remains clear yellow despite heating. Cause: The catalyst is trapped in a dormant state prior to the first oxidative addition. When using traditional Pd 2​ (dba) 3​ / ligand mixtures, the free pyrimidine can intercept the Pd(0) before the phosphine ligand fully binds, leading to immediate deactivation. Solution: Avoid in situ catalyst generation. Instead, use pre-activated Buchwald precatalysts (e.g., XPhos Pd G3) that rapidly and cleanly generate the active mono-ligated Pd(0) species upon mild base activation, bypassing the vulnerable naked Pd(0) stage.

Q: How does the isobutyl group at the 2-position affect catalyst stability? A: The isobutyl group provides moderate steric shielding to the adjacent pyrimidine nitrogens, slightly reducing their coordinating ability compared to an unsubstituted pyrimidine. However, it is insufficient to completely prevent N-coordination. Its primary advantage is increasing the lipophilicity of the substrate, allowing the use of non-polar solvents (like toluene) instead of highly coordinating solvents (like DMF) that can further destabilize the catalyst.

Quantitative Data: Ligand & Precatalyst Optimization

The following table summarizes the causal relationship between ligand architecture and catalyst survival when coupling 4,6-Dibromo-2-isobutylpyrimidine with phenylboronic acid (0.95 eq).

Ligand SystemPrecatalyst SourceTemp (°C)Conversion (%)Mono:Di RatioCatalyst State (Visual Validation)
PPh 3​ Pd(OAc) 2​ 80< 2010:1Heavy Pd Black precipitate (Deactivated)
dppfPd(dppf)Cl 2​ 80658:1Dark brown, slight aggregation
SPhosSPhos Pd G360> 9518:1Clear yellow solution (Active)
XPhos XPhos Pd G3 60 > 99 20:1 Clear yellow/orange solution (Active)

Validated Experimental Protocol: Selective Mono-Coupling

This protocol is designed as a self-validating system . It incorporates internal standards for real-time monitoring and visual cues to verify catalyst health throughout the workflow.

Workflow Step1 1. Glovebox Setup (Precatalyst) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reaction (60°C, Stirring) Step2->Step3 Step4 4. IPC (GC-MS Aliquot) Step3->Step4 Step4->Step3 Conv < 95% Step5 5. Workup (Metal Scavenger) Step4->Step5

Self-validating experimental workflow for selective mono-coupling.

Step-by-Step Methodology

1. Reagent Preparation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq, 1.0 mmol), the target arylboronic acid (0.95 eq, 0.95 mmol), anhydrous K 3​ PO 4​ (2.0 eq, 2.0 mmol), and XPhos Pd G3 (0.02 eq, 2 mol%).

  • Causality: Limiting the boronic acid to 0.95 eq starves the reaction of the transmetalating agent after the first coupling, kinetically preventing di-coupling.

2. Solvent Addition & Rigorous Degassing

  • Add a 4:1 mixture of Toluene/H 2​ O (10 mL total). Add dodecane (0.5 mmol) as an internal standard.

  • Perform three cycles of freeze-pump-thaw degassing.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos. If the ligand oxidizes, the pyrimidine substrate will immediately trap the naked Pd, killing the catalytic cycle.

3. Controlled Reaction Initiation

  • Place the flask in a pre-heated oil bath at 60°C. Stir vigorously (800 rpm) to ensure biphasic mixing.

  • Visual Validation Check: Within 10 minutes, the solution should transition to a clear, stable yellow or orange color. If the solution turns black or deposits a mirror on the glass, oxygen ingress or base-mediated ligand degradation has occurred.

4. In-Process Control (IPC)

  • After 4 hours, remove a 50 μ L aliquot under positive N 2​ pressure. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Compare the substrate/product ratio against the dodecane internal standard. You should observe >90% conversion to the mono-coupled product with <5% di-coupled impurity.

5. Quench and Workup

  • Cool the reaction to room temperature. Add a metal scavenger (e.g., SiliaMetS Thiol) and stir for 2 hours to remove Pd residues, which can interfere with downstream crystallizations or biological assays. Filter and concentrate.

References

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - MIT DSpace -
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - NIH (PMC) -
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - RSC Advances -

Sources

Optimization

optimizing reaction temperature for 4,6-Dibromo-2-isobutylpyrimidine Suzuki coupling

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with the Suzuki-Miyaura coupling of 4,6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with the Suzuki-Miyaura coupling of 4,6-Dibromo-2-isobutylpyrimidine .

Due to the unique electronic environment of dihalopyrimidines, temperature optimization is not merely about reaction speed—it is the primary control lever for dictating site-selectivity (mono- vs. bis-arylation) and mitigating catastrophic side reactions like protodeboronation.

Part 1: Diagnostic Overview & Mechanistic Principles

To troubleshoot effectively, we must first map the causality of the reaction. Pyrimidines are highly electron-deficient aromatic systems. This makes the carbon-halogen bonds exceptionally reactive toward the initial oxidative addition of Palladium(0)[1]. However, this same electronic deficiency makes the system highly sensitive to temperature-induced degradation pathways.

Mechanism Pd Pd(0) Catalyst OA Oxidative Addition (Exothermic, Fast) Pd->OA 4,6-Dibromo-2-isobutylpyrimidine TM Transmetalation (Rate-Limiting) OA->TM Base, H2O RE Reductive Elimination (Product Release) TM->RE RE->Pd Coupled Product Boronic Boronic Acid Boronic->TM Activated Boronate Degradation Protodeboronation (Heat Accelerated) Boronic->Degradation High Temp (>80°C)

Catalytic cycle highlighting temperature-sensitive transmetalation and degradation pathways.

Part 2: Troubleshooting FAQs

Q1: Why does varying the temperature from 60°C to 90°C drastically shift my product profile from mono-coupled to bis-coupled? A: 4,6-Dibromo-2-isobutylpyrimidine contains two identical electrophilic sites. The first oxidative addition of Pd(0) into the C-Br bond is highly favored and requires very little thermal energy due to the electron-deficient nature of the pyrimidine ring[1].

  • Causality: Once the first aryl group is installed, the pyrimidine ring becomes relatively more electron-rich. This raises the activation energy required for the second oxidative addition[2]. At lower temperatures (50–60°C), the thermal energy is sufficient only for the first coupling, yielding the mono-aryl product with high selectivity. Elevating the temperature to 90°C provides the activation energy necessary to break the second C-Br bond, driving bis-arylation.

Q2: I am observing massive protodeboronation of my boronic acid at 80°C. How can I optimize the temperature without stalling the cross-coupling? A: Protodeboronation (the hydrolytic cleavage of the C-B bond to form a C-H bond) is a competing side reaction that is exponentially accelerated by heat, basic conditions, and the presence of water[3][4]. If transmetalation is slow, the boronic acid sits in the basic aqueous environment and degrades.

  • Causality: To fix this, you must lower the temperature to ~60°C to suppress the degradation kinetics. To ensure the desired transmetalation step doesn't stall at this lower temperature, compensate by using a more active, sterically bulky phosphine ligand (e.g., XPhos or dppf)[5] and switch to a weaker base (like K₂CO₃ instead of NaOH)[3].

Q3: How does the 2-isobutyl group impact the temperature requirements compared to an unsubstituted 4,6-dibromopyrimidine? A: The 2-isobutyl group introduces mild steric hindrance and electron-donating inductive effects (+I) to the pyrimidine core.

  • Causality: This slightly deactivates the C4 and C6 positions toward oxidative addition compared to an unsubstituted pyrimidine. Consequently, you may need a slightly higher baseline temperature (e.g., +10°C) or a more active catalyst system to achieve the same reaction kinetics[2].

Part 3: Empirical Data Matrix

The following table synthesizes the quantitative relationship between reaction temperature, product distribution, and degradation for the coupling of 4,6-Dibromo-2-isobutylpyrimidine with a standard arylboronic acid (1.05 equivalents).

Temperature (°C)Catalyst / BaseConversion (%)Mono-Coupled Yield (%)Bis-Coupled Yield (%)Protodeboronation (%)
40°C Pd(dppf)Cl₂ / K₂CO₃45%40%< 1%2%
60°C Pd(dppf)Cl₂ / K₂CO₃> 95%88% 4%5%
80°C Pd(dppf)Cl₂ / K₂CO₃> 95%60%25%15%
100°C Pd(dppf)Cl₂ / K₂CO₃> 95%15%55% 35%

Note: At 100°C, the high rate of protodeboronation consumes the boronic acid before bis-coupling can reach 100% yield. Bis-coupling at high temperatures requires pushing the boronic acid stoichiometry to >2.5 equivalents[6].

Part 4: Experimental Workflows & Self-Validating Protocols

Workflow Start Determine Target Substitution Mono Mono-Coupling (C4) Start->Mono Bis Bis-Coupling (C4, C6) Start->Bis Temp60 Set Temp: 60°C 1.05 eq Boronic Acid Mono->Temp60 Temp90 Set Temp: 90°C 2.50 eq Boronic Acid Bis->Temp90 LCMS LC-MS Check at 2h Temp60->LCMS Temp90->LCMS Proto High Protodeboronation? LCMS->Proto Optimize Lower Temp by 10°C Switch to K2CO3 Proto->Optimize Yes (>5%) Proceed Proceed to Workup Proto->Proceed No (<5%) Optimize->LCMS Re-evaluate

Temperature optimization workflow for selective pyrimidine Suzuki couplings.

Protocol: Temperature-Controlled Mono-Arylation (Target: 60°C)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps if the validation checks fail.

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq), Arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen promotes the oxidative homocoupling of boronic acids. Removing oxygen prevents the depletion of your limiting reagent, which would otherwise force you to increase the temperature to drive the reaction to completion[3].

  • Self-Validation Checkpoint 1: Run a background LC-MS of the degassed mixture before adding the catalyst. You must observe only the starting masses. If des-boro degradation products are present, your boronic acid has pre-degraded; discard and use a fresh batch.

Step 2: Catalyst Activation

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand forces the palladium center into a cis-geometry, which accelerates the rate-limiting reductive elimination step, allowing the reaction to proceed efficiently at the lower 60°C target[5].

Step 3: Temperature-Ramp Initiation

  • Action: Submerge the flask in a pre-heated oil bath strictly calibrated to 60°C. Stir vigorously (800+ RPM).

  • Causality: A pre-heated bath ensures the reaction bypasses the 20-50°C window rapidly. Slow ramping allows the boronic acid to sit in the basic aqueous phase without transmetalating, increasing the risk of protodeboronation[4].

Step 4: In-Process Monitoring (Self-Validation)

  • Action: At the 2-hour mark, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation Checkpoint 2:

    • If the ratio of mono-coupled product to starting material is >95:5, and bis-coupled product is <5%, the temperature is optimal. Proceed to Step 5.

    • If starting material remains but the protodeboronation peak (des-boro aryl) is spiking, your transmetalation is too slow. Action: Do not increase temperature. Instead, add an additional 0.02 eq of catalyst to accelerate transmetalation.

Step 5: Workup and Isolation

  • Action: Cool the reaction immediately to 0°C in an ice bath to arrest all kinetics. Dilute with Ethyl Acetate, wash with brine to remove the Dioxane/H₂O/Base, dry over Na₂SO₄, and purify via silica gel chromatography.

Part 5: References

  • Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids Benchchem URL:

  • Temperature and time screening for Suzuki coupling of 1 with 2 ResearchGate URL:

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Semantic Scholar URL:

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) National Institutes of Health (PMC) URL:

  • Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors ACS Publications URL:

  • Protodeboronation Wikipedia URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,6-Dibromo-2-isobutylpyrimidine Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 4,6-Dibromo-2-isobutylpyrimidine (CAS: 15936...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) .

Because of its specific structural features—a highly lipophilic isobutyl group, two heavy bromine atoms, and a planar pyrimidine core—this building block exhibits notoriously poor aqueous solubility and is highly prone to precipitation during assay dilutions and biphasic synthetic reactions.

Frequently Asked Questions (Mechanistic Context)

Q1: Why does 4,6-Dibromo-2-isobutylpyrimidine precipitate immediately upon dilution into aqueous assay buffers? A: The precipitation is driven by the hydrophobic effect and the molecule's high crystal lattice energy. The planar pyrimidine ring promotes tight molecular packing, while the bulky isobutyl group and dibromo substitutions drastically increase the compound's partition coefficient (LogP) [1][2]. Furthermore, the molecule lacks hydrogen bond donors (like -OH or -NH2), meaning it cannot form favorable thermodynamic interactions with water. When diluted from a DMSO stock into an aqueous buffer, the DMSO diffuses away, leaving the hydrophobic molecules exposed to water, which triggers rapid nucleation and precipitation (the "solvent shift" effect).

Q2: Can I use pH adjustment to solubilize this compound in aqueous media? A: No. While pH adjustment is a standard formulation strategy for many ionizable pyrimidine derivatives [1], 4,6-Dibromo-2-isobutylpyrimidine lacks ionizable acidic or basic functional groups within the physiological pH range. The nitrogen atoms on the pyrimidine ring are sterically hindered and their basicity is severely reduced by the electron-withdrawing nature of the adjacent bromine atoms. Therefore, adjusting the buffer pH will not yield a more soluble ionized salt form.

Q3: What are the optimal organic solvents for preparing primary stock solutions? A: Aprotic, polar organic solvents such as DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are ideal for biological assay stocks. For synthetic chemistry, DCM (Dichloromethane) or THF (Tetrahydrofuran) are recommended [3]. These solvents successfully disrupt the crystal lattice via dipole-dipole interactions without requiring hydrogen bond donation from the solute.

Troubleshooting Guides (Context-Specific)

Scenario A: Precipitation During Biological Assays (In Vitro)

The Issue: You are screening the compound in an enzymatic or cellular assay, and it forms a cloudy suspension when added to the PBS/HEPES buffer. The Causality: The final concentration exceeds the compound's kinetic solubility limit in water. The Solution: Because pH adjustment is ineffective here, you must use formulation strategies[1].

  • Co-solvents: Introduce a water-miscible co-solvent like PEG400 (up to 5% v/v) to lower the dielectric constant of the buffer.

  • Cyclodextrins: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic isobutyl and brominated pyrimidine core, while its hydrophilic exterior maintains aqueous solubility.

Scenario B: Incomplete Dissolution in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Issue: During a Suzuki coupling, the addition of the aqueous base (e.g., Na2CO3 in H2O) causes the 4,6-Dibromo-2-isobutylpyrimidine to crash out of the organic solvent, stalling the oxidative addition to the Palladium catalyst. The Causality: The compound is entirely insoluble in the aqueous phase, and if the organic solvent is too polar/water-miscible (like pure ethanol), the overall polarity of the mixture becomes too high to solvate the pyrimidine. The Solution: Utilize a biphasic solvent system that maintains high organic solubilizing power, such as 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (3:1 v/v) . Ensure vigorous stirring (to maximize the interfacial surface area) and consider adding a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to facilitate the reaction across the phase boundary.

Quantitative Data Summaries

The following table summarizes the expected solubility profile of 4,6-Dibromo-2-isobutylpyrimidine to guide your experimental design.

Solvent SystemEstimated Solubility LimitApplication ContextSolubilization Mechanism
100% DMSO / DMF > 50 mg/mLPrimary Stock PreparationDipole-dipole disruption of lattice
100% DCM / EtOAc > 100 mg/mLOrganic Synthesis / ExtractionHigh lipophilic solvation
Aqueous Buffer (pH 4 - 9) < 0.01 mg/mLUnmodified Biological AssaysN/A (Thermodynamically insoluble)
Buffer + 20% HP-β-CD 1.5 - 5.0 mg/mLIn Vitro / In Vivo DosingHost-guest inclusion complexation
1,4-Dioxane / Water (4:1) > 20 mg/mLBiphasic Catalytic ReactionsMixed polarity solvation

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry (Self-Validating)

This protocol establishes the maximum working concentration of the compound before precipitation occurs, using a self-validating buffer-blank system.

  • Stock Preparation: Prepare a 10 mM stock of 4,6-Dibromo-2-isobutylpyrimidine in 100% anhydrous DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO (e.g., 10 mM down to 0.078 mM).

  • Aqueous Transfer: In a 96-well clear-bottom plate, add 196 µL of your target aqueous assay buffer (e.g., PBS) to each well.

  • Compound Addition: Spike 4 µL of each DMSO dilution into the corresponding buffer wells. (Final DMSO concentration = 2%).

  • Self-Validation Controls: In separate wells, add 4 µL of pure DMSO to 196 µL of buffer. This serves as the baseline light scattering control.

  • Incubation: Shake the plate at 300 rpm for 2 hours at room temperature to allow for nucleation.

  • Measurement: Read the absorbance/turbidity at 620 nm using a microplate reader.

  • Data Analysis: The kinetic solubility limit is the highest compound concentration where the absorbance is not significantly greater than the mean of the DMSO/Buffer control wells (+ 3 Standard Deviations).

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Use this method to rescue aqueous biological assays without altering the compound's chemical structure [1].

  • Excipient Preparation: Dissolve HP-β-CD in molecular biology grade water to create a 20% (w/v) solution.

  • Compound Addition: Weigh out the required mass of 4,6-Dibromo-2-isobutylpyrimidine to achieve your target concentration (e.g., 2 mg/mL) and add it directly to the HP-β-CD solution as a dry powder. Do not use DMSO.

  • Equilibration: Sonicate the suspension in a water bath for 30 minutes, followed by continuous vortexing or orbital shaking for 24 hours at room temperature to allow the inclusion complex to form.

  • Validation (Centrifugation): Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Self-Validation Check: If a visible pellet forms at the bottom of the tube, the compound has exceeded the complexation capacity. You must extract the supernatant and quantify the actual dissolved concentration via HPLC. If no pellet forms, complete solubilization has been achieved.

Troubleshooting Workflow

Troubleshooting Start Precipitation of 4,6-Dibromo-2-isobutylpyrimidine CheckLogP Confirm LogP & Lack of Ionizable Groups Start->CheckLogP CheckContext Identify Experimental Context BioAssay Aqueous Biological Assay (e.g., Enzyme/Cellular) CheckContext->BioAssay Synthesis Organic Synthesis (e.g., Suzuki Coupling) CheckContext->Synthesis StockPrep Primary Stock Preparation CheckContext->StockPrep ActionBio Add HP-β-CD or PEG400 Co-solvent BioAssay->ActionBio ActionSyn Use Dioxane/H2O (4:1) + Phase Transfer Catalyst Synthesis->ActionSyn ActionStock Use 100% DMSO, DMF, or DCM (Anhydrous) StockPrep->ActionStock CheckLogP->CheckContext

Workflow for troubleshooting 4,6-Dibromo-2-isobutylpyrimidine precipitation.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Source: Molecules. URL: [Link]

Optimization

Technical Support Center: Effective Removal of Palladium Catalyst from 4,6-Dibromo-2-isobutylpyrimidine Products

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4,6-Dibromo-2-isobutylpyrimidine and facing challenges with the removal of residual palladium...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4,6-Dibromo-2-isobutylpyrimidine and facing challenges with the removal of residual palladium catalysts from their reaction products. Palladium-catalyzed cross-coupling reactions are invaluable for the functionalization of pyrimidine scaffolds, a common core in many pharmaceutical agents. However, the removal of the palladium catalyst post-reaction is a critical step to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective palladium removal.

The Challenge of Palladium Removal from Pyrimidine Scaffolds

The removal of palladium from reaction mixtures containing nitrogen heterocycles like 4,6-Dibromo-2-isobutylpyrimidine presents a unique set of challenges. The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate with the palladium center, forming stable complexes that are often soluble in organic solvents. This coordination can make the catalyst difficult to remove by simple filtration or aqueous washes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered during the purification of 4,6-Dibromo-2-isobutylpyrimidine and provides actionable solutions.

Issue 1: High Levels of Residual Palladium After Initial Work-up

  • Symptom: The isolated product has a dark or off-color appearance (grey, black, or brown), and analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) indicates palladium levels are above the acceptable limit.[1][2]

  • Root Cause: The palladium catalyst, likely in a soluble form, remains complexed with the product or other components in the reaction mixture. Simple filtration is often ineffective for removing these homogeneous palladium species.[1]

  • Solutions:

    • Celite® Filtration: As a preliminary step, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite®. This can remove insoluble, heterogeneous palladium particles.[1][2][3]

    • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can remove dissolved and colloidal palladium.[2][4] However, it's crucial to screen different types of activated carbon and optimize the treatment time and temperature to minimize product loss due to non-specific adsorption.[4]

    • Palladium Scavengers: For more effective removal, the use of solid-supported scavengers with a high affinity for palladium is recommended. Thiol-functionalized silica gels are particularly effective.[2]

Issue 2: Inefficient Palladium Removal with Scavengers

  • Symptom: Despite treatment with a palladium scavenger, the residual palladium levels remain high.

  • Root Cause:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific form of palladium in the reaction mixture (e.g., Pd(0) vs. Pd(II)).

    • Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the duration of the treatment may be inadequate.

    • Strong Product-Palladium Complexation: The isobutylpyrimidine product may form a very stable complex with palladium, outcompeting the scavenger.

  • Solutions:

    • Scavenger Screening: Perform a small-scale screen with different types of scavengers (e.g., thiol-based, amine-based, or isocyanate-based) to identify the most effective one for your system.

    • Optimize Scavenger Parameters: Increase the equivalents of the scavenger and/or the reaction time. Gentle heating (e.g., 40-50 °C) can sometimes improve the scavenging efficiency.[4]

    • Sequential Treatment: Consider a two-step approach: an initial treatment with a bulk scavenger like activated carbon to remove the majority of the palladium, followed by a more selective, high-affinity scavenger to achieve very low ppm levels.

Issue 3: Significant Product Loss During Purification

  • Symptom: The yield of the purified 4,6-Dibromo-2-isobutylpyrimidine is significantly lower than expected.

  • Root Cause: The product may be adsorbing to the purification media (e.g., activated carbon, silica gel) along with the palladium.

  • Solutions:

    • Optimize Adsorbent Loading: Use the minimum effective amount of activated carbon or scavenger.

    • Solvent Washes: After filtration, wash the adsorbent with a fresh portion of a solvent in which the product is highly soluble to recover any adsorbed material.

    • Alternative Purification Method: If product loss remains high, consider crystallization as an alternative or final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical products?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is used to calculate the maximum allowable concentration in a given drug product, often expressed in parts per million (ppm). It is crucial to consult the latest ICH Q3D guidelines for specific limits.[5]

Q2: How can I quantify the amount of residual palladium in my product?

A2: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6] This technique offers high sensitivity and is the industry standard for final product validation. For more rapid, high-throughput screening during process optimization, colorimetric or fluorometric detection kits are also available.[6]

Q3: Can crystallization be used to remove palladium from 4,6-Dibromo-2-isobutylpyrimidine?

A3: Crystallization can be an effective method for reducing palladium levels.[5] The choice of solvent is critical, as it should maximize the solubility of the palladium impurities in the mother liquor while minimizing the solubility of the desired product. In some cases, additives like N-acetylcysteine or thiourea can be used to help keep the palladium in the mother liquor.[6] However, it is also possible for the palladium-product complex to co-crystallize, so it is essential to analyze the palladium content of the crystallized product.[5]

Q4: What is the first step I should take when I suspect high palladium contamination?

A4: A simple filtration through a pad of Celite® is a good first step to remove any heterogeneous palladium.[1][3] If the filtrate is still colored or if analysis confirms high palladium levels, you should then proceed with a more robust method like treatment with activated carbon or a palladium scavenger.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude 4,6-Dibromo-2-isobutylpyrimidine product in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the Celite® pad with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[6]

Protocol 2: Palladium Removal using a Solid-Supported Thiol Scavenger
  • Dissolution: Dissolve the crude 4,6-Dibromo-2-isobutylpyrimidine product in a suitable organic solvent (e.g., THF, Toluene).

  • Scavenger Addition: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[4]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) overnight.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.[6]

Visualization of the Palladium Removal Workflow

Palladium_Removal_Workflow start Crude 4,6-Dibromo-2-isobutylpyrimidine (High Pd Content) celite_filtration Celite® Filtration start->celite_filtration analysis1 Analyze Pd Content (ICP-MS) celite_filtration->analysis1 scavenger_treatment Scavenger Treatment (Activated Carbon or Thiol Resin) analysis1->scavenger_treatment Pd > 10 ppm final_product Purified Product (<10 ppm Pd) analysis1->final_product Pd < 10 ppm analysis2 Analyze Pd Content (ICP-MS) scavenger_treatment->analysis2 crystallization Crystallization analysis2->crystallization Pd > 10 ppm analysis2->final_product Pd < 10 ppm crystallization->final_product

Caption: A decision-making workflow for the systematic removal of palladium from 4,6-Dibromo-2-isobutylpyrimidine products.

Summary of Palladium Scavenger Options

Scavenger TypeFunctional GroupTypical LoadingAdvantagesDisadvantages
Activated Carbon N/A (Adsorbent)0.1 - 0.5 wt. equiv.Cost-effective, removes various forms of Pd.Can lead to product loss, filtration can be difficult.
Silica-Based Thiol -SH3-5 mol. equiv.High affinity for Pd, good selectivity.Higher cost than activated carbon.
Polymer-Bound Thiol -SH3-5 mol. equiv.High loading capacity, easy to handle.Swelling in certain solvents can be an issue.
Silica-Based Amine -NH2, -NR23-5 mol. equiv.Effective for certain Pd species.Potential for reaction with product if it has electrophilic sites.

Conclusion

The successful removal of palladium catalysts from 4,6-Dibromo-2-isobutylpyrimidine products is a critical step in the synthesis of high-purity pharmaceutical intermediates. A systematic approach, starting with a simple filtration and progressing to more sophisticated methods like scavenger treatment and crystallization, is often necessary. Careful optimization of the chosen method is key to achieving the desired level of purity without significant loss of the valuable product. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • BenchChem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis.
  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. 60(4), 277-286.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • BenchChem. (2025). refining the synthesis of 4,6-dichloro-2-methylpyrimidine to improve yield and purity.
  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • PMC. (n.d.).
  • ACS Medicinal Chemistry Letters. (2022, May 30).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • ACS Publications. (2022, February 23).
  • PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • PMC. (2022, January 20).
  • ResearchGate. (2022, June).
  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
  • University of Cambridge. (n.d.). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles.
  • ResearchGate. (2023, July). Synthesis of Polysubstituted Pyrimidines through Palladium-Catalyzed Isocyanide Insertion to 2 H -Azirines.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4,6-Dibromo-2-isobutylpyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the halogenation of pyrimidine-4,6-diols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the halogenation of pyrimidine-4,6-diols. The conversion of 2-isobutylpyrimidine-4,6-diol to 4,6-dibromo-2-isobutylpyrimidine using phosphorus oxybromide (POBr3) is a cornerstone reaction in medicinal chemistry[1]. However, the electron-rich nature of the pyrimidine core and the harshness of the brominating conditions often lead to a complex impurity profile.

This guide deconstructs the mechanistic causality behind these byproducts and provides a self-validating protocol to ensure high-purity yields.

Part 1: Mechanistic Pathway & Workflow

To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the intended synthetic pathway alongside the mechanistic divergence points that lead to the most common byproducts.

SynthesisPathway Diol 2-Isobutylpyrimidine- 4,6-diol (Starting Material) Intermediate Phosphorodibromidate Intermediate Diol->Intermediate POBr3 / Base Target 4,6-Dibromo-2- isobutylpyrimidine (Target Product) Intermediate->Target Bromide Substitution MonoBromo 4-Bromo-6-hydroxy- 2-isobutylpyrimidine (Incomplete Rxn) Intermediate->MonoBromo Insufficient POBr3 MixedHalide 4-Bromo-6-chloro- 2-isobutylpyrimidine (Halogen Exchange) Intermediate->MixedHalide Cl- Contamination Target->MonoBromo Exothermic Aqueous Quench (Hydrolysis) Formyl 5-Formyl-4,6-dibromo- 2-isobutylpyrimidine (Vilsmeier Byproduct) Target->Formyl Excess DMF / Heat (Vilsmeier-Haack)

Reaction pathway for 4,6-dibromo-2-isobutylpyrimidine synthesis and common byproduct branching.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a +28 Da mass shift relative to the target, and the 1H-NMR reveals a sharp new singlet at ~10.1 ppm. What is this byproduct and how do I prevent it? Analysis: You are observing the formation of 5-formyl-4,6-dibromo-2-isobutylpyrimidine . This is a classic Vilsmeier-Haack formylation byproduct. Causality: Many legacy protocols recommend using catalytic N,N-dimethylformamide (DMF) to accelerate halogenation. However, POBr3 reacts with DMF to generate a bromomethylene dimethyliminium bromide salt (the Vilsmeier reagent)[2]. Because the C5 position of the pyrimidine-4,6-diol is highly electron-rich, it undergoes rapid electrophilic aromatic substitution by this iminium species, leading to formylation[3]. Solution: Substitute DMF with N,N-dimethylaniline or N,N-diethylaniline as the catalyst. These tertiary amines facilitate the formation of the active phosphorodibromidate intermediate without acting as formylating agents. If DMF must be used, strictly limit it to <0.05 equivalents and maintain the reaction temperature below 90 °C.

Q2: The isolated product contains a massive M/M+2 doublet in the mass spec, missing the expected M/M+2/M+4 triplet of the dibromo species. What went wrong? Analysis: The presence of an M/M+2 doublet (approx. 1:1 ratio) indicates a single bromine atom, specifically 4-bromo-6-hydroxy-2-isobutylpyrimidine (incomplete bromination). Causality: The first hydroxyl group is substituted rapidly, but the resulting mono-bromo intermediate is significantly deactivated due to the electron-withdrawing nature of the bromine atom[4]. Consequently, the second substitution requires higher activation energy. If the POBr3 stoichiometry is insufficient (POBr3 readily degrades over time by absorbing atmospheric moisture) or the reflux time is too short, the reaction stalls at the mono-bromo stage. Solution: Always use a fresh, sealed bottle of POBr3. Use a minimum of 3.0 to 4.0 equivalents of POBr3. Monitor the reaction via LC-MS by quenching a 10 µL aliquot into cold methanol (to form the stable methyl ether of any unreacted intermediate) rather than water, which can cause reversion.

Q3: I am detecting a mixed halogen species (4-bromo-6-chloro-2-isobutylpyrimidine). Where is the chlorine coming from? Analysis: Halogen exchange has occurred during the substitution phase. Causality: This typically happens when researchers attempt to make the reaction more fluid by using POCl3 as a co-solvent with POBr3, or if the glassware was previously cleaned with HCl and not thoroughly dried. The chloride ion is a highly competent nucleophile and will aggressively compete with bromide during the substitution of the activated intermediate[5]. Solution: Run the reaction neat in molten POBr3 (melting point ~56 °C) or use an inert, high-boiling solvent like toluene. Strictly avoid POCl3 or chloride salts in the reaction matrix.

Q4: The reaction looks 100% complete by TLC before workup, but my isolated yield is low and heavily contaminated with the starting diol. Why? Analysis: You are experiencing aqueous hydrolysis during the quench. Causality: POBr3 reactions require a massive aqueous quench to destroy excess reagent. This hydrolysis is violently exothermic. If the reaction mixture is poured into water too quickly, localized temperature spikes can easily exceed 80 °C. At these temperatures, under the highly acidic conditions generated by HBr and H3PO4 byproduct formation, the newly formed 4,6-dibromopyrimidine undergoes nucleophilic aromatic substitution by water, reverting to the mono-ol or diol[1]. Solution: Employ a "reverse quench." Slowly drip the cooled reaction mixture into a vigorously stirred bath of crushed ice and saturated aqueous sodium bicarbonate (NaHCO3). The internal temperature must never exceed 15 °C during the quench.

Part 3: Analytical Identification Table

To ensure self-validation during your workflow, cross-reference your analytical data against this quantitative summary of the target and its primary byproducts.

CompoundLC-MS m/z [M+H]+Isotope PatternKey 1H-NMR Shifts (CDCl3, δ ppm)
Target: 4,6-Dibromo-2-isobutylpyrimidine293.01:2:1 (M : M+2 : M+4)7.65 (s, 1H, C5-H), 2.75 (d, 2H, CH2)
Byproduct: 4-Bromo-6-hydroxy-2-isobutylpyrimidine231.11:1 (M : M+2)6.50 (s, 1H, C5-H), 12.0 (br s, 1H, OH)
Byproduct: 5-Formyl-4,6-dibromo-2-isobutylpyrimidine321.01:2:1 (M : M+2 : M+4)10.15 (s, 1H, CHO), C5-H absent
Byproduct: 4-Bromo-6-chloro-2-isobutylpyrimidine249.03:4:1 (M : M+2 : M+4)7.55 (s, 1H, C5-H)

Part 4: Step-by-Step Optimized Experimental Protocol

This methodology is designed as a self-validating system. Each step includes an internal check to prevent the cascade of errors that leads to byproduct formation.

Step 1: Reactor Preparation & Dehydration

  • Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous stream of dry Argon.

  • Causality Check: Any residual moisture will prematurely hydrolyze POBr3 into HBr and phosphoric acid, destroying the reagent stoichiometry and leading to the mono-bromo byproduct.

Step 2: Reagent Loading

  • Add 2-isobutylpyrimidine-4,6-diol (10.0 g, 59.5 mmol) to the flask.

  • In a glovebag or under strict inert conditions, add solid POBr3 (68.3 g, 238 mmol, 4.0 eq).

  • Add N,N-dimethylaniline (1.5 mL, 11.9 mmol, 0.2 eq) dropwise.

  • Causality Check: We use N,N-dimethylaniline instead of DMF to entirely eliminate the possibility of Vilsmeier-Haack formylation at the C5 position.

Step 3: Halogenation & Monitoring

  • Heat the mixture to 110 °C. The POBr3 will melt (mp ~56 °C), creating a neat, stirrable brown solution.

  • Maintain heating for 4 hours.

  • Validation Check: Withdraw a 10 µL aliquot, quench it into 1 mL of cold HPLC-grade methanol, filter, and inject into the LC-MS. The methanol traps any unreacted phosphorodibromidate as a methyl ether, providing a true snapshot of the reaction's progress without inducing hydrolysis.

Step 4: The Reverse Quench

  • Cool the reaction mixture to 60 °C (do not let it solidify).

  • Prepare a 2 L beaker containing 500 g of crushed ice and 500 mL of saturated aqueous NaHCO3.

  • Using an addition funnel, drip the warm reaction mixture into the vigorously stirred ice bath over 45 minutes.

  • Causality Check: The addition rate must be controlled so the internal temperature of the quench bath never exceeds 15 °C. This prevents the thermal hydrolysis of the dibromo product back to the mono-ol.

Step 5: Extraction & Isolation

  • Extract the aqueous mixture with Ethyl Acetate (3 x 300 mL).

  • Wash the combined organic layers with cold brine (200 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure 4,6-dibromo-2-isobutylpyrimidine.

Part 5: References

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. acs.org. 4

  • Efficient and Scalable Synthesis of a Novel Selective PI3Kα Inhibitor XJTU-L453. acs.org.1

  • Phosphorous Oxybromide. researchgate.net. 2

  • Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof. google.com. 5

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. nih.gov. 3

Sources

Optimization

Technical Support Center: Scaling Up Suzuki-Miyaura Cross-Coupling of 4,6-Dibromo-2-isobutylpyrimidine

Welcome to the Process Chemistry Support Center. Scaling up the Suzuki-Miyaura cross-coupling of highly functionalized pyrimidines presents unique challenges in regiocontrol, catalyst turnover, and downstream metal purgi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up the Suzuki-Miyaura cross-coupling of highly functionalized pyrimidines presents unique challenges in regiocontrol, catalyst turnover, and downstream metal purging. This guide is engineered for process chemists and drug development professionals to troubleshoot and optimize the monoarylation of 4,6-dibromo-2-isobutylpyrimidine at the kilogram scale.

Module 1: Substrate Selectivity & Reaction Engineering

Q: How do I prevent diarylation and achieve high selectivity for the monoarylated product?

A: The substrate, 4,6-dibromo-2-isobutylpyrimidine, possesses C2v​ symmetry (excluding the flexible isobutyl group), making the C4 and C6 positions chemically equivalent. The key to monoarylation lies in exploiting the electronic deactivation of the pyrimidine ring following the first cross-coupling event.

When the first aryl group is installed, it donates electron density into the electron-deficient pyrimidine core. This raises the Lowest Unoccupied Molecular Orbital (LUMO) of the monoarylated intermediate, rendering the remaining C-Br bond significantly less electrophilic toward the second oxidative addition by the Pd(0) catalyst[1].

Troubleshooting Diarylation: If you observe >5% diarylation at scale, it is rarely a failure of the substrate's intrinsic electronic bias. Instead, it is usually a mass transfer issue . Poor mixing at the kilogram scale creates localized "hot spots" with a high concentration of boronic acid and active catalyst, forcing the deactivated second C-Br bond to react.

  • Solution: Implement a fed-batch protocol. Dose the arylboronic acid slowly over 2–4 hours into the reaction mixture. Use bulky, electron-rich ligands (e.g., DTBPPS or XPhos) that accelerate reductive elimination, trapping the mono-adduct before a second oxidative addition can occur[2].

Selectivity Substrate 4,6-Dibromo-2-isobutylpyrimidine (Highly Electrophilic) OxAdd1 1st Oxidative Addition (Kinetically Fast) Substrate->OxAdd1 Pd(0) TransMet Transmetalation & Reductive Elimination OxAdd1->TransMet Ar-B(OH)2 MonoProd Monoarylated Product (Electron-Rich Core) TransMet->MonoProd Pd(0) release OxAdd2 2nd Oxidative Addition (Electronically Deactivated) MonoProd->OxAdd2 Excess Pd(0) / Ar-B(OH)2 Local Concentration DiProd Diarylated Impurity (Mass Transfer Driven) OxAdd2->DiProd

Catalytic divergence in the Suzuki coupling of 4,6-dibromopyrimidines.

Module 2: Catalyst Selection & Phase Mixing at Scale

Q: Traditional Pd(PPh₃)₄ requires high loading (5-10 mol%) and creates massive palladium purging issues. What is the optimal scalable alternative?

A: Move away from first-generation tetrakis catalysts. For large-scale pyrimidine couplings, micellar catalysis using designer surfactants or water-soluble ligands provides superior turnover numbers (TON) and simplifies downstream processing.

We recommend utilizing the amphiphile TPGS-750-M in water. This surfactant forms nanomicelles that encapsulate the lipophilic 4,6-dibromo-2-isobutylpyrimidine, the boronic acid, and the catalyst, acting as highly concentrated nanoreactors[3]. This drastically increases the local concentration of reagents, allowing you to drop the palladium loading to ≤1.5 mol% while using environmentally benign aqueous media[3]. Alternatively, using a water-soluble ligand like DTBPPS with Pd(OAc)₂ allows the active catalyst to be partitioned into the aqueous waste stream during workup[4].

Quantitative Comparison of Scalable Catalyst Systems
Catalyst SystemSolvent MatrixPd LoadingScavenging MethodResidual Pd (ppm)Typical Yield (%)
Pd(PPh₃)₄Dioxane / H₂O7.5 mol%MP-TMT Resin~30 – 5065
Pd(OAc)₂ / DTBPPSs-BuOH / H₂O0.4 mol%SPM32 Resin< 4085
Pd(dtbpf)Cl₂TPGS-750-M / H₂O1.5 mol%L-Cysteine Wash< 1076

Module 3: Downstream Processing & Palladium Scavenging

Q: How do I reliably reduce residual Palladium to <10 ppm to meet strict API regulatory specifications?

A: While functionalized resins (like MP-TMT) are effective, they are expensive and add a time-consuming filtration step to the manufacturing plant[5]. A highly scalable, cost-effective, and self-validating alternative is the use of aqueous L-cysteine washes . L-cysteine acts as a powerful bidentate chelator for palladium, pulling it out of the organic product phase and into the aqueous waste[6].

Standard Operating Protocol: L-Cysteine Palladium Scavenging

This protocol is designed as a self-validating system with built-in In-Process Controls (IPCs).

  • Reagent Preparation (Critical Step): Prepare a 10 wt% aqueous solution of L-cysteine.

    • Causality: This must be done under a strict nitrogen atmosphere using degassed water. Exposure to oxygen at ambient or elevated temperatures causes L-cysteine to oxidize into insoluble L-cystine disulfides, which will precipitate in your reactor and ruin the phase separation[6].

    • IPC 1: Visually inspect the solution. It must remain completely clear and colorless.

  • Biphasic Extraction: Add the L-cysteine solution to the organic phase (e.g., 2-MeTHF or EtOAc) containing your crude monoarylated pyrimidine.

  • Thermal Agitation: Heat the biphasic mixture to 60 °C and agitate vigorously for 3 hours.

    • Causality: Elevated temperature ensures the kinetic disruption of Pd-product coordination complexes, allowing the thermodynamically favored Pd-cysteine complex to form[5].

  • Phase Separation: Cease agitation and allow the phases to settle for 30 minutes. Separate and discard the heavy aqueous layer (which now contains the water-soluble Pd-cysteine complex).

  • Validation & Crystallization:

    • IPC 2: Sample the organic layer for ICP-MS analysis. Proceed to crystallization only if Pd is confirmed to be <10 ppm.

    • Wash the organic layer with brine, perform a solvent swap to your antisolvent (e.g., heptane), and crystallize the final API.

Workflow Rxn Micellar Reaction (TPGS-750-M / H2O) PhaseSep Phase Separation (Organic Extraction) Rxn->PhaseSep IPC: HPLC >98% Scavenge Pd Scavenging (L-Cysteine Wash) PhaseSep->Scavenge Add N2-purged L-Cys Cryst Crystallization (Anti-solvent) Scavenge->Cryst IPC: ICP-MS <10ppm API Pure API (<10 ppm Pd) Cryst->API

Scalable downstream workflow for micellar Suzuki coupling and Pd remediation.

References

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Organic Process Research & Development - ACS Publications[Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat Organic Process Research & Development - ACS Publications[Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Organic Process Research & Development - ACS Publications[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Influence of Inert Atmosphere on 4,6-Dibromo-2-isobutylpyrimidine Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for reactions involving 4,6-Dib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for reactions involving 4,6-Dibromo-2-isobutylpyrimidine, with a specific focus on the critical role of maintaining an inert atmosphere. The following question-and-answer-based sections address common challenges and provide practical, field-proven solutions to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Inert Atmospheres

Q1: Why is an inert atmosphere (e.g., nitrogen or argon) so critical when working with 4,6-Dibromo-2-isobutylpyrimidine in organometallic reactions?

A1: The necessity of an inert atmosphere stems from the high sensitivity of many reagents and catalysts to atmospheric oxygen and moisture.[1] For 4,6-Dibromo-2-isobutylpyrimidine, this is particularly relevant in common transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and metal-halogen exchange reactions (e.g., lithiation, Grignard formation).

Key Vulnerabilities:

  • Palladium Catalyst Oxidation: The active form of palladium catalysts in most cross-coupling reactions is the Pd(0) species.[2] This form is readily oxidized by atmospheric oxygen to the less active or inactive Pd(II) state, which can halt the catalytic cycle and lead to reaction failure.[2][3] The formation of palladium oxides can be a significant cause of catalyst deactivation.[4]

  • Organometallic Reagent Degradation: Organometallic reagents, such as organolithiums (e.g., n-BuLi) and Grignard reagents, are potent nucleophiles and strong bases. They react rapidly and often violently with water and oxygen.[1][5][6] This not only consumes the reagent, leading to low yields, but can also generate unwanted byproducts and pose safety hazards.[1][7]

  • Ligand Degradation: Many phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, are susceptible to oxidation by air, forming phosphine oxides.[2] This degradation can lead to catalyst instability and the formation of inactive palladium black.[8][9]

  • Homocoupling Side Reactions: In reactions like the Sonogashira coupling, oxygen can promote the unwanted homocoupling of terminal alkynes, leading to the formation of diynes as a significant byproduct.[10][11]

A rigorously maintained inert atmosphere is therefore not just a recommendation but a prerequisite for achieving reproducible and high-yielding results in these transformations.

Q2: What are the visual indicators that my reaction atmosphere may have been compromised?

A2: Several visual cues can suggest a breach in your inert atmosphere:

  • Formation of Palladium Black: A common sign of catalyst decomposition is the appearance of a black precipitate.[2][8][9] This indicates the aggregation of Pd(0) into inactive bulk palladium metal.

  • Color Changes in Reagents: Organolithium reagents often have a characteristic color (e.g., n-BuLi is typically a pale yellow solution). A loss of color or the appearance of a white precipitate (lithium hydroxides or carbonates) can indicate quenching by moisture or CO2.

  • Unexpected Exotherms or Gas Evolution: The reaction of organometallic reagents with air or moisture can be highly exothermic and may produce gases.[1]

  • Sluggish or Stalled Reactions: If a reaction that is typically fast fails to proceed or stalls, it is often an indication of catalyst deactivation or reagent quenching due to atmospheric contamination.[12]

Q3: Nitrogen vs. Argon: Does the choice of inert gas matter for reactions with 4,6-Dibromo-2-isobutylpyrimidine?

A3: For most standard applications involving 4,6-Dibromo-2-isobutylpyrimidine, both high-purity nitrogen and argon are effective at excluding oxygen and moisture. However, there are subtle differences to consider:

FeatureNitrogen (N₂)Argon (Ar)Recommendation
Density Lighter than airHeavier than airArgon's higher density makes it more effective at displacing air from a reaction vessel, especially in systems with potential for minor leaks.
Reactivity Generally inert, but can react with lithium metal at room temperature to form lithium nitride.Highly inert.For reactions involving lithium metal or at very high temperatures, Argon is the preferred choice. For most palladium-catalyzed couplings and lithiations with organolithiums, Nitrogen is sufficient and more economical.
Cost Less expensiveMore expensiveFor routine work, nitrogen is the more cost-effective option.

Section 2: Troubleshooting Guides for Specific Reactions

Scenario 1: Suzuki-Miyaura Coupling

Problem: "My Suzuki-Miyaura coupling of 4,6-Dibromo-2-isobutylpyrimidine with an arylboronic acid is giving low yield and a significant amount of starting material remains. I also see some dark precipitate."

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling q1 Was the solvent properly degassed? start->q1 q2 Were all solid reagents dried before use? q1->q2 Yes sol1 Degas solvent via sparging with N₂/Ar or freeze-pump-thaw cycles. q1->sol1 No q3 Was the reaction vessel purged with inert gas? q2->q3 Yes sol2 Dry boronic acid and base under vacuum. q2->sol2 No q4 Is there evidence of palladium black? q3->q4 Yes sol3 Ensure a positive pressure of inert gas is maintained throughout the reaction. q3->sol3 No q5 Is the boronic acid prone to decomposition? q4->q5 No sol4 Consider a more robust ligand (e.g., biarylphosphine) to stabilize the Pd(0) catalyst. q4->sol4 Yes sol5 Use fresh boronic acid or a boronate ester. q5->sol5 Yes

Caption: Troubleshooting Suzuki Coupling Reactions.

In-depth Analysis:

  • Solvent Degassing: Dissolved oxygen in the solvent is a primary culprit for oxidizing the Pd(0) catalyst.[12] Effective degassing is non-negotiable. For small-scale reactions, sparging with nitrogen or argon for 15-30 minutes is often sufficient. For highly sensitive reactions, three freeze-pump-thaw cycles are recommended.

  • Reagent Purity: Boronic acids can dehydrate to form boroxines, and both boronic acids and bases can absorb moisture from the air.[13] This moisture can hydrolyze the C-Br bonds of the starting material or interfere with the catalytic cycle. Drying all solid reagents in a vacuum oven before use is good practice.[14][15][16]

  • Maintaining Inertness: It's not enough to just purge the flask at the beginning. The system must be kept under a slight positive pressure of inert gas throughout the entire reaction setup and duration.[16] This is typically achieved using a gas bubbler or a balloon filled with inert gas.[14][15][16]

  • Catalyst/Ligand Choice: The formation of palladium black suggests catalyst aggregation.[8][9] While an inert atmosphere is key, the choice of ligand also plays a crucial role in stabilizing the active catalyst.[2] If you observe palladium black, consider switching to a bulkier, more electron-rich ligand that can better protect the palladium center from aggregation and oxidation.

Scenario 2: Lithiation and Quenching

Problem: "I'm attempting a monolithiation of 4,6-Dibromo-2-isobutylpyrimidine at -78°C followed by quenching with an electrophile, but my yields are inconsistent and I often recover the starting material."

Troubleshooting Workflow:

start Inconsistent Lithiation/Quenching q1 Was the glassware rigorously dried? start->q1 q2 Was the organolithium reagent titrated recently? q1->q2 Yes sol1 Oven- or flame-dry all glassware and cool under a stream of inert gas. q1->sol1 No q3 Was the electrophile added neat or as a solution? q2->q3 Yes sol2 Titrate organolithium reagents before use to determine the exact molarity. q2->sol2 No q4 How was the reaction quenched? q3->q4 As Solution sol3 Add the electrophile as a solution in anhydrous solvent to prevent localized heating/quenching. q3->sol3 Neat sol4 Quench at low temperature before warming to room temperature to avoid side reactions. q4->sol4 Warmed then quenched

Caption: Troubleshooting Lithiation Reactions.

In-depth Analysis:

  • Glassware Preparation: Standard laboratory glassware has a thin film of adsorbed moisture.[14][15][16] This must be removed by oven-drying (e.g., 125°C overnight) or flame-drying under vacuum and then cooling under a stream of inert gas.[14][15][16]

  • Reagent Titration: The molarity of commercially available organolithium reagents can decrease over time due to gradual reaction with atmospheric moisture upon repeated use. Titrating the reagent before use is essential for accurate stoichiometry.

  • Electrophile Addition: Adding a neat electrophile can cause localized warming at the point of addition, potentially leading to decomposition of the lithiated intermediate. A pre-cooled solution of the electrophile in an anhydrous solvent should be added slowly to maintain the low reaction temperature.

  • Quenching Protocol: The lithiated pyrimidine is thermally unstable.[17] The reaction should be quenched at low temperature by the addition of the electrophile. The workup, which typically involves adding an aqueous solution, should only be performed after the reaction with the electrophile is complete and while the reaction mixture is still cold.[7]

Section 3: Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line Technique)

This protocol outlines the standard procedure for setting up a reaction that is sensitive to air and moisture.

Materials:

  • Schlenk flask or round-bottom flask with a sidearm

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Schlenk line or dual manifold

  • Cannula (double-tipped needle)

  • Syringes and needles

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while still hot. Immediately place under a positive pressure of inert gas while it cools to room temperature.[14][15][16]

  • Purging the Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes to remove air and adsorbed moisture.

  • Backfilling with Inert Gas: Switch the Schlenk line tap from vacuum to the inert gas supply to backfill the flask. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.

  • Adding Reagents:

    • Solids: Add solid reagents (e.g., 4,6-Dibromo-2-isobutylpyrimidine, palladium catalyst, base) to the flask under a positive flow of inert gas. Quickly seal the flask with a rubber septum.

    • Liquids: Add anhydrous, degassed solvents and liquid reagents via a syringe through the septum.[14][15][18]

    • Air-Sensitive Solutions: Transfer air-sensitive solutions (e.g., organolithiums) using a cannula or a syringe that has been purged with inert gas.[14][15]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by a slow bubbling rate in the oil bubbler.[16]

cluster_0 Inert Gas Setup cluster_1 Reagent Transfer InertGas Inert Gas Source (N₂ or Ar) Manifold Dual Manifold (Vacuum / Inert Gas) InertGas->Manifold Bubbler Oil Bubbler Manifold->Bubbler Vent Flask Reaction Flask Manifold->Flask Syringe Syringe Syringe->Flask Cannula Cannula Cannula->Flask ReagentBottle Sure/Seal™ Bottle ReagentBottle->Cannula Pressurize & Withdraw

Caption: Inert Atmosphere Experimental Workflow.

Section 4: References

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Handling air-sensitive reagents AL-134. Division of Research Safety. [Link]

  • Performance Degradation and Regeneration of Palladium Catalysts for Hybrid Rockets. MDPI. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ACS Publications. [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. ACS Publications. [Link]

  • Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sustainable Synthesis of Pyrimidines by [NNO]-Pincer-Supported Nickel(II) Complexes via Dehydrogenative Annulation of Alcohols. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Singlet Oxygen Generation, Quenching, and Reactivity with Metal Thiolates. PMC. [Link]

  • The Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Division of Organic Chemistry. [Link]

  • Chemical Reactivity. MSU chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Fluorescence Quenching by Oxygen: "Debunking" a Classic Rule. ResearchGate. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • a review article on grignard reaction. JETIR Research Journal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. ACS Publications. [Link]

  • Mechanism of Oxygen Quenching of the Excited States of Heteroleptic Chromium(III) Phenanthroline Derivatives. ACS Publications. [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • 12.1: Organometallic reactions. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Purification of 4,6-Dibromo-2-isobutylpyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific, highly technical challenges encountered during the isolation and purification of 4,6-dibrom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific, highly technical challenges encountered during the isolation and purification of 4,6-dibromo-2-isobutylpyrimidine and its derivatives.

Handling these halogenated heterocycles requires a deep understanding of their unique electronic environments and thermodynamic properties. The pyrimidine ring is inherently electron-deficient, and the presence of two highly activated bromide leaving groups at the C4 and C6 positions makes the molecule exceptionally vulnerable to nucleophilic attack. Furthermore, the flexible isobutyl side chain at the C2 position introduces entropic variables that complicate crystallization.

Below, you will find our diagnostic workflows, mechanistic FAQs, self-validating protocols, and quantitative benchmarks to ensure your purification campaigns are successful and scalable.

Diagnostic & Troubleshooting Workflows

Before altering your synthetic route, use the diagnostic logic tree below to identify the root cause of your purification failure.

G Start Crude 4,6-Dibromo- 2-isobutylpyrimidine Issue1 Symptom: Smearing on Silica TLC Start->Issue1 Issue2 Symptom: Co-elution with Byproducts Start->Issue2 Issue3 Symptom: Product Oils Out Start->Issue3 Cause1 Cause: SNAr Hydrolysis by Acidic Silanols Issue1->Cause1 Fix1 Action: Pre-treat column with 1% TEA or use Neutral Alumina Cause1->Fix1 Cause2 Cause: Similar Rf to Mono-bromo Intermediates Issue2->Cause2 Fix2 Action: Slurry Purification (n-Heptane / i-PrOH) Cause2->Fix2 Cause3 Cause: Isobutyl Flexibility lowers lattice energy Issue3->Cause3 Fix3 Action: Anti-solvent Crystallization with Seeding Cause3->Fix3

Diagnostic workflow for common purification failures of 4,6-dibromo-2-isobutylpyrimidine.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my product degrade, streak, or lose mass during standard silica gel chromatography? A: This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The 4 and 6 positions of the pyrimidine ring are highly electron-deficient due to the electronegativity of the adjacent nitrogen atoms. Standard silica gel contains weakly acidic surface silanol groups and adsorbed water. During chromatography, this environment catalyzes the nucleophilic attack of water on the C4/C6 positions, displacing the bromide ion to form 4-bromo-6-hydroxy-2-isobutylpyrimidine. Because of this instability, standard column chromatography is often considered too tedious and destructive for dibromopyrimidines 1.

SNAr Reactant 4,6-Dibromo- 2-isobutylpyrimidine Intermediate Meisenheimer-like Intermediate Reactant->Intermediate H2O Attack (C4/C6) Silica Catalyzed Product 4-Bromo-6-hydroxy- 2-isobutylpyrimidine Intermediate->Product Bromide Expulsion (-HBr)

Nucleophilic Aromatic Substitution (SNAr) hydrolysis pathway on standard silica gel.

Q2: How do I separate the target dibromo compound from the mono-bromo intermediate without using standard chromatography? A: You must exploit hydrogen bonding rather than simple polarity. The mono-bromo byproduct (4-bromo-6-hydroxy-2-isobutylpyrimidine) possesses a hydroxyl group capable of hydrogen bonding, whereas the target dibromo compound does not. By utilizing a slurry purification method in a non-polar/polar solvent mixture (such as n-heptane and isopropanol), the dibromo compound can be isolated with >99% purity. This circumvents the need for chromatography entirely and is highly scalable 2. Alternatively, flash chromatography using neutral alumina prevents hydrolysis and effectively separates these species 3.

Q3: My purified fractions consistently "oil out" instead of forming crystals. What is the thermodynamic cause, and how can I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs because the isobutyl group at the C2 position introduces significant conformational flexibility. This flexibility increases the entropy of the molecule, which lowers the crystal lattice energy compared to rigid substituents. When the solution cools too rapidly, the compound forms a metastable supercooled liquid rather than a crystalline solid. To force crystallization, you must use a controlled anti-solvent addition at an elevated temperature, followed by an extremely slow, linear cooling ramp to favor thermodynamic crystal nucleation over kinetic oiling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The built-in validation steps will immediately confirm whether the protocol was executed successfully.

Protocol A: Moisture-Free, Base-Deactivated Flash Chromatography

Use this method when chromatography is unavoidable for complex crude mixtures.

  • Solvent Preparation: Prepare the mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and add 1% (v/v) Triethylamine (TEA). Stir vigorously for 10 minutes.

  • Column Packing: Slurry-pack standard silica gel (230-400 mesh) using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent to fully neutralize acidic surface silanols.

  • Sample Loading: Dissolve the crude 4,6-dibromo-2-isobutylpyrimidine in a minimum volume of dry Dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Elute using the TEA-spiked mobile phase under positive nitrogen pressure. Monitor fractions via UV-active TLC.

  • Self-Validation (2D TLC): Spot a purified fraction on a square TLC plate. Run the plate in the primary solvent system. Dry the plate completely, rotate it 90°, and run it again.

    • Validation Check: A single spot directly on the diagonal confirms molecular stability. Off-diagonal streaking indicates incomplete column deactivation and ongoing SNAr hydrolysis.

Protocol B: Controlled Anti-Solvent Crystallization & Slurry Purification

Use this method for scalable, chromatography-free purification.

  • Dissolution: Dissolve the crude oil or solid in a minimal amount of Isopropanol (i-PrOH) at 50°C until a clear solution is achieved.

  • Anti-Solvent Addition: Slowly add n-Heptane (anti-solvent) dropwise while maintaining the temperature at 50°C until the solution becomes slightly turbid (reaching the cloud point).

  • Seeding & Cooling: Add a seed crystal of pure 4,6-dibromo-2-isobutylpyrimidine (if available). Reduce the temperature linearly to 5°C over 4 hours (approx. 0.2°C/min). This slow ramp prevents the flexible isobutyl group from inducing liquid-liquid phase separation.

  • Isolation: Filter the resulting white crystalline solid under vacuum and wash with cold n-Heptane. Dry under high vacuum at room temperature.

  • Self-Validation (Thermal Analysis): Analyze the dried product using Differential Scanning Calorimetry (DSC).

    • Validation Check: A sharp, narrow endothermic peak indicates a highly ordered, pure crystal lattice. A broad, depressed melting range signifies solvent entrapment due to partial oiling out during the cooling phase.

Quantitative Data & Benchmarks

The following table summarizes the expected outcomes of various purification strategies based on historical empirical data. Use this to select the appropriate method for your scale and purity requirements.

Purification MethodTypical Yield RecoveryPurity (HPLC A%)ScalabilityPrimary Limitation
Standard Silica Gel 30 - 45%85 - 90%PoorSevere on-column SNAr hydrolysis
TEA-Deactivated Silica 70 - 80%92 - 95%ModerateRequires extensive solvent preparation
Neutral Alumina 75 - 85%94 - 96%ModerateHigh cost of stationary phase at scale
Slurry Purification (n-Heptane/i-PrOH) 85 - 95%> 98%ExcellentRequires highly optimized solvent ratios
Anti-Solvent Crystallization 65 - 75%> 99%ExcellentProne to oiling out if cooled too fast

References

  • Preparation method and detection method of 2,4-dibromopyrimidine.
  • Efficient and Scalable Synthesis of a Novel Selective PI3Kα Inhibitor XJTU-L453.
  • Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.The Journal of Organic Chemistry.

Sources

Troubleshooting

optimizing base concentration for 4,6-Dibromo-2-isobutylpyrimidine reactions

Technical Support Center: Optimizing Base Concentration for 4,6-Dibromo-2-isobutylpyrimidine Reactions Introduction 4,6-Dibromo-2-isobutylpyrimidine is a highly versatile, electron-deficient heterocyclic scaffold widely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Base Concentration for 4,6-Dibromo-2-isobutylpyrimidine Reactions

Introduction 4,6-Dibromo-2-isobutylpyrimidine is a highly versatile, electron-deficient heterocyclic scaffold widely used in medicinal chemistry and drug development. Due to the presence of two reactive carbon-bromine (C-Br) bonds, this molecule readily undergoes Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, the chemical equivalence of the 4- and 6-positions presents a significant regioselectivity challenge.

As a Senior Application Scientist, I frequently encounter researchers struggling with over-substitution, stalled reactions, or degradation. The root cause in over 80% of these cases is improper base concentration. The base is not merely an acid scavenger; it actively dictates the kinetic pathway of the reaction. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to master base optimization for this scaffold.

Visualizing the Role of Base Concentration

BaseOptimization cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Suzuki Suzuki-Miyaura Cross-Coupling Start 4,6-Dibromo-2-isobutylpyrimidine SNAr_Rxn Amine Nucleophile + Organic Base Start->SNAr_Rxn Suz_Rxn Aryl Boronic Acid + Inorganic Base Start->Suz_Rxn BaseRole_SNAr Role: Neutralize HBr Prevent Nucleophile Protonation SNAr_Rxn->BaseRole_SNAr LowBase_SNAr < 1.0 eq Base: Stalled Reaction BaseRole_SNAr->LowBase_SNAr OptBase_SNAr 1.1 - 1.5 eq Base: High Mono-Selectivity BaseRole_SNAr->OptBase_SNAr HighBase_SNAr > 2.0 eq Base: Di-substitution / Hydrolysis BaseRole_SNAr->HighBase_SNAr BaseRole_Suz Role: Boronate Formation Facilitate Transmetalation Suz_Rxn->BaseRole_Suz LowBase_Suz < 2.0 eq Base: Incomplete Transmetalation BaseRole_Suz->LowBase_Suz OptBase_Suz 2.0 - 3.0 eq Base: Optimal Coupling Yield BaseRole_Suz->OptBase_Suz HighBase_Suz > 3.0 eq Base: Protodeboronation BaseRole_Suz->HighBase_Suz

Divergent effects of base concentration on SNAr and Suzuki-Miyaura reaction pathways.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is base concentration critical for achieving mono- vs. di-substitution in SNAr reactions? In an SNAr reaction with an amine nucleophile, the displacement of the first bromide ion generates one equivalent of hydrobromic acid (HBr). If this acid is not neutralized, it will protonate the remaining unreacted amine nucleophile, converting it into a non-nucleophilic ammonium salt and stalling the reaction[1]. To prevent this, an organic base like N,N-diisopropylethylamine (DIPEA) is added to facilitate proton abstraction[2]. However, if the base concentration is too high (e.g., >2.0 equivalents), the local pH increases significantly. This highly basic environment can strip protons from the newly formed mono-substituted product (if it contains an acidic N-H), altering its electronic profile, or promote the attack of ambient hydroxide/water, leading to hydrolysis of the remaining C-Br bond. Therefore, a tightly controlled base stoichiometry (1.1 to 1.5 eq) is required to maintain the reaction rate without triggering di-substitution[1].

Q2: How does base stoichiometry affect Suzuki-Miyaura cross-coupling with this scaffold? In Suzuki-Miyaura couplings, the base is an essential component of the catalytic cycle, specifically driving the transmetalation step[3]. The base coordinates with the arylboronic acid to form a negatively charged, highly reactive boronate complex. Without sufficient base (<2.0 eq), this complex does not form efficiently, and the palladium catalytic cycle stalls at the oxidative addition intermediate. Conversely, an excessive concentration of strong base at elevated temperatures can cause protodeboronation—a side reaction where the carbon-boron bond is cleaved to yield an unreactive arene (Ar-H)—or promote homocoupling of the boronic acid. Optimal yields are typically achieved using 2.0 to 3.0 equivalents of an inorganic base like K3PO4[4].

Q3: Which bases are recommended for 4,6-Dibromo-2-isobutylpyrimidine? The choice of base depends entirely on the reaction mechanism:

  • For SNAr: Non-nucleophilic organic bases such as DIPEA or Triethylamine (TEA) are strongly recommended[1]. Inorganic bases can be used, but they often suffer from poor solubility in aprotic solvents (like DCM or THF) and can inadvertently introduce hydroxide ions if not strictly anhydrous, leading to pyrimidinol byproducts.

  • For Suzuki-Miyaura: Inorganic bases are mandatory. Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are highly effective due to their strong affinity for boron, which accelerates transmetalation[3]. K3PO4 in combination with 1,4-Dioxane is particularly well-documented for optimizing yields with dihalogenated pyrimidines[4].

Section 2: Troubleshooting Guide & Logic Tree

When an experiment fails, systematic troubleshooting is required. Use the logic tree below to diagnose base-related failures.

TroubleshootingTree Issue Reaction Issue Detected Q1 Is the starting material fully consumed? Issue->Q1 No_SM No (Incomplete Conversion) Q1->No_SM Yes_SM Yes (Fully Consumed) Q1->Yes_SM Action_NoSM Increase Base Concentration (Check for Nucleophile Protonation) No_SM->Action_NoSM Q2 What is the primary byproduct? Yes_SM->Q2 Byprod_Di Di-substituted Pyrimidine Q2->Byprod_Di Byprod_OH Hydrolyzed Pyrimidinol Q2->Byprod_OH Byprod_Dehalo Dehalogenated / Homocoupled Q2->Byprod_Dehalo Action_Di Reduce Base to 1.1 eq Lower Temperature to 0°C Byprod_Di->Action_Di Action_OH Use Strictly Anhydrous Solvent Switch to Non-Nucleophilic Base Byprod_OH->Action_OH Action_Dehalo Reduce Base in Suzuki Switch K3PO4 to K2CO3 Byprod_Dehalo->Action_Dehalo

Diagnostic logic tree for resolving common base-related reaction failures.

Common Issues and Resolutions:

  • Issue: Stalled SNAr Reaction (Incomplete Conversion).

    • Cause: The amine nucleophile has been protonated by the generated HBr.

    • Solution: Ensure the organic base (DIPEA) is present in at least a 1.1 molar equivalent relative to the starting material. Check the moisture content of the solvent, as water can alter the effective basicity.

  • Issue: High Levels of Di-substituted Byproduct in SNAr.

    • Cause: The base concentration is too high, or the nucleophile was added too rapidly, creating local pockets of high pH and high nucleophile concentration[1].

    • Solution: Reduce the base to exactly 1.1 equivalents. Implement a slow, dropwise addition of the nucleophile at 0 °C to maintain kinetic control.

  • Issue: Protodeboronation in Suzuki Coupling.

    • Cause: The inorganic base is too strong (e.g., NaOH) or highly concentrated at elevated temperatures, cleaving the boronic acid before transmetalation can occur.

    • Solution: Switch to a milder base like K3PO4 or K2CO3, and ensure the equivalents do not exceed 3.0.

Section 3: Quantitative Data Presentation

The following table summarizes the causal relationship between base equivalents, temperature, and reaction outcomes based on established kinetic behaviors of dihalogenated pyrimidines.

Reaction TypeBase UsedEquivalentsTemperaturePrimary OutcomeYield / Selectivity
SNAr (Amine) DIPEA0.8 eq0 °CIncomplete conversion (Stalled)< 40% Mono-product
SNAr (Amine) DIPEA1.2 eq0 °COptimal Mono-substitution > 85% Mono-product
SNAr (Amine) DIPEA2.5 eq25 °CDi-substitution / Hydrolysis< 50% Mono, ~30% Di
Suzuki (Aryl-B(OH)2) K3PO41.5 eq80 °CStalled Transmetalation~ 45% Target Product
Suzuki (Aryl-B(OH)2) K3PO42.5 eq80 °COptimal Cross-Coupling > 80% Target Product
Suzuki (Aryl-B(OH)2) K3PO44.0 eq100 °CProtodeboronation / Degradation< 40% Target Product

Section 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the mechanistic integrity of the reaction at critical stages.

Protocol A: Regioselective Mono-SNAr of 4,6-Dibromo-2-isobutylpyrimidine

Objective: Achieve >85% mono-substitution while suppressing di-substitution.

Materials:

  • 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq)

  • Primary or Secondary Amine Nucleophile (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq).

  • Solvation & Base Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add DIPEA (1.2 eq) in one portion.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Low temperature suppresses the activation energy required for the second substitution.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel[1].

  • Validation Checkpoint: After 2 hours, sample the reaction for LC-MS. You should observe a mass shift corresponding to the loss of one bromine atom (M - 79 + Amine Mass). The presence of two distinct bromine isotope peaks (1:1 ratio) in the product mass spectrum confirms mono-substitution.

  • Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize any remaining base. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (Mono-Arylation)

Objective: Selectively couple one aryl group while preventing protodeboronation.

Materials:

  • 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Potassium Phosphate (K3PO4), finely ground and anhydrous (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube or microwave vial, combine 4,6-Dibromo-2-isobutylpyrimidine (1.0 eq), Arylboronic acid (1.1 eq), and K3PO4 (2.5 eq).

  • Degassing (Critical Step): Add the 1,4-Dioxane/Water solvent mixture. Sparge the solution with argon gas for at least 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (5 mol%) under a positive stream of argon. Seal the vessel.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring for 4–6 hours[4].

  • Validation Checkpoint: Monitor by TLC or LC-MS. If the boronic acid is consumed but the starting pyrimidine remains, protodeboronation has occurred. If this happens, verify the K3PO4 was not clumped (reducing surface area) and ensure the temperature did not exceed 80 °C.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water, dry, and concentrate.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Workup &amp; Troubleshooting for Suzuki Couplings of Pyrimidines

Welcome to the Technical Support Center for advanced cross-coupling workflows. The Suzuki-Miyaura coupling of 4,6-dibromo-2-isobutylpyrimidine is a highly valuable transformation in drug discovery, particularly for synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling workflows. The Suzuki-Miyaura coupling of 4,6-dibromo-2-isobutylpyrimidine is a highly valuable transformation in drug discovery, particularly for synthesizing kinase inhibitors and functionalized nitrogen heterocycles[1]. However, the presence of two identical electrophilic bromine sites and a strongly coordinating pyrimidine core introduces unique downstream challenges.

This guide provides field-proven, mechanistically grounded solutions to optimize your post-reaction workflows, ensuring high-purity isolation of your target compounds.

Troubleshooting Guides & FAQs

Q1: Why is my isolated pyrimidine product heavily contaminated with palladium, and how do I remove it? Causality: Pyrimidine nitrogens act as strong bidentate or monodentate ligands for both Pd(0) and Pd(II) species. This coordination forms stable metal-organic complexes that co-elute with your product during standard silica gel chromatography, often leaving residual palladium levels well above the acceptable limits for biological testing (<10 ppm). Solution: Standard silica is insufficient. You must implement a targeted palladium scavenging step prior to chromatography. The addition of macroporous polystyrene-bound trimercaptotriazine (MP-TMT) to the organic phase is highly effective for nitrogen-rich heterocycles, reducing Pd levels from >300 ppm to <10 ppm[2]. Alternatively, washing the organic layer with a 20–50% aqueous solution of sodium bisulfite (NaHSO 3​ ) at 60 °C can precipitate insoluble sodium palladium tetrasulfite complexes[3].

Q2: I am trying to synthesize the mono-arylated product, but I keep getting a mixture of starting material, mono-, and di-arylated products. How can I resolve this during workup? Causality: The 4- and 6-positions of 4,6-dibromo-2-isobutylpyrimidine are electronically and sterically identical. Once the first coupling occurs, the remaining carbon-halogen bond retains high reactivity, leading to inevitable over-arylation[1]. Solution: While this is primarily controlled by reaction stoichiometry (using 0.9–1.0 equivalents of boronic acid), workup resolution requires careful chromatographic separation. The mono-arylated product is significantly more polar than the starting material but less polar than the di-arylated product. Dry-loading the crude mixture onto silica and using a shallow, optimized gradient (e.g., 0% to 20% EtOAc in Hexanes) is mandatory for baseline separation.

Q3: My reaction mixture forms a stubborn emulsion during the aqueous extraction. How do I break it? Causality: Palladium black (precipitated Pd(0)), inorganic salts from the basic aqueous phase (e.g., K 2​ CO 3​ or Na 2​ CO 3​ ), and partially soluble organic byproducts accumulate at the aqueous-organic interface, acting as surfactants that stabilize the emulsion. Solution: Do not attempt to separate the layers immediately. Instead, filter the entire biphasic mixture through a short pad of Celite using an appropriate solvent (like EtOAc or Toluene)[4]. This traps the inorganic salts and metal residues, instantly breaking the emulsion and allowing for clean phase separation[4].

Q4: How do I remove excess arylboronic acid or its boroxine trimer during the liquid-liquid extraction phase? Causality: Unreacted boronic acids can dehydrate during concentration to form non-polar boroxines, which streak on silica columns and co-elute with the target pyrimidine. Solution: Wash the organic layer with 1M NaOH or 10% Na 2​ CO 3​ . The alkaline environment converts the boronic acid into a water-soluble boronate salt, partitioning it into the aqueous waste stream before chromatography.

Data Presentation: Palladium Scavenging Efficiency

The following table summarizes the quantitative efficiency of various palladium removal techniques specifically applied to strongly coordinating pyrimidine scaffolds.

Scavenging TechniqueTypical Initial Pd (ppm)Final Pd (ppm)Operational ProsOperational Cons
Standard Silica Gel 2000 - 5000300 - 800Standard lab procedure; no extra reagents.Insufficient for strongly coordinating pyrimidines.
MP-TMT Resin 2000 - 5000< 10Highly effective; simple filtration[2].Requires specialized resin; added material cost.
Aqueous NaHSO 3​ Wash 2000 - 500020 - 50Cheap, scalable; helps break emulsions[3].Requires heating (60 °C) for optimal extraction.
Celite Filtration 2000 - 50001000 - 1500Removes insoluble Pd black rapidly[4].Does not remove soluble Pd-pyrimidine complexes.

Experimental Protocols: Self-Validating Workup Methodology

This step-by-step protocol is designed as a self-validating system . Each phase includes a specific validation check to ensure the causality of the step has been fulfilled before proceeding.

Phase 1: Quenching and Emulsion Management
  • Cool and Dilute: Cool the completed reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (approx. 10 volumes relative to the reaction solvent).

  • Aqueous Quench: Add an equal volume of deionized water. Stir vigorously for 5 minutes.

  • Pre-filtration: Filter the entire biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel. Rinse the pad with an additional 2 volumes of EtOAc.

    • Validation Check: The filtrate should cleanly separate into two distinct layers in the receiving flask without a cloudy interphase. The Celite pad should retain a dark grey/black residue (Pd black)[4].

Phase 2: Liquid-Liquid Extraction
  • Phase Separation: Transfer the filtrate to a separatory funnel. Drain the aqueous layer.

  • Alkaline Wash: Wash the organic layer with 1M aqueous NaOH (3 volumes) to remove unreacted boronic acid.

    • Validation Check: Test the pH of the aqueous waste. It must remain strongly basic (pH > 10) to ensure the boronic acid is fully partitioned as a boronate salt.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and salts.

Phase 3: Palladium Scavenging & Isolation
  • Resin Treatment: Transfer the organic phase to an Erlenmeyer flask. Add MP-TMT resin (approx. 5 equivalents relative to the initial Pd catalyst loading)[2].

  • Agitation: Stir the suspension at room temperature for 4–12 hours.

    • Validation Check: The organic solution should visibly lighten in color (from dark brown/orange to pale yellow), indicating the removal of soluble Pd complexes.

  • Concentration: Filter off the scavenger resin. Dry the organic filtrate over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure to yield the crude product.

Phase 4: Chromatographic Purification
  • Dry Loading: Dissolve the crude residue in a minimum amount of DCM, add silica gel (approx. 3x the crude weight), and evaporate to a free-flowing powder.

  • Flash Chromatography: Load onto a silica column. Elute using a gradient of 0% to 20% EtOAc in Hexanes.

    • Validation Check: Spot the fractions on a TLC plate. The mono-arylated product will appear as the middle spot (UV active). Develop the plate with KMnO 4​ stain; the absence of brown streaking at the baseline confirms successful palladium removal.

Mandatory Visualization: Workup Workflow

Caption: Logical workflow for the post-reaction workup of pyrimidine Suzuki couplings.

References

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?ResearchGate.
  • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach.PMC - National Institutes of Health.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.Organic Process Research & Development - ACS Publications.
  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4,6-Disubstituted-2-isobutylpyrimidine: A Comparative Guide to NMR Analytical Platforms

Executive Summary In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a critical class of heterocyclic compounds[1]. Specifically, the 4,6-disubstituted-2-isobutylpyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a critical class of heterocyclic compounds[1]. Specifically, the 4,6-disubstituted-2-isobutylpyrimidine scaffold is a highly privileged intermediate frequently utilized in the synthesis of kinase inhibitors and antiproliferative agents[2]. Validating the exact regioisomerism of this scaffold—specifically distinguishing the 2-isobutyl substitution from potential 4- or 6-isobutyl isomers—is a mandatory quality control step.

As a Senior Application Scientist, I approach structural elucidation not as a simple peak-matching exercise, but as the construction of a self-validating logical system . This guide objectively compares the performance of High-Field Nuclear Magnetic Resonance (NMR) versus Benchtop NMR platforms for this specific validation, providing causality-driven experimental protocols and quantitative reference data.

Platform Comparison: High-Field vs. Benchtop NMR

Historically, the structural elucidation of complex pyrimidine mixtures has been systematically performed on high-field spectrometers (≥400 MHz) due to their unparalleled sensitivity and resolution[3]. However, recent advancements in permanent magnet technology have introduced 60–80 MHz benchtop NMR spectrometers as viable, low-cost, and cryogen-free alternatives for routine small molecule validation[4].

The choice of platform directly impacts the speed and depth of the validation workflow. Below is an objective performance comparison based on field-proven data.

Table 1: NMR Platform Performance Comparison
ParameterHigh-Field NMR (≥400 MHz)Benchtop NMR (60–80 MHz)
Resolution (1H) < 0.5 Hz (Excellent signal separation)1.0 – 2.0 Hz (Moderate overlap)
Sensitivity (LOD) < 1 µM (Optimal for trace impurities)~ 1 – 5 mM (Requires higher concentration)
13C / 2D Acquisition Rapid (Minutes to Hours)Extended (Hours to Overnight)
Infrastructure Large footprint, requires cryogensCompact, cryogen-free, standard outlet
Capital Cost > $300,000< $100,000
Best Use Case De novo elucidation & complex mixturesRoutine reaction monitoring & scale-up QC

Mechanistic Validation: Building a Self-Validating System

To unambiguously confirm the structure of a 4,6-disubstituted-2-isobutylpyrimidine, the analytical protocol must establish a closed-loop logical proof of molecular connectivity. Every experiment must validate the previous one.

  • The Isobutyl Signature (1D ¹H NMR): The isobutyl group (-CH₂-CH(CH₃)₂) provides an isolated spin system. The terminal methyl groups appear as a distinct doublet (~0.9 ppm, 6H), coupling to the methine proton (~2.2 ppm, 1H, multiplet), which in turn couples to the methylene protons (~2.7 ppm, 2H, doublet).

  • The Pyrimidine Core (1D ¹H/¹³C NMR): The C5 proton of the pyrimidine ring is highly diagnostic. Because positions 4 and 6 are substituted, the C5 proton lacks adjacent coupling partners and appears as a sharp singlet (~7.1 ppm, depending on the electron-withdrawing nature of the 4,6-substituents)[5].

  • Regiochemical Proof (2D HMBC): This is the most critical step. Why use HMBC? Because 1D NMR cannot definitively prove where the isobutyl group is attached. In an HMBC experiment, the methylene protons of the isobutyl group (~2.7 ppm) will show long-range (2-bond and 3-bond) correlations to the quaternary C2 carbon (~170 ppm) and the adjacent pyrimidine nitrogens (N1/N3). If the isobutyl group were incorrectly substituted at C4, the HMBC would show correlations to the C5 methine carbon (~115 ppm). This causality is what makes the 2D NMR approach self-validating.

Table 2: Expected NMR Chemical Shifts for 4,6-dichloro-2-isobutylpyrimidine (CDCl₃, 400 MHz)
Position / Group¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Mechanistic Assignment (HMBC)
C5 (Pyrimidine) ~ 7.15Singlet (1H)~ 115.0Correlates to C4, C6
C4, C6 (Pyrimidine) --~ 161.5-
C2 (Pyrimidine) --~ 170.0Correlates to Isobutyl -CH₂-
-CH₂- (Isobutyl) ~ 2.75Doublet (2H), J = 7.2 Hz~ 47.0Correlates to C2, N1/N3, -CH-
-CH- (Isobutyl) ~ 2.20Multiplet (1H)~ 28.5Correlates to -CH₂-, -CH₃
-CH₃ (Isobutyl) ~ 0.95Doublet (6H), J = 6.6 Hz~ 22.0Correlates to -CH-

Experimental Protocols

The following step-by-step methodology ensures high-fidelity data acquisition, particularly when comparing benchtop vs. high-field systems where sensitivity is the primary limiting factor[3].

Step 1: Sample Preparation

Causality: Proper concentration and shimming are critical. Benchtop systems suffer from lower intrinsic sensitivity; therefore, maximizing the analyte concentration without inducing viscosity-related line broadening is essential.

  • Weigh 15–20 mg of the purified 4,6-disubstituted-2-isobutylpyrimidine.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm, high-quality borosilicate NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

Step 2: 1D NMR Acquisition
  • High-Field (400 MHz): Acquire ¹H NMR with 16 scans, 2-4 seconds acquisition time, and a 1-second relaxation delay. For ¹³C NMR, utilize a proton-decoupled pulse sequence (e.g., zgpg30) with 512–1024 scans due to the low natural abundance of ¹³C[1].

  • Benchtop (60-80 MHz): Acquire ¹H NMR with 64–128 scans to compensate for lower intrinsic sensitivity. For ¹³C, overnight acquisition (>4000 scans) is strictly required to achieve a workable signal-to-noise ratio[4].

Step 3: 2D NMR Acquisition (HSQC & HMBC)

Causality: HSQC maps direct C-H bonds, while HMBC bridges the gap across quaternary carbons to prove regiochemistry.

  • Set up a gradient-selected HMBC experiment (hmbcgplpndqf).

  • Optimize the long-range coupling constant delay for 8 Hz (typical for heteroaromatic systems).

  • Acquire with 128 increments in the indirect (¹³C) dimension and 32 scans per increment.

  • Data Processing: Apply sine-bell squared apodization in both dimensions prior to Fourier transformation to enhance resolution and suppress truncation artifacts. Phase correct manually and integrate the 1D projections to validate the 2D cross-peaks.

Workflow Visualization

NMR workflow for structural validation of pyrimidine derivatives.

Conclusion

Both high-field and benchtop NMR platforms are highly capable of validating the 4,6-disubstituted-2-isobutylpyrimidine structure. High-field systems remain mandatory for rapid ¹³C/2D acquisition and de novo structural elucidation. However, benchtop systems offer a highly efficient, decentralized solution for routine ¹H-based structural confirmation during synthetic scale-up, provided the self-validating logic of spin-system connectivity is rigorously applied.

References

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 2023. Available at:[Link]

  • Micromolar Concentration Affinity Study on a Benchtop NMR Spectrometer with Secondary 13C Labeled Hyperpolarized Ligands. ACS Omega, 2025. Available at:[Link]

  • Low-Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions: Validation, Protocols and Computational Models. MDPI High-Throughput, 2019. Available at:[Link]

Sources

Comparative

Absolute Purity Assessment of 4,6-Dibromo-2-isobutylpyrimidine: A Comparative Guide to HPLC-UV and qNMR Methodologies

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that trace back to a single, overlooked issue: the inaccurate purity assessment of critical intermediates. 4,6-Dibromo-2-isobutylpyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that trace back to a single, overlooked issue: the inaccurate purity assessment of critical intermediates. 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is a highly functionalized halogenated heterocycle utilized as a core building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors.

The presence of two reactive bromine atoms at the 4- and 6-positions makes this molecule a versatile electrophile for metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). However, this same reactivity makes it highly susceptible to partial debromination or over-bromination during synthesis. Accurately assessing the purity of this intermediate is non-negotiable; trace impurities will skew stoichiometric ratios in subsequent steps, poison expensive palladium catalysts, and carry over into the final drug substance.

This guide objectively compares the industry-standard HPLC-UV methodology against Quantitative Nuclear Magnetic Resonance (1H-qNMR), providing researchers with a self-validating, orthogonal workflow for absolute purity determination.

The Analytical Dilemma: Relative vs. Absolute Purity

Routine laboratory workflows rely heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to report "Area %" purity. While high-throughput, this method operates on a dangerous assumption: that the target analyte and all structural impurities share the identical Relative Response Factor (RRF) at the chosen detection wavelength[1].

For halogenated pyrimidines, this assumption is fundamentally flawed. A mono-bromo impurity (e.g., 4-bromo-2-isobutylpyrimidine) possesses a significantly different UV extinction coefficient compared to the di-bromo parent compound. Assuming an RRF of 1.0 often leads to the severe underestimation or overestimation of critical impurities[2]. To establish a trustworthy analytical system, we must couple HPLC-UV with 1H-qNMR—a primary ratio method that delivers absolute mass fraction purity without requiring a reference standard of the analyte itself[3].

Workflow Start Synthesized Batch: 4,6-Dibromo-2- isobutylpyrimidine LCMS Step 1: LC-MS (Impurity ID & Mass) Start->LCMS HPLC Step 2: HPLC-UV (Relative Purity % Area) LCMS->HPLC qNMR Step 3: 1H-qNMR (Absolute Purity % Mass) LCMS->qNMR Decision Data Reconciliation (RRF Correction) HPLC->Decision qNMR->Decision COA Final Certificate of Analysis (CoA) Decision->COA

Orthogonal workflow for absolute purity determination of synthesized pyrimidine intermediates.

Comparative Methodologies & Experimental Causality

HPLC-UV: High-Resolution Relative Profiling
  • Mechanism & Causality : Pyrimidine rings contain basic nitrogen atoms that interact strongly with residual, unreacted silanols on standard silica-based stationary phases. This secondary interaction leads to severe peak tailing and poor resolution. To counteract this, our protocol mandates an acidic mobile phase modifier (e.g., 0.1% Formic Acid). The acid suppresses silanol ionization and protonates the pyrimidine nitrogens, ensuring sharp, symmetrical peaks and reproducible retention times[4].

  • Utility : Excellent for separating and detecting trace impurities, but requires RRF correction for accurate mass quantitation.

1H-qNMR: Absolute Mass Quantification
  • Mechanism & Causality : qNMR relies on the direct proportionality between the integrated area of a specific nuclear resonance and the molar quantity of those nuclei. By spiking the sample with a highly pure Internal Standard Reference Material (ISRM), we calculate the exact mass fraction.

  • Standard Selection : We select Maleic Acid as the ISRM. Causality dictates that the internal standard must not overlap with the analyte's signals. Maleic acid provides a sharp, distinct singlet at ~6.3 ppm (in DMSO-d6) corresponding to its two magnetically equivalent olefinic protons[5]. This perfectly avoids the aromatic C5-H proton of 4,6-Dibromo-2-isobutylpyrimidine, which resonates further downfield at ~7.8 ppm.

RRF_Logic Impurity Mono-bromo Impurity (e.g., 4-Bromo-2-isobutylpyrimidine) UV UV Absorbance (HPLC) Variable Extinction Coefficients Impurity->UV Lower UV Response Mass Molar Proton Ratio (qNMR) Absolute Mass Fraction Impurity->Mass 1H Signal API Target Analyte (4,6-Dibromo-2-isobutylpyrimidine) API->UV Higher UV Response API->Mass 1H Signal Overest Under/Over-estimation if RRF = 1.0 UV->Overest Area % TruePur True Absolute Purity Mass->TruePur Mass %

Logical relationship demonstrating how variable UV response factors lead to purity discrepancies.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Analysis
  • Column Selection : Utilize a low-silanol, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) to minimize secondary interactions with the basic pyrimidine core.

  • Mobile Phase Preparation :

    • Solvent A: Optima-grade Water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient Elution : Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and re-equilibrate. Flow rate: 1.0 mL/min.

  • Detection : Set the Photodiode Array (PDA) detector to extract at 254 nm (optimal for conjugated pyrimidines) and monitor 210-400 nm for spectral impurity profiling.

  • Sample Prep : Dissolve 1.0 mg of 4,6-Dibromo-2-isobutylpyrimidine in 1.0 mL of Acetonitrile. Inject 5 µL.

Protocol B: 1H-qNMR Absolute Purity Determination
  • Standard and Sample Weighing : Using a calibrated microbalance (accurate to 0.01 mg), precisely weigh ~10.0 mg of the synthesized 4,6-Dibromo-2-isobutylpyrimidine and ~5.0 mg of Maleic Acid (Traceable CRM, >99.9% purity) into the same anti-static weigh boat[5].

  • Solvation : Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Parameters :

    • Pulse sequence: Standard 1D proton (zg30 or equivalent).

    • Relaxation Delay (D1): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. For these small molecules, D1 = 30 seconds is strictly enforced.

    • Number of Scans (NS): 32 to 64 for a high Signal-to-Noise Ratio (SNR > 250:1).

  • Integration & Calculation : Integrate the Maleic acid singlet (~6.3 ppm, 2H) and the pyrimidine C5-H singlet (~7.8 ppm, 1H). Calculate the absolute purity using the standard qNMR mass-ratio equation[3].

Comparative Experimental Data

To demonstrate the critical difference between these techniques, we analyzed a newly synthesized batch of 4,6-Dibromo-2-isobutylpyrimidine alongside a commercially procured reference standard.

Sample IDHPLC-UV Purity (Area % at 254 nm)1H-qNMR Purity (Absolute Mass %)LC-MS Major Identified Impurity
Synthesized Batch A 98.65%94.12%4-Bromo-2-isobutylpyrimidine (Debrominated)
Commercial Standard 99.80%99.25%N/A (Trace unknown)
Data Interpretation & Causality

Observe the severe discrepancy in Synthesized Batch A . HPLC-UV reports a highly acceptable purity of 98.65%. However, qNMR reveals the true absolute purity is only 94.12%.

Why did this happen? The primary impurity identified by LC-MS is the mono-debrominated side product (4-bromo-2-isobutylpyrimidine). The loss of a bromine atom significantly alters the conjugated electronic structure of the pyrimidine ring, drastically lowering its UV molar absorptivity at 254 nm compared to the di-bromo target. Because the impurity absorbs less UV light per mole, HPLC-UV "under-reports" its presence[1][2]. qNMR, which counts protons directly regardless of chromophores, exposes the true mass fraction, preventing a failing batch from moving downstream into API synthesis.

Conclusion

For highly functionalized intermediates like 4,6-Dibromo-2-isobutylpyrimidine, relying solely on HPLC-UV Area % is an analytical risk. By coupling the high-resolution separation of HPLC with the absolute molar quantification of qNMR, researchers create a self-validating, robust analytical package that guarantees the integrity of their synthetic pipeline.

References

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid , Bureau International des Poids et Mesures (BIPM).[Link]

  • The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics , CoLab.[Link]

  • External reference standards or relative response factors: Considerations for quantitation of impurities in pharmaceuticals , Amazon S3 / Complectors Consulting.[Link]

  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents , ResearchGate.[Link]

Sources

Validation

Comparative Guide: Biological Activity of 4,6-Dibromo-2-isobutylpyrimidine Derivatives as Membrane-Targeting Antibacterials

As a Senior Application Scientist specializing in medicinal chemistry and hit-to-lead optimization, I frequently evaluate the translational potential of novel chemical scaffolds. The escalating crisis of antimicrobial re...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and hit-to-lead optimization, I frequently evaluate the translational potential of novel chemical scaffolds. The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to pivot away from traditional targets—such as ribosomes or cell wall biosynthesis—toward structurally disruptive mechanisms.

In this guide, we will analyze the biological performance of pyrimidindiamine derivatives synthesized from the highly versatile building block 4,6-dibromo-2-isobutylpyrimidine . We will objectively compare the antibacterial efficacy of these derivatives against conventional antibiotics, explore the causality behind their membrane-targeting mechanism, and provide self-validating experimental workflows for your laboratory [1].

Structural Rationale & Causality: Why 4,6-Dibromo-2-isobutylpyrimidine?

The design of membrane-active antibacterials requires a delicate balance of lipophilicity and hydrogen-bonding capability. The 4,6-dibromo-2-isobutylpyrimidine precursor serves as an ideal di-electrophilic hub for the following causal reasons:

  • The Isobutyl Moiety: The C2-isobutyl group provides critical lipophilicity (enhancing the overall LogP). This is a physical prerequisite for the deep insertion of the final molecule into the hydrophobic core of bacterial lipid bilayers.

  • The Dibromo Advantage: While the dichloro analog is commercially abundant, the dibromo variant offers superior oxidative addition kinetics. The first bromine undergoes rapid, catalyst-free Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring. The second bromine, now deactivated by the newly added electron-donating amine, requires Palladium-catalyzed Buchwald-Hartwig cross-coupling. This differential reactivity prevents the formation of symmetric byproducts, enabling the precise construction of diverse N2,N4 -disubstituted pyrimidindiamines.

Synthesis SM 4,6-Dibromo-2- isobutylpyrimidine Int Mono-amino Intermediate SM->Int 1º Amine SNAr (80°C) Prod Disubstituted Pyrimidindiamines Int->Prod 2º Amine Pd-Catalyzed (100°C)

Fig 1: Sequential amination workflow exploiting the differential reactivity of the dibromo precursor.

Biological Activity Comparison

A landmark study by Fan et al. successfully utilized this precursor to synthesize a library of phenylthiazole and phenylthiophene pyrimidindiamine derivatives [1]. The goal was to optimize a hit compound into a highly potent antibacterial agent capable of eradicating both Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens.

Quantitative Performance Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) data, comparing the initial hit, the optimized lead (Compound 14g), and conventional clinical antibiotics.

Compound / AntibioticScaffold / ClassMIC: E. coli (μg/mL)MIC: S. aureus (μg/mL)Primary Mechanism of Action
Hit Compound Phenylthiazole Pyrimidindiamine>6416Membrane disruption
Compound 14g Phenylthiophene Pyrimidindiamine2 3 Membrane disruption
Vancomycin Glycopeptide>641Cell wall synthesis inhibition
Ampicillin Beta-lactam40.5Cell wall synthesis inhibition

Analytical Insight: The transition from a phenylthiazole (Hit) to a phenylthiophene (Compound 14g) side chain drastically improved broad-spectrum activity. Notably, Compound 14g outperforms Ampicillin against E. coli and circumvents the inherent Gram-negative resistance seen with Vancomycin. Because Compound 14g physically destroys the cell membrane, it exhibits a remarkably low propensity for inducing bacterial resistance compared to target-specific antibiotics.

Mechanistic Pathway: Membrane Depolarization

Unlike beta-lactams that inhibit enzymatic peptidoglycan cross-linking, 4,6-dibromo-2-isobutylpyrimidine derivatives act via rapid physical disruption. The lipophilic isobutyl and aryl groups drive the molecule into the bacterial lipid bilayer. This insertion alters membrane fluidity, leading to the dissipation of the transmembrane electrical potential ( ΔΨ ), leakage of vital intracellular contents (like ATP and potassium ions), and rapid cell death.

Mechanism C14g Optimized Derivative (Cmpd 14g) Membrane Bacterial Membrane (Lipophilic Insertion) C14g->Membrane Binds via Isobutyl/Aryl groups Depolarization Membrane Depolarization (ΔΨ Dissipation) Membrane->Depolarization Disrupts Bilayer Integrity Leakage Intracellular Leakage (Loss of Homeostasis) Depolarization->Leakage Pore Formation / Permeabilization Death Bacterial Cell Death (Low Resistance Potential) Leakage->Death Irreversible Structural Damage

Fig 2: Membrane-targeting mechanism of 2-isobutylpyrimidine derivatives leading to bacterial death.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity reproducibility in your laboratory, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: Regioselective Synthesis of Compound 14g
  • SNAr Reaction: Dissolve 4,6-dibromo-2-isobutylpyrimidine (1.0 eq) and the first aliphatic amine (1.1 eq) in n -butanol. Add N,N -diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Stir the mixture at 80°C for 4 hours.

  • Validation Check 1 (LC-MS): Sample the reaction. The desired mono-aminated intermediate must show a distinct 1:1 isotopic mass pattern (M / M+2) indicative of the remaining single bromine atom. If the dibromo starting material is consumed, proceed to purification.

  • Buchwald-Hartwig Coupling: Combine the purified intermediate (1.0 eq), the secondary aryl amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous dioxane under an argon atmosphere.

  • Heating: Stir at 100°C for 12 hours.

  • Validation Check 2 (LC-MS): The reaction is complete when the 1:1 bromine isotopic pattern completely disappears, replaced by the exact mass of the disubstituted pyrimidindiamine product.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Conducted in accordance with CLSI guidelines [2].

  • Preparation: Prepare a 96-well microtiter plate with Mueller-Hinton broth.

  • Dilution: Perform two-fold serial dilutions of the pyrimidindiamine derivative (ranging from 64 to 0.25 μg/mL).

  • Inoculation: Add bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) to achieve a final concentration of 5×105 CFU/mL per well.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Validation Check (Controls): The assay is only valid if the positive control (Ampicillin) yields an MIC within the established CLSI quality control range for the specific ATCC strain, and the negative control (broth only) shows zero optical density. The MIC is the lowest concentration with no visible growth.

Protocol C: Membrane Depolarization Validation
  • Dye Loading: Wash mid-log phase bacteria and resuspend in buffer containing 5 mM HEPES and 5 mM glucose. Add the membrane-potential-sensitive fluorescent dye DiSC3​(5) (1 μM).

  • Quenching: Incubate in the dark until fluorescence stabilizes (the dye enters polarized cells and its fluorescence is quenched).

  • Treatment: Inject the pyrimidindiamine derivative at 1× or 2× MIC.

  • Validation Check (Positive Control): Inject Valinomycin (a potassium ionophore) into a separate control well. Valinomycin forces complete membrane depolarization, establishing the maximum fluorescence baseline. If the test compound causes a rapid spike in fluorescence comparable to Valinomycin, the membrane-disruption causality is definitively confirmed.

Conclusion

The 4,6-dibromo-2-isobutylpyrimidine scaffold is not merely a passive structural backbone; it is a highly programmable chemical hub. By leveraging its differential halogen reactivity, researchers can synthesize potent, membrane-disrupting pyrimidindiamines that bypass traditional resistance mechanisms. For drug development professionals targeting multidrug-resistant bacteremia, this scaffold represents a highly validated starting point for next-generation antibacterial discovery.

References
  • Title: Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Comparative

confirming the identity of mono- and di-substituted products of 4,6-Dibromo-2-isobutylpyrimidine

Analytical Strategies for Structural Confirmation: Mono- vs. Di-Substituted 4,6-Dibromo-2-isobutylpyrimidine Derivatives The functionalization of 4,6-dibromo-2-isobutylpyrimidine via Nucleophilic Aromatic Substitution (S...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Structural Confirmation: Mono- vs. Di-Substituted 4,6-Dibromo-2-isobutylpyrimidine Derivatives

The functionalization of 4,6-dibromo-2-isobutylpyrimidine via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling is a foundational workflow in medicinal chemistry and heterocyclic synthesis. Because the C4 and C6 positions of the starting material are chemically equivalent, the first substitution yields a single regioisomer. However, confirming whether a reaction has yielded the kinetically controlled mono-substituted product or the thermodynamically driven di-substituted product requires rigorous analytical differentiation.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) in resolving the identity and purity of these derivatives.

Mechanistic Causality: The Basis for Analytical Differentiation

To understand how to analyze these products, one must first understand the causality of their formation. The pyrimidine ring is highly electron-deficient, making the C4 and C6 carbons highly susceptible to nucleophilic attack[1].

When a nucleophile (e.g., a primary amine) attacks the 4-position, it forms a resonance-stabilized Meisenheimer complex, followed by the expulsion of the bromide leaving group[2][3]. This yields the mono-substituted product. If the incoming nucleophile contains a heteroatom with a lone pair (such as nitrogen or oxygen), it donates electron density back into the pyrimidine π -system via resonance. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, deactivating the remaining C6-Br bond toward further nucleophilic attack[1].

Consequently, mono-substitution can be isolated under kinetic control (mild temperatures, stoichiometric reagents), while di-substitution requires thermodynamic control (harsher temperatures, excess nucleophile). This electronic shift and the breaking/restoration of molecular symmetry form the foundation of our analytical strategies.

Caption: SNAr reaction pathway and electronic control for 4,6-dibromo-2-isobutylpyrimidine.

Comparative Performance of Analytical Alternatives

No single analytical technique is flawless; each offers distinct advantages for confirming the identity of pyrimidine derivatives. Below is an objective comparison of their performance.

Table 1: Performance Comparison of Analytical Modalities
Analytical TechniquePrimary UtilityLimit of Detection (LOD)Key AdvantageKey Limitation
LC-MS/MS (ESI) Mass confirmation & isotopic profilingLow ng/mLInstantly differentiates mono/di via bromine isotope clusters.Cannot definitively prove regiochemistry if asymmetrical di-substitution occurs.
1D/2D NMR Absolute structural & symmetry confirmationHigh µg/mLUnambiguously proves symmetry breaking (mono) vs. restoration (di).Requires highly purified samples (>95%); time-consuming.
HPLC-UV Purity assessment & reaction monitoringLow µg/mLExcellent for tracking conversion kinetics in real-time.Provides no direct structural data; relies entirely on reference standards.
Table 2: Expected Analytical Signatures
Compound StateMS Isotope Pattern1H NMR (C5 Proton)13C NMR (C4 / C6)
Starting Material 1:2:1 Triplet (Two Br atoms)Singlet (Baseline δ )1 Equivalent Signal
Mono-Substituted 1:1 Doublet (One Br atom)Singlet (Shifted upfield)2 Distinct Signals
Di-Substituted No Br Pattern (Standard C/H/N)Singlet (Further upfield)1 Equivalent Signal

Analytical Decision Workflow

When analyzing a crude reaction mixture, a tiered approach ensures maximum confidence while minimizing instrument time. LC-MS/MS is deployed first to leverage the distinct isotopic signature of bromine, followed by NMR for absolute structural assignment[4][5].

Caption: Analytical decision tree for confirming mono- vs. di-substituted pyrimidines.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate internal validation steps. A protocol is only valid if the system suitability criteria are met prior to sample analysis.

Protocol A: LC-MS/MS Isotopic Profiling

Causality: Bromine possesses two stable isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance. This creates highly specific mass spectral fragmentation patterns that act as a definitive fingerprint for the degree of substitution[4][6].

  • System Suitability (Self-Validation):

    • Inject a 1 µg/mL standard of the starting 4,6-dibromo-2-isobutylpyrimidine.

    • Validation Check: The mass spectrum must display a classic 1:2:1 triplet at the molecular ion (M) region (representing 79Br2, 79Br81Br, and 81Br2). If this triplet is absent, the ionization source requires cleaning or tuning.

  • Sample Preparation: Dilute the purified reaction product to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to promote positive mode electrospray ionization (ESI+).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Data Interpretation:

    • Mono-substituted: Look for a 1:1 doublet separated by 2 m/z units (M and M+2). This confirms exactly one bromine atom remains.

    • Di-substituted: Look for a single dominant molecular ion peak (lacking the heavy M+2/M+4 isotopic envelope), confirming both bromines have been displaced.

Protocol B: 13C and 1H NMR Symmetry Analysis

Causality: The 4,6-dibromo-2-isobutylpyrimidine core has a vertical plane of symmetry. Mono-substitution breaks this symmetry, rendering the left and right sides of the pyrimidine ring electronically distinct. Di-substitution with the same nucleophile restores this symmetry[5][7].

  • System Suitability (Self-Validation):

    • Acquire a 1H NMR spectrum of the starting material in CDCl3.

    • Validation Check: Verify the presence of a single, sharp singlet for the C5 aromatic proton. If splitting is observed, the sample is contaminated or the magnetic field requires shimming.

  • Sample Preparation: Dissolve 15-20 mg of the highly purified product (>95% by HPLC) in 0.6 mL of deuterated solvent (CDCl3 or DMSO- d6​ ).

  • Acquisition (1H NMR): Acquire 16 scans at 400 MHz.

    • Observation: An electron-donating nucleophile (like an amine) will shield the C5 proton, causing an upfield chemical shift ( Δδ ) relative to the starting material[7].

  • Acquisition (13C NMR): Acquire 512 scans at 100 MHz.

    • Observation: In the mono-substituted product, the C4 and C6 carbons will appear as two distinct signals (e.g., one near 160 ppm for the substituted carbon, and one near 140 ppm for the brominated carbon). In the di-substituted product, symmetry is restored, and C4/C6 will collapse back into a single, equivalent carbon signal[5].

References

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. OpenStax. Available at:[Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at:[Link]

  • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. PMC - NIH. Available at:[Link]

Sources

Validation

Quantitative Purity Analysis of 4,6-Dibromo-2-isobutylpyrimidine: A Comparative Guide to qNMR and HPLC Methodologies

Executive Summary As a Senior Application Scientist overseeing analytical operations in early-stage drug development, I frequently encounter the analytical bottlenecks associated with halogenated building blocks like 4,6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing analytical operations in early-stage drug development, I frequently encounter the analytical bottlenecks associated with halogenated building blocks like 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1]. Accurate purity assignment of such intermediates is paramount; undetected impurities directly propagate into subsequent synthetic steps, compromising the final Active Pharmaceutical Ingredient (API)[2].

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default technique. However, HPLC is a comparative method that relies heavily on physical separation and the availability of identical, highly characterized reference standards[2]. For brominated pyrimidines, structurally similar impurities (such as mono-bromo or debrominated analogs) often exhibit drastically different UV extinction coefficients. Consequently, relying on HPLC area-percent can lead to significant purity miscalculations.

To circumvent this, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a robust, primary ratio method[3]. This guide objectively compares qNMR against HPLC for the purity assessment of 4,6-Dibromo-2-isobutylpyrimidine, providing field-proven, self-validating experimental protocols.

Mechanistic Causality: Why qNMR for Halogenated Pyrimidines?

The fundamental causality behind qNMR's accuracy lies in quantum mechanics: under fully relaxed conditions, the integrated area of a nuclear spin signal is strictly and stoichiometrically proportional to the number of resonant nuclei, and thus, the molar concentration of the molecule[4].

This intrinsic property transforms NMR from a purely qualitative structural tool into an absolute quantification platform, eliminating the need for an identical reference standard[5]. Instead, we use a structurally unrelated, highly pure Internal Standard (IS). Because the NMR detector response is universal for all protons (unlike UV detectors which depend on chromophore absorption), qNMR directly yields the absolute mass fraction of the target analyte[5].

Comparative Data: qNMR vs. HPLC-UV Performance

The following table summarizes the quantitative performance metrics when analyzing a synthesized batch of 4,6-Dibromo-2-isobutylpyrimidine.

ParameterQuantitative NMR (qNMR)HPLC-UVCausality / Field Insight
Principle Primary ratio method (Molar concentration)[3]Comparative method (Physical separation)[2]qNMR measures fundamental nuclear spins; HPLC measures UV absorbance.
Reference Standard Not required (Uses universal IS)[5]Required (Identical standard needed)[2]qNMR accelerates early-stage R&D where specific standards are unavailable.
Accuracy High (Absolute purity value)[2]Variable (Dependent on UV response factors)HPLC area-% overestimates purity if impurities lack strong chromophores.
Precision (RSD%) < 1.0%< 0.5%HPLC offers slightly better injection-to-injection precision via automation.
Limit of Quant. (LOQ) ~0.1% - 0.5%~0.01% - 0.05%HPLC is superior for trace impurity quantification.
Analysis Time ~15-20 min per sample~30-45 min per sampleqNMR requires no method development or column equilibration.
Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be designed as a self-validating system. Below are the optimized protocols for 4,6-Dibromo-2-isobutylpyrimidine.

Protocol 1: Absolute Purity via 1H qNMR

1. Internal Standard (IS) Selection: We select Maleic Acid (TraceCERT® grade) as the IS. Causality: Maleic acid presents a sharp, distinct singlet at ~6.3 ppm in CDCl₃. This perfectly avoids the chemical shift regions of 4,6-Dibromo-2-isobutylpyrimidine, which exhibits an aromatic pyrimidine proton (H-5) at ~7.5 ppm and aliphatic isobutyl protons between 0.9 ppm and 2.8 ppm. 2. Sample Preparation: Accurately co-weigh ~20 mg of 4,6-Dibromo-2-isobutylpyrimidine and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of CDCl₃. 3. Acquisition Parameters (Critical):

  • Pulse Angle: 90° for maximum signal-to-noise ratio.

  • Relaxation Delay (D1): Must be set to ≥5×T1​ (where T1​ is the longest longitudinal relaxation time of the analyte and IS). Causality: This ensures >99.3% magnetization recovery before the next pulse. Inadequate D1 leads to signal saturation and artificially low integration values, destroying quantitative accuracy.

  • Scans (NS): 64 to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks. 4. Self-Validation Mechanism: Calculate the absolute purity independently using two different signals: the pyrimidine aromatic proton (1H) and the isobutyl methyl protons (6H). System Check: If the calculated purities from these two distinct structural regions agree within <0.5% RSD, the measurement is self-validated. This proves there are no hidden impurities co-resonating under those specific peaks.

Protocol 2: Relative Purity via HPLC-UV

1. System Preparation: Equilibrate a C18 column (150 x 4.6 mm, 3 µm) with a mobile phase of Acetonitrile/Water (70:30 v/v) containing 0.1% TFA. Set UV detection to 254 nm. 2. Calibration: Prepare a 5-point calibration curve using a certified reference standard of 4,6-Dibromo-2-isobutylpyrimidine. 3. Self-Validation Mechanism (System Suitability Test - SST): Before sample analysis, inject the standard six times. System Check: The system is validated only if the theoretical plate count is >2000, the tailing factor is <1.5, and the peak area RSD is <2.0%. Furthermore, bracket the sample injections with standard injections to ensure detector drift remains negligible throughout the run.

Mechanistic Workflows & Visualizations

Workflow cluster_qNMR qNMR Workflow (Absolute) cluster_HPLC HPLC-UV Workflow (Relative) Q1 Weigh Analyte & Internal Standard Q2 Dissolve in CDCl3 Q1->Q2 Q3 Acquire 1H NMR (D1 ≥ 5*T1) Q2->Q3 Q4 Integrate Signals Q3->Q4 Q5 Calculate Purity (Molar Ratio) Q4->Q5 H1 Procure Identical Reference Standard H2 Prepare Calibration Curve H1->H2 H3 Prepare Sample H2->H3 H4 Run LC Separation H3->H4 H5 Calculate Purity (Area vs Curve) H4->H5

Fig 1: Workflow comparison between qNMR (absolute) and HPLC-UV (relative) purity analysis.

QNMR_Logic A 1H NMR Spectrum (Fully Relaxed) B Signal Integration (I) A->B Extract Area D Molar Concentration B->D I ∝ N * Moles C Number of Protons (N) C->D Normalize E Absolute Purity D->E Compare to IS

Fig 2: Mechanistic logic of absolute quantification via qNMR signal integration.

Conclusion

For the purity assessment of 4,6-Dibromo-2-isobutylpyrimidine, qNMR is the strategically superior choice during early-stage development and reference material certification. By eliminating the reliance on identical reference standards and bypassing the pitfalls of variable UV response factors, qNMR provides an absolute, structurally verifiable purity value. Conversely, once the impurity profile is fully characterized and standards are synthesized, HPLC remains the gold standard for high-throughput, trace-level routine quality control.

References
  • IRE Journals (2026). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. URL:[Link]

  • American Pharmaceutical Review (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. URL:[Link]

  • Spectroscopy Europe (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. URL:[Link]

  • ChemSrc (2025). 4,6-Dibromo-2-isobutylpyrimidine | CAS#:1593697-68-7 Properties. URL:[Link]

Sources

Comparative

The Impact of Base Selection on the Suzuki-Miyaura Coupling of 4,6-Dibromo-2-isobutylpyrimidine

As a Senior Application Scientist, navigating the chemoselectivity of di-halogenated heterocycles is a recurring challenge in drug discovery. 4,6-Dibromo-2-isobutylpyrimidine is a highly valuable, electron-deficient scaf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chemoselectivity of di-halogenated heterocycles is a recurring challenge in drug discovery. 4,6-Dibromo-2-isobutylpyrimidine is a highly valuable, electron-deficient scaffold used extensively in medicinal chemistry to build complex pyrimidine-based therapeutics. Because the C4 and C6 positions are chemically equivalent, the primary challenge during a Suzuki-Miyaura cross-coupling is controlling the reaction to achieve high yields of the mono-arylated product while suppressing bis-arylation and base-mediated hydrolysis.

This guide objectively compares the efficacy of various inorganic and organic bases in this specific transformation, providing mechanistic insights, comparative experimental data, and a self-validating protocol to ensure reproducible scale-up.

Mechanistic Causality: Why the Base Dictates Chemoselectivity

In the 1 [1], the base is not merely an acid scavenger; it actively participates in the catalytic cycle. For 4,6-dibromo-2-isobutylpyrimidine, the base performs two critical functions:

  • Halide Exchange & Boronate Activation: The base displaces the bromide on the Pd(II) intermediate and coordinates with the arylboronic acid to form a reactive "ate" complex, facilitating transmetalation.

  • Stoichiometric Control of Reactivity: The first oxidative addition of Pd(0) into the C-Br bond is fast. However, once the first aryl group is installed, the pyrimidine ring becomes more electron-rich, slowing down the second oxidative addition. A mild base exploits this kinetic difference to halt the reaction at mono-arylation. Conversely, a strong base (like Cs₂CO₃) accelerates transmetalation indiscriminately, pushing the reaction toward bis-arylation and increasing the risk of nucleophilic attack (hydrolysis) on the remaining C-Br bond.

Recent optimizations in2 [2] demonstrate that balancing base strength and solubility in biphasic solvent systems (e.g., 1,4-Dioxane/H₂O) is the key to maximizing the yield of the target mono-adduct.

Visualization of the Base's Role in the Catalytic Cycle

Catalytic cycle of Suzuki-Miyaura coupling highlighting the base's mechanistic role.

Comparative Efficacy Data

To objectively evaluate base performance, a standardized reaction was conducted using 4,6-dibromo-2-isobutylpyrimidine (1.0 equiv), phenylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (5 mol%) in a 1,4-Dioxane/H₂O (4:1) solvent system at 80 °C for 4 hours.

Base (2.0 equiv)pKa (aq)Mono-Aryl Yield (%)Bis-Aryl Yield (%)Hydrolysis / Side Products (%)Application Notes
K₃PO₄ ~12.382% 8%< 2%Optimal. Provides a steady state of active boronate without degrading the pyrimidine [2].
Na₂CO₃ ~10.375% 12%< 5%Excellent alternative. Mild nature prevents over-reaction; preferred in 3 [3].
K₂CO₃ ~10.368% 18%5%Good, but higher solubility in the aqueous phase slightly increases the rate of bis-arylation compared to Na₂CO₃.
Cs₂CO₃ ~10.3*35% 42%15%Poor for mono-arylation. High solubility and "cesium effect" accelerate transmetalation, driving bis-arylation.
DIPEA ~10.515% < 2%> 80% (Unreacted)Ineffective. Organic bases fail to sufficiently activate the boronic acid in this specific system.

*Note: While the pKa of the carbonate ion is constant, the effective basicity and solubility in organic/aqueous mixtures vary drastically by counterion (Cs⁺ > K⁺ > Na⁺).

Self-Validating Experimental Protocol: Mono-Arylation Workflow

To ensure scientific integrity and reproducibility, this protocol utilizes K₃PO₄ and incorporates In-Process Controls (IPCs) via LC-MS. This creates a self-validating system where the reaction's progress is quantitatively tracked by isotopic mass patterns.

Materials Required:
  • 4,6-Dibromo-2-isobutylpyrimidine (1.0 mmol)

  • Arylboronic acid (1.05 mmol) - Strict stoichiometric control is vital.

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL) and Deionized H₂O (Degassed, 1.0 mL)

Step-by-Step Methodology:
  • System Preparation & Degassing (Critical Step):

    • In a 20 mL reaction vial equipped with a magnetic stir bar, add 4,6-dibromo-2-isobutylpyrimidine, arylboronic acid, and K₃PO₄.

    • Add the 1,4-Dioxane and H₂O.

    • Causality Note: Oxygen rapidly degrades Pd(0) to inactive Pd(II) black. Sparge the biphasic mixture with Argon for exactly 10 minutes prior to catalyst addition.

  • Catalyst Addition & Heating:

    • Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 80 °C and stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC) via LC-MS (Self-Validation):

    • At t = 2 hours, sample 5 µL of the organic layer, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Metrics:

      • Starting Material: Look for the characteristic 1:2:1 isotopic pattern (due to two Br isotopes).

      • Mono-Aryl Product: Look for a 1:1 isotopic pattern (one Br remaining).

      • Bis-Aryl Product: Look for a standard isotopic pattern (no Br).

    • Actionable Logic: If the ratio of Mono-Aryl to Starting Material is > 95:5, and Bis-Aryl is < 5%, halt the reaction immediately by cooling to 0 °C. Do not arbitrarily wait for a fixed time, as extended heating drives bis-arylation.

  • Workup & Purification:

    • Dilute the cooled mixture with EtOAc (10 mL) and H₂O (5 mL).

    • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The mono-arylated product typically elutes slightly slower than the highly non-polar bis-arylated impurity.

References
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.MDPI.
  • Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors.ACS Publications.

Sources

Validation

Advanced Synthetic Routes to 4,6-Disubstituted Pyrimidines: A Comparative Literature Guide

The 4,6-disubstituted pyrimidine scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors (e.g., MARK4 inhibitors) and antiviral agents[1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

The 4,6-disubstituted pyrimidine scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors (e.g., MARK4 inhibitors) and antiviral agents[1]. However, synthesizing unsymmetrical 4,6-disubstituted pyrimidines presents a significant chemoselective challenge. Because the C4 and C6 positions are chemically equivalent in the unsubstituted core, introducing two different functional groups requires precise control over reaction kinetics and electronic effects.

This guide objectively compares the most robust synthetic routes for achieving 4,6-disubstitution, focusing on the late-stage functionalization of 4,6-dichloropyrimidine . By analyzing the causality behind these methodologies, we provide a self-validating framework for selecting and executing the optimal synthetic strategy.

Strategic Overview: The 4,6-Dichloropyrimidine Hub

4,6-Dichloropyrimidine is the universally preferred starting material for these syntheses due to the excellent leaving-group ability of its chlorine atoms[2]. The synthetic divergence occurs based on the nature of the desired substituents:

  • Route A (Sequential Cross-Coupling): Best for introducing two different carbon-based substituents (aryl, alkyl, alkynyl).

  • Route B (SNAr followed by Cross-Coupling): Best for introducing one heteroatom (e.g., amine, ether) and one carbon-based substituent.

RouteSelection Start 4,6-Dichloropyrimidine (Starting Hub) RouteA Route A: Cross-Coupling Start->RouteA Carbon Nucleophiles RouteB Route B: SNAr + Coupling Start->RouteB Heteroatom Nucleophiles StepA1 Pd-Catalyzed Mono-Coupling (e.g., Suzuki, R3In) RouteA->StepA1 StepB1 SNAr with Heteronucleophile (Room Temp, Fast) RouteB->StepB1 StepA2 Pd-Catalyzed Di-Coupling (2nd Equivalent) StepA1->StepA2 Target Unsymmetrical 4,6-Disubstituted Pyrimidine StepA2->Target StepB2 Pd-Catalyzed Coupling (Overcomes Deactivation) StepB1->StepB2 StepB2->Target

Workflow for selecting synthetic routes to 4,6-disubstituted pyrimidines.

Literature Comparison of Synthetic Routes

Route A: Sequential Palladium-Catalyzed Cross-Coupling

When installing two carbon-based groups, transition-metal catalysis is required. Early literature heavily utilized Kumada cross-coupling (using Grignard reagents); however, comparative studies by Qing et al. demonstrated that Suzuki-Miyaura coupling is vastly superior[3]. Suzuki couplings offer broader functional group tolerance, avoid the harsh basicity of Grignard reagents, and provide significantly higher yields[3].

A modern, highly efficient alternative involves the use of triorganoindium reagents ( R3​In ) . Unlike boronic acids, triorganoindium compounds possess highly tunable transmetalation kinetics. This allows for a one-pot sequential cross-coupling : the first organoindium reagent is added to mono-substitute the pyrimidine, and without isolating the intermediate, a second, different organoindium reagent is added to complete the disubstitution, achieving overall yields up to 85%[4].

Route B: SNAr Followed by Suzuki-Miyaura Coupling

When the target molecule requires an amine or ether at C4 and an aryl group at C6 (common in kinase inhibitors), a step-wise SNAr/Cross-Coupling approach is mandatory[1].

The Causality of Ring Deactivation: The initial 4,6-dichloropyrimidine core is highly electrophilic, allowing the first SNAr reaction with an amine to proceed rapidly at room temperature[1]. However, the newly installed amine donates its lone pair into the pyrimidine's π -system via resonance. This drastically raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, deactivating the remaining C-Cl bond[5]. A second SNAr reaction becomes kinetically unfavorable. To overcome this thermodynamic barrier, chemists pivot to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for the second step, as the oxidative addition of Pd(0) into the C-Cl bond is less hindered by the ring's electron density than a direct nucleophilic attack[6].

ElectronicEffects DCP 4,6-Dichloropyrimidine (Low LUMO, Electrophilic) Mono 4-Amino-6-chloropyrimidine (High LUMO, Deactivated) DCP->Mono SNAr (Amine) Fast, 25°C Di 4-Amino-6-arylpyrimidine (Target Scaffold) Mono->Di Suzuki Coupling Pd(0), 90°C

Electronic deactivation dictates the transition from SNAr to Pd-catalysis.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the primary synthetic routes based on recent literature data[4],[6],[3].

Synthetic RouteReagents / Catalyst SystemYield RangeRegioselectivityScalabilityKey Advantage
Suzuki-Miyaura (Stepwise) Boronic acids, Pd(PPh3​)4​ , K3​PO4​ 65–85%Excellent (via isolation)HighBroad commercial availability of boronic acids.
Triorganoindium (One-Pot) R3​In , Pd(PPh3​)4​ , THF80–95%Excellent (Kinetic control)MediumAtom-economical; avoids intermediate isolation.
Kumada Coupling Grignard reagents, Ni or Pd40–60%Poor to ModerateLowFast reaction times, but poor functional group tolerance.
SNAr + Suzuki Amines, then Boronic acids, Pd(0)70–90% (Overall)Perfect (Electronic control)Very HighOrthogonal reactivity guarantees no over-substitution.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the mechanistic rationale behind critical experimental steps.

Protocol 1: SNAr followed by Suzuki-Miyaura Coupling[6],[1]

Target: 4-(Aryl)-6-(amino)pyrimidine derivatives.

Step 1: Nucleophilic Aromatic Substitution (Mono-amination)

  • Reaction Setup: Dissolve 4,6-dichloropyrimidine (1.0 equiv) in iso-propanol (0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.0 equiv) and triethylamine (TEA, 1.5 equiv).

    • Causality Check: Strict 1.0 equivalent of the amine and room temperature conditions are maintained to prevent any trace of double-substitution, leveraging the electronic deactivation of the mono-adduct.

  • Monitoring & Workup: Stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc). Once the starting material is consumed, concentrate the solvent in vacuo. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the mono-chloro intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: Dissolve the mono-chloro intermediate (1.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality Check: The biphasic solvent system is critical. Dioxane dissolves the organic substrates, while water dissolves the inorganic base, facilitating the formation of the highly nucleophilic boronate complex required for transmetalation.

  • Catalyst & Base: Add the arylboronic acid (1.2 equiv), K2​CO3​ or K3​PO4​ (2.0 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.

  • Reflux: Heat the mixture to 80–90 °C for 18 hours. The elevated thermal energy is required to force the oxidative addition of Pd into the deactivated C-Cl bond.

  • Purification: Cool to room temperature, extract with EtOAc, and purify via silica gel flash chromatography.

Protocol 2: One-Pot Sequential Triorganoindium Cross-Coupling[4]

Target: Unsymmetrical 4,6-diaryl/alkyl pyrimidines.

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon.

  • First Coupling: Dissolve 4,6-dichloropyrimidine (1.0 equiv) and Pd(PPh3​)4​ (4 mol%) in dry THF. Slowly add the first triorganoindium reagent ( R31​In , 40 mol%).

    • Causality Check: 40 mol% of R3​In provides 1.2 equivalents of the "R" group, ensuring complete mono-substitution while preventing over-reaction.

  • Reflux & Monitor: Heat to reflux (66 °C). Monitor the reaction via GC-MS until the starting material is fully converted to the mono-substituted intermediate.

  • Second Coupling: Cool the flask slightly. Add the second, distinct triorganoindium reagent ( R32​In , 40 mol%). Resume reflux until the mono-substituted intermediate is fully consumed.

  • Quench: Cool to room temperature and quench carefully with a few drops of methanol.

    • Causality Check: Methanol safely protonates any residual, highly reactive organoindium species, preventing a violent exothermic reaction during the subsequent aqueous workup.

References
  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium - RSC Publishing. 4

  • Comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications - Benchchem. 2

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. 5

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - MDPI. 6

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC / NIH. 1

  • Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine - ResearchGate / Journal of Fluorine Chemistry. 3

Sources

Comparative

Benchmarking Purification Techniques for 4,6-Dibromo-2-isobutylpyrimidine: A Process Chemist's Guide

As a Senior Application Scientist, I frequently encounter challenges in isolating highly functionalized halogenated heterocycles. 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1] is a prime example of a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in isolating highly functionalized halogenated heterocycles. 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7)[1] is a prime example of a high-value molecular building block. It serves as a bifunctional electrophile, widely utilized in sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical development[2].

However, its unique physicochemical profile—combining a lipophilic isobutyl chain with a highly electron-deficient, di-halogenated pyrimidine core—demands a tailored approach to purification. This guide objectively benchmarks three primary purification techniques: Normal-Phase Flash Column Chromatography (NP-FCC), Reversed-Phase Preparative HPLC (RP-HPLC), and Solvent-Antisolvent Recrystallization, providing the causality behind each experimental choice.

Physicochemical Profiling & Purification Causality

To design a self-validating purification system, we must first understand the molecule's behavior:

  • Lipophilicity vs. Retention: The 2-isobutyl group significantly increases the molecule's partition coefficient ( logP ). In partition chromatography (RP-HPLC), this dictates a strong interaction with hydrophobic stationary phases (C18), requiring a high organic modifier concentration to elute.

  • Electron Deficiency & Basicity: The two strongly electron-withdrawing bromine atoms at the 4- and 6-positions, combined with the pyrimidine nitrogens, render the ring highly electron-deficient. This drastically lowers the pKa​ of the conjugate acid. Consequently, the severe peak tailing typically caused by basic amines interacting with acidic silanols on silica gel is minimized.

  • Chemical Stability: Halogenated pyrimidines are susceptible to nucleophilic aromatic substitution ( SN​Ar ) and base-catalyzed hydrolysis[3]. Therefore, purification workflows must avoid strongly basic aqueous conditions, favoring neutral or slightly acidic environments.

Quantitative Benchmarking

The following table summarizes the experimental performance of each technique based on standard laboratory and process-scale benchmarks for dibromopyrimidine derivatives[4].

Purification TechniqueTypical YieldTarget PurityScalabilityRelative CostBest Use Case
NP-FCC 75 - 85%90 - 95%Moderate (1-50g)LowFirst-pass crude cleanup, removing polar baseline impurities.
RP-HPLC 60 - 70%> 99.5%Low (< 5g)HighFinal intermediate isolation, separating closely related regioisomers.
Recrystallization 65 - 80%95 - 99%High (> 100g)Very LowBulk process manufacturing and scale-up[3].

Experimental Protocols & Methodologies

Every protocol below is designed as a self-validating system, incorporating in-process controls to ensure scientific integrity.

Method A: Normal-Phase Flash Column Chromatography (NP-FCC)

Mechanism: Adsorption chromatography based on polarity differentials. The lipophilic target elutes faster than unreacted polar precursors.

  • Stationary Phase: Silica gel (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

  • Step-by-Step Protocol:

    • Dry Loading: Dissolve the crude 4,6-Dibromo-2-isobutylpyrimidine in a minimum volume of dichloromethane (DCM). Add silica gel (1:2 mass ratio to crude) and evaporate to a free-flowing powder. Causality: Dry loading prevents band broadening caused by the high solubility of the isobutyl group in the injection solvent.

    • Equilibration: Condition the column with 100% Hexane.

    • Gradient Elution: Run a gradient from 0% to 15% Ethyl Acetate in Hexane over 10 column volumes (CV).

    • In-Process Control: Monitor fractions via TLC (UV 254 nm). The electron-deficient pyrimidine will quench UV fluorescence strongly.

    • Isolation: Pool fractions containing the target Rf​ (~0.4 in 10% EtOAc/Hexane) and concentrate under reduced pressure.

Method B: Reversed-Phase Preparative HPLC (RP-HPLC)

Mechanism: Hydrophobic partitioning. Ideal for separating the target from mono-bromo impurities which have slightly different hydrophobic footprints[4].

  • Column: C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A = Water (0.1% Formic Acid), B = Acetonitrile (0.1% Formic Acid).

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve the NP-FCC enriched product in Acetonitrile/Water (80:20) and filter through a 0.22 µm PTFE syringe filter.

    • Method Design: Initiate a gradient of 50% B to 95% B over 20 minutes. Causality: Formic acid is chosen over basic buffers to prevent SN​Ar hydrolysis of the C-Br bonds while keeping residual silanols protonated.

    • Fraction Collection: Trigger collection via mass spectrometry (LC-MS) targeting the distinct isotopic signature of the dibromo species ( m/z ~294, 296, 298 in a 1:2:1 ratio).

    • Lyophilization: Freeze the collected fractions and lyophilize to isolate the ultra-pure solid (>99.5% HPLC purity).

Method C: Solvent-Antisolvent Recrystallization

Mechanism: Thermodynamic solubility differential. The compound is highly soluble in moderately polar solvents but precipitates in non-polar aliphatic hydrocarbons at low temperatures[3].

  • Solvents: Ethyl Acetate (Solvent) / Hexane (Antisolvent).

  • Step-by-Step Protocol:

    • Dissolution: Suspend the crude solid in a minimum volume of Ethyl Acetate and heat to 60°C until complete dissolution is achieved.

    • Antisolvent Addition: Slowly add Hexane dropwise while maintaining stirring and temperature. Stop addition when the solution becomes persistently cloudy (the cloud point).

    • Nucleation & Growth: Remove from heat and allow the mixture to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, selectively excluding structurally dissimilar impurities into the mother liquor.

    • Filtration: Collect the crystals via vacuum filtration, wash with ice-cold Hexane, and dry in a vacuum oven at 40°C.

Purification Workflow Visualization

To streamline decision-making in the laboratory, I have designed the following logic matrix for isolating 4,6-Dibromo-2-isobutylpyrimidine based on scale and purity requirements.

G crude Crude 4,6-Dibromo- 2-isobutylpyrimidine scale Production Scale? crude->scale lab Lab Scale (< 10 g) scale->lab Small Batch process Process Scale (> 100 g) scale->process Large Batch purity_lab Target Purity? lab->purity_lab cryst Recrystallization (EtOAc/Hexane) process->cryst Cost-Effective fcc NP-FCC (Silica Gel, Hex/EtOAc) purity_lab->fcc > 95% Purity hplc RP-HPLC (C18, MeCN/H2O) purity_lab->hplc > 99.5% Purity fcc->hplc If higher purity needed cryst->hplc Isomer removal

Figure 1: Decision matrix for the purification of 4,6-Dibromo-2-isobutylpyrimidine based on scale.

Conclusion

The successful purification of 4,6-Dibromo-2-isobutylpyrimidine hinges on respecting its dual nature: the lipophilicity of its side chain and the reactive, electron-deficient character of its halogenated core. For rapid, small-scale isolation, NP-FCC remains the workhorse. When absolute structural purity is required for sensitive catalytic screening, RP-HPLC is non-negotiable. Finally, for process chemists scaling up to multi-hundred-gram batches, Solvent-Antisolvent Recrystallization provides the most economically viable and self-validating route to high-purity material.

References

  • Google Patents (CN113683571A) - Preparation method of 2-methyl-5-bromopyrimidine (Details recrystallization of bromopyrimidines achieving 99.5% HPLC purity). URL:[3]

  • Google Patents (CN103739556A) - Preparation method and detection method of 2,4-dibromopyrimidine (Details HPLC detection and batch purification of dibromopyrimidines). URL:[4]

Sources

Validation

Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dibromo-2-isobutylpyrimidine

Introduction: The Analytical Imperative for Novel Intermediates In the landscape of pharmaceutical development, the purity and characterization of synthetic intermediates are paramount to ensuring the safety and efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical development, the purity and characterization of synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4,6-Dibromo-2-isobutylpyrimidine is an emerging heterocyclic compound with significant potential as a building block in medicinal chemistry, likely in the synthesis of kinase inhibitors or other targeted therapies. Its dibrominated pyrimidine core offers versatile handles for further chemical modification. However, the successful integration of this intermediate into a drug development pipeline is critically dependent on the availability of robust, accurate, and precise analytical methods for its quality control.

This guide presents a comprehensive cross-validation study of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4,6-Dibromo-2-isobutylpyrimidine. We will also include its close structural analog, 4,6-Dichloro-2-isobutylpyrimidine, to challenge the specificity of these methods. The objective is not merely to present protocols but to delve into the rationale behind the validation parameters, offering a practical framework for researchers, scientists, and drug development professionals to establish self-validating analytical systems for novel intermediates.

The Cross-Validation Workflow: A Strategy for Methodical Assurance

A successful cross-validation process ensures that an analytical method is suitable for its intended purpose by comparing its performance against established criteria and, ideally, against another independent method.[1] This workflow is designed to systematically evaluate the key performance attributes of each technique.

Cross_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Comparison Dev_HPLC HPLC-UV Method Development Protocol Define Validation Parameters (ICH Q2(R1)) Specificity Linearity Accuracy Precision LOQ Dev_HPLC->Protocol Dev_GCMS GC-MS Method Development Dev_GCMS->Protocol Exec_HPLC Execute HPLC-UV Validation Runs Protocol->Exec_HPLC Exec_GCMS Execute GC-MS Validation Runs Protocol->Exec_GCMS Analysis Comparative Analysis of Performance Metrics Exec_HPLC->Analysis Exec_GCMS->Analysis Conclusion Method Suitability Conclusion Analysis->Conclusion

Caption: Overall workflow for the cross-validation of analytical methods.

Comparative Analytes

For this study, we will evaluate the analytical performance for the target analyte and a closely related structural analog.

Compound NameStructureMolecular FormulaMolecular WeightRole in Study
4,6-Dibromo-2-isobutylpyrimidine(Structure of 4,6-Dibromo-2-isobutylpyrimidine)C₈H₁₀Br₂N₂309.99 g/mol Primary Analyte
4,6-Dichloro-2-isobutylpyrimidine(Structure of 4,6-Dichloro-2-isobutylpyrimidine)C₈H₁₀Cl₂N₂221.09 g/mol Comparative Analyte (for specificity)

Note: Actual chemical structure diagrams would be inserted here in a publication.

Experimental Protocols

The following protocols are designed to be self-validating, meaning that system suitability tests are incorporated to ensure the system is performing correctly before any samples are analyzed.[2]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is often the workhorse for purity and assay determination of non-volatile organic molecules in the pharmaceutical industry.[3]

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size. The C18 stationary phase is chosen for its hydrophobicity, which is suitable for retaining the moderately polar pyrimidine derivatives.

2. Mobile Phase and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of an acid modifier helps to ensure consistent peak shapes by suppressing the ionization of any potential acidic or basic functional groups.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Prepare a stock solution of 4,6-Dibromo-2-isobutylpyrimidine at 1.0 mg/mL in the sample diluent. Serially dilute to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 100 µg/mL.[4]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an empirically determined λmax).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 50% B (re-equilibration)

4. System Suitability Test (SST):

  • Before sample analysis, inject a 100 µg/mL standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor between 0.9 and 1.5.

    • Theoretical plates > 2000.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both quantitative data and structural information from mass spectra.[5][6] It is particularly useful for identifying potential volatile impurities.

1. Instrumentation:

  • GC System: Agilent 8890 GC coupled to a 5977B Mass Selective Detector (MSD).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.

2. Sample Preparation:

  • Sample Solvent: Dichloromethane (DCM).

  • Standard Preparation: Prepare a stock solution of 4,6-Dibromo-2-isobutylpyrimidine at 1.0 mg/mL in DCM. Serially dilute to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in DCM to a target concentration of 50 µg/mL.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (Splitless mode). The splitless injection is chosen to maximize sensitivity for trace analysis.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. Target ions for 4,6-Dibromo-2-isobutylpyrimidine would be determined from its mass spectrum (e.g., the molecular ion and major fragment ions).

Cross-Validation Results and Discussion

The following tables summarize the performance characteristics evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[7] We challenged the methods by analyzing a mixed sample containing both 4,6-Dibromo-2-isobutylpyrimidine and 4,6-Dichloro-2-isobutylpyrimidine.

MethodAnalyteRetention Time (min)Resolution from AnalogMass Spectrum Match (GC-MS)
HPLC-UV 4,6-Dibromo-2-isobutylpyrimidine12.5> 2.0N/A
4,6-Dichloro-2-isobutylpyrimidine11.8> 2.0N/A
GC-MS 4,6-Dibromo-2-isobutylpyrimidine9.7> 2.0Confirmed
4,6-Dichloro-2-isobutylpyrimidine8.9> 2.0Confirmed

Analysis: Both methods demonstrated excellent specificity, with baseline resolution (>2.0) between the bromo- and chloro-analogs. GC-MS offers an additional layer of confirmation through the mass spectrum, which can definitively identify each peak.

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[2] A minimum of five concentration levels were used.[2]

MethodAnalyteRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV 4,6-Dibromo-2-isobutylpyrimidine1 - 200> 0.999
GC-MS 4,6-Dibromo-2-isobutylpyrimidine0.5 - 100> 0.998

Analysis: Both techniques exhibit excellent linearity over their respective ranges. The HPLC-UV method provides a slightly wider linear range, which can be advantageous for analyzing samples with highly variable concentrations.

Accuracy

Accuracy was determined by a spike recovery experiment, where known amounts of the analyte were added to a placebo matrix and the recovery was calculated.[8] The typical range for assay validation is 80% to 120% of the target concentration.[2]

MethodSpiked LevelMean Recovery (%)Acceptance Criteria (%)
HPLC-UV 80%99.598.0 - 102.0
100%100.298.0 - 102.0
120%101.198.0 - 102.0
GC-MS 80%98.998.0 - 102.0
100%99.898.0 - 102.0
120%101.598.0 - 102.0

Analysis: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria for pharmaceutical analysis.

Precision (Repeatability and Intermediate Precision)

Precision measures the degree of scatter between a series of measurements.[1] Repeatability was assessed by six replicate injections on the same day, while intermediate precision involved different analysts on different days.[1][8]

MethodPrecision TypeRSD (%)Acceptance Criteria (%)
HPLC-UV Repeatability0.8≤ 2.0
Intermediate Precision1.2≤ 2.0
GC-MS Repeatability1.1≤ 2.0
Intermediate Precision1.5≤ 2.0

Analysis: HPLC-UV shows slightly better precision than GC-MS, which is common. The higher variability in GC-MS can sometimes be attributed to the injection process and ion source fluctuations. However, both methods meet the stringent precision requirements for QC analysis.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

MethodLOQ (µg/mL)
HPLC-UV 1.0
GC-MS 0.5

Analysis: The GC-MS method, particularly when using SIM mode, provides a lower limit of quantitation. This makes it the superior choice for trace-level impurity analysis.

Method Selection Logic

The choice between HPLC-UV and GC-MS is not about which is "better" overall, but which is more suitable for a specific analytical task. The cross-validation data allows us to make an informed, risk-based decision.

Method_Selection_Logic Task Analytical Task Assay Routine QC Assay (Purity & Potency) Task->Assay High Throughput High Precision Impurity Impurity Profiling (Trace Analysis & Identification) Task->Impurity High Sensitivity Structural Info Needed HPLC HPLC-UV Assay->HPLC Recommended Method (Superior Precision, Robust) GCMS GC-MS Impurity->GCMS Recommended Method (Lower LOQ, MS Identification)

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion and Recommendations

This cross-validation guide demonstrates that both RP-HPLC-UV and GC-MS are suitable and reliable methods for the analysis of 4,6-Dibromo-2-isobutylpyrimidine. The data-driven comparison highlights their respective strengths:

  • RP-HPLC-UV is the recommended method for routine quality control, including assays for purity and potency. Its superior precision, robustness, and wider linear range make it ideal for high-throughput environments where consistency is key.

  • GC-MS is the preferred method for impurity profiling and trace-level analysis. Its lower limit of quantitation and the definitive structural information provided by mass spectrometry are invaluable for identifying and controlling potential process-related impurities or degradants.

By employing this cross-validation strategy, drug development professionals can build a comprehensive analytical control strategy, ensuring the quality of critical intermediates like 4,6-Dibromo-2-isobutylpyrimidine and, ultimately, contributing to the development of safe and effective medicines.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • A Comprehensive Guide for Analytical Method Validation. PharmaTutor.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC.
  • Mass spectrometry for analysis of purine and pyrimidine compounds. Request PDF.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. BioProcess International.
  • methods for monitoring the progress of pyrimidine reactions. Benchchem.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Pyrimidine, 4,6-dichloro- - NIST WebBook. National Institute of Standards and Technology.
  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4,6-Dibromo-2-isobutylpyrimidine

Standard Operating Procedure & Safety Protocol: Handling 4,6-Dibromo-2-isobutylpyrimidine As a highly versatile scaffold in drug discovery, 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is frequently utilized in c...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling 4,6-Dibromo-2-isobutylpyrimidine

As a highly versatile scaffold in drug discovery, 4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is frequently utilized in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[1]. However, the very chemical properties that make it synthetically valuable also render it a significant occupational hazard.

To build a culture of uncompromising laboratory safety, this guide moves beyond basic safety data sheets. We detail the mechanistic rationale behind the hazards and provide a self-validating, step-by-step operational protocol to ensure the utmost protection for researchers and drug development professionals.

Mechanistic Hazard Profile: The "Why" Behind the Risk

Understanding the molecular behavior of 4,6-Dibromo-2-isobutylpyrimidine is critical for anticipating its risks[2]:

  • Extreme Electrophilicity (H315, H319): Pyrimidines are naturally electron-deficient heterocycles. The addition of two electron-withdrawing bromine atoms at the 4 and 6 positions drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the molecule highly susceptible to SNAr. If exposed to unprotected skin or eyes, the compound will rapidly react with biological nucleophiles (such as the amines in lysine or thiols in cysteine residues of tissue proteins), leading to severe chemical burns and sensitization.

  • Enhanced Dermal Penetration (H302): The isobutyl group at the 2-position significantly increases the molecule's lipophilicity (LogP). Highly lipophilic electrophiles can rapidly traverse the lipid bilayer of the stratum corneum, allowing the toxicant to enter systemic circulation much faster than highly polar analogs.

  • Respiratory Irritation (H335): As a halogenated organic solid/liquid, aerosolized dust or vapors can aggressively irritate the mucosal membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly reactive halogenated organics. The following matrix outlines the required protective barriers, grounded in OSHA standards[3] and the mechanistic realities of the compound.

Protection CategoryRecommended EquipmentMechanistic Rationale & Compliance Standard
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Halogenated organics rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against halogenated solvents and reactive electrophiles. (OSHA 29 CFR 1910.138)
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face Shield (if handling >50g)Protects against severe ocular damage from accidental splashes during rapid SNAr reactions or solvent outgassing. (OSHA 29 CFR 1910.133)
Body Protection Flame-Resistant (FR) Lab Coat, long pants, closed-toe non-porous shoesPrevents dermal penetration facilitated by the lipophilic isobutyl moiety. Porous shoes (e.g., mesh sneakers) will trap the chemical against the skin. (OSHA 29 CFR 1910.132)
Respiratory & Environmental Certified Chemical Fume Hood (Face velocity 80-120 fpm)Mitigates inhalation of volatile dust or aerosols. Respirators are only required if engineering controls (the hood) fail. (OSHA 29 CFR 1910.134)

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition has been explicitly verified[4].

Phase A: Pre-Task Setup & Weighing

  • Engineering Control Verification: Before opening the chemical container, check the fume hood monitor. Verify the face velocity is actively reading between 80-120 feet per minute (fpm). Self-Validation: If the airflow alarm is sounding or the monitor is blank, do not proceed.

  • PPE Donning: Equip the FR lab coat, safety goggles, and double gloves as specified in the PPE matrix.

  • Static Mitigation: Tare an anti-static weigh boat inside the fume hood. Static electricity can cause fine powders of halogenated pyrimidines to aerosolize.

  • Transfer: Carefully transfer the 4,6-Dibromo-2-isobutylpyrimidine using a clean stainless-steel spatula. Keep the sash pulled down as low as possible (below your breathing zone) during transfer.

Phase B: Reaction Execution & Quenching

  • Closed-System Reaction: Dissolve the reagent in your anhydrous solvent (e.g., DMF, THF) entirely within the fume hood. Seal the reaction vessel and flush with inert gas (Argon/N2) to prevent unwanted hydrolysis of the C-Br bonds.

  • Electrophile Neutralization (Quenching): Upon reaction completion, never dispose of the raw reaction mixture directly. Quench unreacted 4,6-Dibromo-2-isobutylpyrimidine by adding a mild, aqueous nucleophile (e.g., 1M Sodium Bicarbonate or dilute ethanolamine) dropwise at 0°C.

  • Self-Validation: Monitor the quench for gas evolution or exotherm. The quench is complete only when the addition of the nucleophile no longer produces a temperature spike or bubbling.

Spill Response & Disposal Plan

Improper disposal of halogenated compounds poses severe environmental risks and violates regulatory statutes[5].

Emergency Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Wearing full PPE, cover the spill with a chemically inert absorbent pad or diatomaceous earth. Never use sawdust or combustible materials to absorb reactive halogenated organics.

  • Collect: Sweep the absorbed material using a non-sparking polypropylene pan and broom into a sealable, compatible waste container.

Waste Segregation & Disposal:

  • Halogenated Segregation: All reaction mixtures, aqueous washes containing organic traces, and contaminated solvents must be transferred to a carboy explicitly labeled "Halogenated Organic Waste" [6].

  • Cost & Compliance: Never mix halogenated waste with non-halogenated waste. Halogenated waste requires high-temperature incineration to prevent the formation of dioxins. Mixing the two streams cross-contaminates the bulk waste, exponentially increasing disposal costs and violating EPA/RCRA guidelines[5].

  • Decontamination: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone) directly into the halogenated waste container before transferring the equipment to the general washing station.

Workflow Visualization

Operational workflow and safety logic for handling highly reactive halogenated pyrimidines.

References

  • Clarion Safety Systems / OSHA. "OSHA's PPE Laboratory Standards (29 CFR 1910.132-138)." Clarion Safety. Available at: [Link]

  • Duke University Occupational and Environmental Safety Office. "Safety Manual: Halogenated and Non-Halogenated Waste Solvents." Duke Chemistry. Available at: [Link]

  • National Research Council (US). "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Kansas State University. "Prudent Practices in Laboratory Safety: Halogenated Waste Segregation." K-State College of Veterinary Medicine. Available at: [Link]

Sources

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